Product packaging for AMG0347(Cat. No.:CAS No. 946615-43-6)

AMG0347

Número de catálogo: B1664854
Número CAS: 946615-43-6
Peso molecular: 445.5 g/mol
Clave InChI: YCDWBIUKUBHSKQ-FMIVXFBMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

AMG-0347 has analgesic effects of a recently developed transient receptor potential vanilloid 1 (TRPV1) antagonist. The effect of either AMG0347 or morphine was tested for its effects on guarding pain score, heat withdrawal latency, and mechanical withdrawal threshold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26F3N3O2 B1664854 AMG0347 CAS No. 946615-43-6

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

946615-43-6

Fórmula molecular

C24H26F3N3O2

Peso molecular

445.5 g/mol

Nombre IUPAC

(E)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-[2-piperidin-1-yl-6-(trifluoromethyl)-3-pyridinyl]prop-2-enamide

InChI

InChI=1S/C24H26F3N3O2/c25-24(26,27)21-11-8-17(23(29-21)30-13-2-1-3-14-30)9-12-22(32)28-20-6-4-5-16-7-10-18(31)15-19(16)20/h4-6,8-9,11-12,18,31H,1-3,7,10,13-15H2,(H,28,32)/b12-9+

Clave InChI

YCDWBIUKUBHSKQ-FMIVXFBMSA-N

SMILES isomérico

C1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)/C=C/C(=O)NC3=CC=CC4=C3CC(CC4)O

SMILES canónico

C1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C=CC(=O)NC3=CC=CC4=C3CC(CC4)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

AMG 0347
AMG-0347
AMG0347
N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylamide

Origen del producto

United States

Foundational & Exploratory

The Antagonistic Mechanism of AMG0347 on TRPV1 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical non-selective cation channel predominantly expressed in primary afferent neurons. It functions as a polymodal sensor for various noxious stimuli, including high temperatures (>43°C), acidic conditions, and chemical agonists like capsaicin, the pungent compound in chili peppers.[1][2][3][4] Activation of TRPV1 plays a pivotal role in the sensation of pain and the initiation of inflammatory responses.[2][4][5] Consequently, antagonism of the TRPV1 channel has been a significant area of focus for the development of novel analgesic drugs. AMG0347 is a potent antagonist of the TRPV1 receptor that has been instrumental in elucidating the physiological roles of this channel, particularly in thermoregulation.[6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound on TRPV1 channels, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways.

Core Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 channel. It effectively blocks the activation of the channel regardless of the stimulus, including heat, protons (low pH), and chemical ligands like capsaicin.[7] By inhibiting the influx of cations (primarily Ca2+ and Na+) through the TRPV1 pore, this compound prevents the depolarization of nociceptive neurons, thereby blocking the transmission of pain signals. The antagonistic action of this compound is not limited to a single mode of TRPV1 activation, indicating that it likely interacts with a common gating mechanism or a binding site crucial for channel opening.

Quantitative Analysis of TRPV1 Antagonism

The potency of this compound in antagonizing the rat TRPV1 channel has been quantified across different activation modalities. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from in vitro assays.

Activation Stimulus Agonist Concentration / Condition This compound IC50 (nM) Reference
Heat45°C0.2[7]
ProtonspH 50.8[7]
Capsaicin500 nM0.7[7]

Experimental Protocols

The quantitative data presented above were primarily derived from ⁴⁵Ca²⁺ uptake assays using Chinese Hamster Ovary (CHO) cells stably transfected with the rat TRPV1 channel.[7]

⁴⁵Ca²⁺ Uptake Assay Protocol

This assay measures the influx of radioactive calcium into cells upon TRPV1 channel activation, providing a direct measure of channel activity.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat TRPV1 channel are cultured in standard growth medium and plated into 96-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

  • Stimulation: The TRPV1 channel is activated by one of the following methods:

    • Heat Activation: The assay buffer is heated to 45°C.

    • Proton Activation: The assay buffer is acidified to pH 5.

    • Chemical Activation: Capsaicin is added to the assay buffer at a final concentration of 500 nM.

  • ⁴⁵Ca²⁺ Addition: ⁴⁵Ca²⁺ is added to the wells simultaneously with the activating stimulus.

  • Termination and Measurement: After a short incubation period, the assay is terminated by washing the cells with a cold stop buffer. The amount of intracellular ⁴⁵Ca²⁺ is then quantified using a scintillation counter.

  • Data Analysis: The concentration-response curves for this compound inhibition are plotted, and the IC50 values are calculated using non-linear regression.

Visualizing the Mechanism and Pathways

This compound Mechanism of Action on TRPV1

The following diagram illustrates the direct antagonistic effect of this compound on the TRPV1 channel, preventing ion influx in response to various stimuli.

cluster_stimuli Activating Stimuli cluster_channel TRPV1 Channel cluster_amg Antagonist cluster_response Cellular Response Heat Heat (>43°C) TRPV1 TRPV1 Channel Extracellular Intracellular Heat->TRPV1 Activate Protons Protons (pH < 6) Protons->TRPV1 Activate Capsaicin Capsaicin Capsaicin->TRPV1 Activate IonInflux Cation Influx (Ca²⁺, Na⁺) TRPV1->IonInflux Opens This compound This compound This compound->TRPV1 Blocks Depolarization Neuronal Depolarization IonInflux->Depolarization PainSignal Pain Signal Transmission Depolarization->PainSignal

Caption: Antagonistic action of this compound on the TRPV1 channel.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the ⁴⁵Ca²⁺ uptake assay used to determine the potency of this compound.

start Start culture Culture CHO cells expressing rat TRPV1 in 96-well plates start->culture preincubate Pre-incubate cells with varying concentrations of this compound culture->preincubate stimulate Activate TRPV1 with Heat, Protons, or Capsaicin preincubate->stimulate add_ca45 Add ⁴⁵Ca²⁺ to wells stimulate->add_ca45 terminate Terminate assay by washing with cold stop buffer add_ca45->terminate measure Quantify intracellular ⁴⁵Ca²⁺ using a scintillation counter terminate->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for ⁴⁵Ca²⁺ uptake assay.

Physiological Consequences: Hyperthermia

A significant on-target effect of many TRPV1 antagonists, including this compound, is the induction of hyperthermia.[1] This phenomenon has provided crucial insights into the role of TRPV1 channels in core body temperature regulation. The prevailing hypothesis is that TRPV1 channels, particularly in the abdominal viscera, are tonically active at normal body temperatures due to endogenous, non-thermal stimuli.[7][8] This tonic activity provides a constant inhibitory signal to autonomic cold-defense effectors.

Blockade of these tonically active TRPV1 channels by this compound removes this inhibitory signal, leading to an increase in core body temperature through mechanisms such as cutaneous vasoconstriction and increased metabolic heat production.[2][9] The hyperthermic effect of this compound is absent in TRPV1 knockout mice, confirming that it is an on-target effect.[2][8]

Signaling Pathway of this compound-Induced Hyperthermia

The following diagram illustrates the proposed signaling pathway leading to hyperthermia upon administration of this compound.

cluster_normal Normal Physiological State cluster_amg_effect Effect of this compound TonicTRPV1 Tonically Active Visceral TRPV1 Channels InhibitorySignal Tonic Inhibitory Signal TonicTRPV1->InhibitorySignal BlockedTRPV1 Blocked Visceral TRPV1 Channels ColdDefense Autonomic Cold-Defense Effectors InhibitorySignal->ColdDefense Inhibits Normothermia Normothermia (Stable Body Temperature) ColdDefense->Normothermia Maintains This compound This compound This compound->TonicTRPV1 Blocks NoInhibition Removal of Inhibitory Signal BlockedTRPV1->NoInhibition ActivatedColdDefense Activated Cold-Defense Effectors (Vasoconstriction, Thermogenesis) NoInhibition->ActivatedColdDefense Disinhibits Hyperthermia Hyperthermia (Increased Body Temperature) ActivatedColdDefense->Hyperthermia Leads to

Caption: Proposed pathway of this compound-induced hyperthermia.

Conclusion

This compound is a potent, multi-modal antagonist of the TRPV1 channel. Its mechanism of action involves the direct blockade of the channel, preventing its activation by heat, protons, and chemical agonists. This inhibitory action has been crucial for investigating the role of TRPV1 in pain signaling and has unexpectedly revealed a fundamental role for these channels in the tonic regulation of core body temperature. The on-target side effect of hyperthermia, mediated by the disinhibition of autonomic cold-defense pathways, remains a significant challenge in the development of systemically administered TRPV1 antagonists for therapeutic use. Further research into the specific populations of TRPV1 channels involved in thermoregulation may pave the way for designing next-generation antagonists that can separate analgesic efficacy from hyperthermic side effects.

References

An In-depth Technical Guide to the Pharmacological Profile of Selinexor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selinexor (B610770), marketed under the brand name Xpovio®, is a first-in-class, oral, Selective Inhibitor of Nuclear Export (SINE) compound.[1] It functions by covalently binding to and inhibiting Exportin 1 (XPO1), a key nuclear export protein.[1][2] This inhibition leads to the nuclear accumulation of tumor suppressor proteins (TSPs), oncoproteins, and growth regulators, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][3][4] Selinexor has received FDA approval for the treatment of relapsed or refractory multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[1][5] This document provides a comprehensive overview of the pharmacological profile of selinexor, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy, supported by experimental data and protocols.

Mechanism of Action

Selinexor's primary mechanism of action is the selective and covalent inhibition of Exportin 1 (XPO1), also known as Chromosomal Region Maintenance 1 (CRM1).[2][6] XPO1 is a crucial protein responsible for the transport of over 200 cargo proteins, including numerous tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[2][7] In many cancer types, XPO1 is overexpressed, leading to the inappropriate export and functional inactivation of these critical nuclear proteins.[6]

By binding to the cysteine 528 residue in the cargo-binding pocket of XPO1, selinexor blocks the nuclear export process.[2] This forces the nuclear retention and accumulation of TSPs such as p53, p73, and retinoblastoma (RB), as well as cell cycle regulators like p21 and p27.[8] The nuclear accumulation of these proteins reactivates their tumor-suppressive functions, leading to cell cycle arrest and apoptosis in malignant cells.[1][4] Selinexor also inhibits the nuclear export of the mRNA of oncoproteins like c-myc and cyclin D1, further contributing to its anti-cancer effects.[6] Additionally, selinexor has been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB-α.[9]

Selinexor_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Proteins (p53, Rb, p21) XPO1 XPO1 (Exportin 1) TSP->XPO1 binds to Apoptosis Cell Cycle Arrest & Apoptosis Oncogene_mRNA Oncogene mRNA (c-myc, cyclin D1) Oncogene_mRNA->XPO1 binds to IkB IκBα IkB->XPO1 binds to RanGTP RanGTP XPO1->RanGTP complexes with TSP_inactive Inactive TSPs XPO1->TSP_inactive Nuclear Export Oncogene_protein Oncogene Protein Synthesis XPO1->Oncogene_protein Nuclear Export NFkB NF-κB Activation XPO1->NFkB Nuclear Export of IκBα Selinexor Selinexor Selinexor->XPO1 inhibits

Caption: Selinexor inhibits XPO1-mediated nuclear export, leading to apoptosis.

Pharmacodynamics

In Vitro Activity

Selinexor has demonstrated potent anti-proliferative activity across a wide range of hematological and solid tumor cell lines.

Cell Line TypeRepresentative Cell LinesIC50 Range (nM)Reference
T-cell Acute Lymphoblastic Leukemia (T-ALL)MOLT-4, Jurkat, HBP-ALL, KOPTK-1, SKW-3, DND-4134 - 203[10]
SarcomaVarious28.8 - 218.2[11]
Ovarian CancerA2780, CP70, OVCAR3, SKOV346.5 - 328.7[12]
Bladder CancerT24, UM-UC-3100 - 500[13]
Germ Cell TumorsGC-1, GC-26,850 - 29,730[14]
  • Selinexor induces G1 cell cycle arrest in a dose-dependent manner.[11][13]

  • It promotes apoptosis, as evidenced by increased caspase-3/7 activity and PARP cleavage.[11][13]

  • In multiple myeloma cells, selinexor leads to the nuclear accumulation of tumor suppressor proteins.[4]

In Vivo Activity

Preclinical in vivo studies using xenograft models have shown that selinexor significantly suppresses tumor growth and prolongs survival in various cancers, including multiple myeloma, sarcoma, and anaplastic thyroid carcinoma.[10][11][15]

Pharmacokinetics

Selinexor exhibits linear and time-independent pharmacokinetics following oral administration.[7]

ParameterValueReference
Time to Maximum Concentration (Tmax)2 - 4 hours[7]
Elimination Half-life (t½)6 - 8 hours[5][7]
Apparent Volume of Distribution (Vd/F)125 L[8]
Apparent Clearance (CL/F)17.9 L/h[8]
Protein Binding95%[5]

Metabolism and Excretion: Selinexor is primarily metabolized by CYP3A4, as well as by UDP-glucuronosyltransferases (UGTs) and glutathione (B108866) S-transferases (GSTs).[5][6] The primary metabolites are glucuronide conjugates.[8] Excretion is mainly through the hepatobiliary route into the feces, with minimal renal excretion.[16]

Clinical Efficacy and Safety

Selinexor, in combination with other agents, has demonstrated clinical benefit in heavily pretreated patients with multiple myeloma and DLBCL.

StudyIndicationRegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
STORM (Phase 2b)Relapsed/Refractory Multiple MyelomaSelinexor + Dexamethasone26%3.7 months[4][17]
BOSTON (Phase 3)Relapsed/Refractory Multiple MyelomaSelinexor + Bortezomib + Dexamethasone--[1]
SADAL (Phase 2b)Relapsed/Refractory DLBCLSelinexor--[1][18]

Common Adverse Events: The most frequently reported adverse effects include nausea, vomiting, diarrhea, fatigue, decreased appetite, weight loss, and hematological toxicities such as thrombocytopenia, neutropenia, and anemia.[5][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow cluster_workflow Experimental Workflow A 1. Seed Cells Plate cells in 96-well plates (1 x 10^4 cells/well) B 2. Drug Treatment Treat with increasing concentrations of Selinexor A->B C 3. Incubation Incubate for 24 or 48 hours B->C D 4. Add MTT Reagent Add 5 mg/mL MTT solution and incubate for 1 hour C->D E 5. Solubilize Formazan (B1609692) Remove medium and add DMSO to dissolve formazan crystals D->E F 6. Measure Absorbance Read absorbance at 570 nm using a plate reader E->F

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.[14]

  • The following day, the cells are treated with various concentrations of selinexor or a vehicle control (e.g., DMSO).[14]

  • After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[12][14]

  • The plates are incubated for an additional 1-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]

  • The culture medium is then removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO).[14]

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression of specific proteins, such as XPO1 or cell cycle regulators, following drug treatment.

Methodology:

  • Cancer cells are treated with selinexor or a vehicle control for a designated time.

  • Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-XPO1, anti-p27).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • A chemiluminescent substrate is added, which reacts with the enzyme to produce light.

  • The resulting light signal is captured on X-ray film or with a digital imaging system, allowing for the visualization and quantification of the target protein. A loading control protein (e.g., GAPDH or tubulin) is typically used to ensure equal protein loading between lanes.[13][15]

Conclusion

Selinexor represents a novel therapeutic approach for the treatment of certain cancers by targeting the fundamental process of nuclear-cytoplasmic transport. Its unique mechanism of action, involving the inhibition of XPO1 and the subsequent nuclear retention of tumor suppressor proteins, provides a valuable new option for patients with relapsed or refractory malignancies. The in-depth understanding of its pharmacological profile, as outlined in this guide, is essential for its continued development, optimization of combination therapies, and identification of new responsive patient populations.

References

AMG0347: A Selective TRPV1 Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG0347 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception and temperature regulation.[1] As a member of the cinnamides chemical class, this compound has been instrumental in elucidating the physiological roles of TRPV1.[2][3] This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, experimental methodologies used for its characterization, and its mechanism of action. All quantitative data is presented in structured tables for ease of comparison, and key pathways and experimental workflows are visualized using diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in vivo effects.

Table 1: In Vitro Potency of this compound against Rat TRPV1 [1]

Activation ModeIC₅₀ (nM)
Heat (45°C)0.2
Protons (pH 5)0.8
Capsaicin (B1668287) (500 nM)0.7

A Schild analysis revealed that this compound is a competitive antagonist of capsaicin activation of the rat TRPV1 channel, with a pKb of 9.38.[1]

Table 2: In Vitro Selectivity of this compound [1]

TRP ChannelIC₅₀ (µM)
TRPV2> 10
TRPV3> 10
TRPV4> 10
TRPA1> 10
TRPM8> 10

Table 3: In Vivo Effects of this compound on Body Temperature in Rodents

SpeciesAdministration RouteDose (µg/kg)Maximum Temperature Increase (°C)Reference
RatIntravenous10~0.3[1][4]
RatIntravenous50~0.6-0.7[1][5][6]
RatIntravenous200~0.6[1]
RatIntravenous500~0.6[1]
MouseIntraperitoneal500Not specified, but hyperthermia observed[2][4]

The hyperthermic effect of this compound is dose-dependent, with a maximal effect observed at a dose of 50 µg/kg (i.v.) in rats.[1][6] This effect is absent in TRPV1-deficient mice, confirming its on-target action.[4][6][7]

Table 4: Analgesic Effects of this compound in a Rat Model of Incisional Pain [8]

Pain ModalityEffect of this compound
Mechanical Withdrawal ThresholdNo change
Guarding Pain ScoreNo change
Heat Withdrawal LatencyIncreased (indicating analgesia)

This compound effectively reversed capsaicin-induced heat and mechanical hyperalgesia.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.

In Vitro Potency and Selectivity Assays

⁴⁵Ca²⁺ Uptake Assay:

This assay is used to determine the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation.

  • Cell Culture: Chinese hamster ovary (CHO) cells stably transfected with either rat or human TRPV1 channels are cultured in appropriate media.[1]

  • Assay Preparation: Cells are plated in multi-well plates and grown to confluence.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle.

  • Channel Activation: The TRPV1 channel is activated by one of three stimuli:

    • Heat: The assay buffer is heated to 45°C.[1]

    • Protons: The pH of the assay buffer is lowered to 5.[1]

    • Capsaicin: Capsaicin is added to the assay buffer at a final concentration of 500 nM.[1]

  • Calcium Influx: ⁴⁵Ca²⁺ is added simultaneously with the activating stimulus.

  • Measurement: After a defined incubation period, the reaction is stopped, and the cells are washed to remove extracellular ⁴⁵Ca²⁺. The amount of intracellular ⁴⁵Ca²⁺ is then quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the calcium influx (IC₅₀) is calculated.

In Vivo Models

Plantar Incision Model of Postoperative Pain (Rat):

This model is used to assess the analgesic efficacy of compounds against incisional pain.

  • Animal Preparation: Adult Sprague-Dawley rats are anesthetized.[8]

  • Incision: A longitudinal incision is made through the skin, fascia, and muscle of the plantar aspect of the hind paw.[8]

  • Drug Administration: this compound or vehicle is administered at various time points post-incision.

  • Behavioral Testing:

    • Mechanical Withdrawal Threshold: Calibrated von Frey filaments are applied to the plantar surface of the incised paw to determine the stimulus intensity required to elicit a withdrawal response.[8]

    • Heat Withdrawal Latency: A radiant heat source is applied to the plantar surface of the incised paw, and the time taken for the rat to withdraw its paw is measured.[8]

    • Guarding Pain Score: The posture and use of the injured paw are observed and scored to assess spontaneous pain.[8]

Body Temperature Measurement (Rat):

This protocol is used to evaluate the effect of TRPV1 antagonists on core body temperature.

  • Animal Preparation: Rats are habituated to the experimental conditions. For intravenous administration, a catheter is implanted into a vein.[1]

  • Drug Administration: this compound or vehicle is administered intravenously.[1]

  • Temperature Monitoring: Core body temperature is monitored continuously using a rectal probe or telemetry device.[4][5]

  • Data Analysis: Changes in body temperature from baseline are recorded and analyzed over time.

Visualizations: Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway and Antagonism by this compound

TRPV1_Signaling cluster_stimuli Stimuli cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response Heat Heat (>42°C) TRPV1 TRPV1 Heat->TRPV1 Protons Protons (pH < 6) Protons->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Depolarization Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization AP_Generation Action Potential Generation Depolarization->AP_Generation Pain_Signal Pain Signal Transmission AP_Generation->Pain_Signal This compound This compound This compound->TRPV1 Antagonism

Caption: TRPV1 activation by various stimuli and its inhibition by this compound.

Experimental Workflow for In Vitro ⁴⁵Ca²⁺ Uptake Assay

Calcium_Uptake_Workflow Start Start Culture_Cells Culture TRPV1-expressing CHO cells Start->Culture_Cells Plate_Cells Plate cells in multi-well plates Culture_Cells->Plate_Cells Incubate_this compound Incubate with This compound or vehicle Plate_Cells->Incubate_this compound Activate_TRPV1 Activate TRPV1 Incubate_this compound->Activate_TRPV1 Heat Heat (45°C) Activate_TRPV1->Heat Protons Protons (pH 5) Activate_TRPV1->Protons Capsaicin Capsaicin (500 nM) Activate_TRPV1->Capsaicin Add_Ca45 Add ⁴⁵Ca²⁺ Heat->Add_Ca45 Protons->Add_Ca45 Capsaicin->Add_Ca45 Stop_Reaction Stop reaction and wash cells Add_Ca45->Stop_Reaction Quantify_Ca45 Quantify intracellular ⁴⁵Ca²⁺ Stop_Reaction->Quantify_Ca45 Analyze_Data Calculate IC₅₀ Quantify_Ca45->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the in vitro ⁴⁵Ca²⁺ uptake assay for TRPV1 antagonists.

Mechanism of this compound-Induced Hyperthermia

Hyperthermia_Mechanism cluster_normal Normal Physiology cluster_this compound With this compound Tonic_TRPV1 Tonic TRPV1 Activity (Abdominal Viscera) Inhibition Inhibition of Cold-Defense Tonic_TRPV1->Inhibition Normal_Temp Normal Body Temperature Inhibition->Normal_Temp This compound This compound Blockade Blockade of Tonic TRPV1 Activity This compound->Blockade Blockade->Tonic_TRPV1 Disinhibition Disinhibition of Cold-Defense Blockade->Disinhibition Vasoconstriction Cutaneous Vasoconstriction Disinhibition->Vasoconstriction Thermogenesis Increased Thermogenesis Disinhibition->Thermogenesis Hyperthermia Hyperthermia Vasoconstriction->Hyperthermia Thermogenesis->Hyperthermia

Caption: Proposed mechanism of hyperthermia induced by this compound.

Conclusion

This compound is a highly potent and selective TRPV1 antagonist that has been a valuable tool for understanding the role of TRPV1 in pain and thermoregulation. Its ability to competitively block TRPV1 activation by various stimuli has been well-characterized through a range of in vitro and in vivo studies. While its development for clinical use has been hampered by the on-target side effect of hyperthermia, the study of this compound continues to provide critical insights for the development of future generations of TRPV1-targeted therapeutics with improved safety profiles.

References

The Discovery and Synthesis of AMG0347: A Potent TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of AMG0347, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This compound has been a critical tool in elucidating the role of TRPV1 in physiological processes, particularly thermoregulation.

Discovery and Rationale

This compound, with the chemical name (E)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylamide, was developed as a high-affinity antagonist for the TRPV1 receptor.[1][2][3] The TRPV1 channel is a non-selective cation channel primarily expressed in sensory neurons and is activated by a variety of noxious stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent component of chili peppers. Its role in pain and inflammation made it a compelling target for the development of novel analgesic drugs.

The discovery of this compound was part of a broader effort to understand the therapeutic potential of TRPV1 antagonism. Early research indicated that blocking this channel could offer a new mechanism for pain relief. However, the development of TRPV1 antagonists has been hampered by a consistent on-target side effect: hyperthermia.[3][4] this compound proved to be a valuable research tool to investigate this phenomenon, as it is one of the most potent TRPV1 antagonists known to induce a significant increase in core body temperature in preclinical models.[1][2]

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound from its initial disclosure is not publicly available in full detail, a plausible synthetic route can be constructed based on established organic chemistry principles and published syntheses of structurally related acrylamide-based TRPV1 antagonists. The synthesis would logically proceed through the formation of key intermediates followed by a final amide coupling reaction.

Proposed Synthetic Pathway:

The synthesis can be retrosynthetically disconnected at the amide bond, yielding two primary fragments: an aniline (B41778) derivative and a substituted acrylic acid.

  • Synthesis of the Aniline Fragment (8-amino-1,2,3,4-tetrahydronaphthalen-2-ol): This intermediate can be prepared from a commercially available tetralone precursor. The synthesis would likely involve nitration of the aromatic ring, followed by reduction of the nitro group to an amine and stereoselective reduction of the ketone to the desired alcohol.

  • Synthesis of the Acrylic Acid Fragment (3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylic acid): This fragment can be synthesized starting from a substituted pyridine (B92270). A likely approach involves a Heck or a similar palladium-catalyzed cross-coupling reaction to introduce the acrylic acid moiety onto the pyridine ring. The piperidine (B6355638) and trifluoromethyl groups would be introduced through nucleophilic aromatic substitution and other standard transformations.

  • Final Amide Coupling: The final step involves the coupling of the aniline and acrylic acid fragments. This is a standard amide bond formation reaction, which can be achieved using a variety of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine.

Pharmacological Profile

In Vitro Activity

This compound is a highly potent antagonist of the rat TRPV1 channel, demonstrating nanomolar to sub-nanomolar inhibitory activity against activation by various stimuli.[1][5]

ActivatorIC50 (nM) - Rat TRPV1
Heat (45°C)0.2
Protons (pH 5)0.8
Capsaicin (500 nM)0.7

Table 1: In Vitro Potency of this compound at the Rat TRPV1 Channel.[1][5]

In Vivo Activity

Systemic administration of this compound in rodents leads to a dose-dependent increase in core body temperature, a phenomenon known as hyperthermia.[1][2][6] This effect is on-target, as it is absent in TRPV1 knockout mice.[7]

SpeciesRoute of AdministrationDoseEffect on Core Body Temperature
RatIntravenous50 µg/kgMaximal hyperthermic effect[7]
MouseIntraperitoneal500 µg/kgSignificant increase in abdominal temperature[7][8][9]

Table 2: In Vivo Effects of this compound on Thermoregulation.

Experimental Protocols

In Vitro: 45Ca2+ Uptake Assay

This assay is a common method to assess the function of ion channels like TRPV1.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the rat TRPV1 channel are cultured in appropriate media and seeded into 96-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified period.

  • Stimulation: The TRPV1 channel is activated by adding a known agonist (e.g., capsaicin, acidic buffer, or heat). Simultaneously, 45Ca2+ is added to the wells.

  • Measurement: After a short incubation period, the amount of 45Ca2+ that has entered the cells is measured using a scintillation counter.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the 45Ca2+ uptake in the presence of the compound to the uptake in the vehicle-treated control. IC50 values are calculated from the dose-response curves.

In Vivo: Hyperthermia Study in Rats

This protocol outlines the general procedure for assessing the hyperthermic effects of this compound in rats.

Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats are individually housed and acclimated to the experimental conditions, including handling and temperature probes.

  • Temperature Monitoring: Core body temperature is continuously monitored using implantable telemetry probes or rectal probes.

  • Compound Administration: this compound is formulated in an appropriate vehicle and administered via the desired route (e.g., intravenous, intraperitoneal, or oral). A vehicle control group is included in each experiment.

  • Data Collection: Core body temperature is recorded at regular intervals before and after compound administration for a predetermined duration.

  • Data Analysis: The change in core body temperature from baseline is calculated for each animal. The data is then analyzed to determine the time course and magnitude of the hyperthermic response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving TRPV1 and the general workflows for the discovery and evaluation of this compound.

TRPV1_Signaling_Pathway cluster_stimuli TRPV1 Activators Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Protons Protons (pH < 6) Protons->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal This compound This compound This compound->TRPV1 Antagonism

Caption: TRPV1 channel activation and antagonism by this compound.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Target_ID Target Identification (TRPV1) HTS High-Throughput Screening Target_ID->HTS Lead_Gen Lead Generation HTS->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Synthesis Chemical Synthesis of this compound Lead_Opt->Synthesis In_Vitro In Vitro Assays (e.g., ⁴⁵Ca²⁺ uptake) Synthesis->In_Vitro In_Vivo In Vivo Studies (e.g., Hyperthermia) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: General workflow for the discovery of this compound.

Conclusion

This compound is a potent and selective TRPV1 antagonist that has been instrumental in understanding the physiological roles of the TRPV1 channel, particularly in thermoregulation. While its clinical development was hindered by the on-target effect of hyperthermia, it remains a valuable tool for researchers investigating TRPV1 biology and the development of next-generation analgesics that may circumvent this side effect. The detailed understanding of its synthesis and pharmacological profile is crucial for its continued use in advancing the field of pain research.

References

The Role of AMG0347 in Elucidating the Function of TRPV1 in Thermoregulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Transient Receptor Potential Vanilloid-1 (TRPV1) channel, a well-established polymodal nocisensor, was not initially considered a key player in physiological thermoregulation. However, the development of selective TRPV1 antagonists for analgesic purposes unexpectedly revealed a critical on-target side effect: hyperthermia. AMG0347, a potent and selective TRPV1 antagonist, has been an indispensable pharmacological tool in dissecting this phenomenon. This technical guide provides an in-depth analysis of the pivotal studies involving this compound, detailing its mechanism of action, the neural pathways it helped uncover, and the experimental protocols used. Data from key experiments demonstrate that this compound induces hyperthermia by blocking a tonic, nonthermal activation of peripheral TRPV1 channels, which normally act to suppress autonomic cold-defense mechanisms. This guide synthesizes these findings, offering researchers and drug development professionals a comprehensive resource on the intricate role of TRPV1 in maintaining body temperature, as revealed through the study of this compound.

This compound: In Vitro Profile as a TRPV1 Antagonist

This compound, with the chemical name (E)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylamide, is a highly potent and selective antagonist of the TRPV1 channel. Its efficacy has been characterized in vitro using Chinese hamster ovary cells stably expressing the rat TRPV1 channel. The compound effectively inhibits channel activation regardless of the stimulus—be it heat, protons (acidosis), or the classic agonist capsaicin.[1]

Activation Mode Stimulus This compound IC₅₀ (nM)
Thermal45°C0.2
Chemical (Agonist)500 nM Capsaicin0.7
Chemical (Protons)pH 50.8
Table 1: In Vitro Potency of this compound. Summary of the half-maximal inhibitory concentrations (IC₅₀) of this compound against different modes of rat TRPV1 channel activation. Data sourced from Steiner et al., 2007.[1]

The Hyperthermic Effect of this compound: An On-Target, Peripherally-Mediated Action

Systemic administration of this compound consistently produces a significant, dose-dependent increase in core body temperature in multiple species, including rats and mice.[1][2] This hyperthermic effect is a direct consequence of TRPV1 channel blockade. This was conclusively demonstrated in experiments using TRPV1-deficient (knock-out) mice, which, unlike their wild-type counterparts, exhibited no change in body temperature following this compound administration.[1][2][3]

The effect is not centrally mediated. Studies have shown that administering this compound directly into the brain (intracerebroventricularly) or spinal cord (intrathecally) does not produce a more potent hyperthermic effect than systemic (intravenous) administration, pointing to a peripheral site of action.[1][2][3][4]

Species Administration Route Dose Observed Effect on Core Body Temperature (Tb)
RatIntravenous (i.v.)50 µg/kg~0.7°C increase.[5]
RatIntravenous (i.v.)32-512 nmol/kgDose-dependent hyperthermia.[6]
MouseIntraperitoneal (i.p.)500 µg/kgSignificant hyperthermia at a neutral ambient temperature.[7]
Mouse (TRPV1-/-)Intraperitoneal (i.p.)Not specifiedNo hyperthermic response.[1]
Table 2: In Vivo Hyperthermic Effects of this compound. Summary of representative doses and their thermoregulatory effects in rodents.

Mechanism of this compound-Induced Hyperthermia

Research using this compound has been instrumental in establishing that the hyperthermia from TRPV1 antagonism results from the blockade of tonically active channels that suppress autonomic cold-defense pathways.[1][4]

Disinhibition of Autonomic Cold-Defense Effectors

The magnitude of the hyperthermia induced by this compound is independent of the baseline body or skin temperature at the time of administration.[1][4] This critical finding indicates that the drug is not blocking a thermal sensor but rather interrupting a constant, ongoing inhibitory signal generated by TRPV1 channels activated by nonthermal factors.[1][2][4] By blocking this tonic inhibition, this compound unleashes two primary autonomic cold-defense mechanisms:

  • Cutaneous Vasoconstriction: A narrowing of blood vessels in the skin (e.g., the tail in rats) to reduce heat loss to the environment.[8]

  • Thermogenesis: An increase in metabolic heat production.[4][8]

This response occurs without inducing warmth-seeking behaviors, confirming its autonomic, rather than behavioral, nature.[1][2][4]

G cluster_mechanism Mechanism of this compound-Induced Hyperthermia This compound This compound TRPV1 Tonic, Nonthermal TRPV1 Activation This compound->TRPV1 Blocks Inhibition Suppression of Cold Defenses TRPV1->Inhibition Drives ColdDefense Autonomic Cold Defenses (Vasoconstriction & Thermogenesis) Inhibition->ColdDefense Inhibits Hyperthermia ↑ Core Body Temperature ColdDefense->Hyperthermia Activates to Cause

Core mechanism of this compound-induced hyperthermia.
The Neural Pathway for Hyperthermia

The source of the tonic TRPV1 signals has been localized to the abdomen and trunk.[3][9][10] Experiments involving localized desensitization of abdominal sensory nerves with resiniferatoxin (B1680534) (RTX), a potent TRPV1 agonist, completely prevent the hyperthermic response to systemically administered this compound.[1][5][9][10]

Further studies have traced the neural pathway from the periphery to the central nervous system. The signal from these peripheral TRPV1-expressing nerves ascends the spinal cord via the dorsolateral funiculus (DLF).[9][10][11] This pathway does not appear to involve the vagus or greater splanchnic nerves.[5][9][10][11] The signal ultimately engages the same core brainstem pathway that controls autonomic cold defenses, including the lateral parabrachial (LPB) nucleus and the rostral raphe pallidus.[9][10][11]

G cluster_pathway Neural Pathway of TRPV1 Antagonist-Induced Hyperthermia TRPV1 Peripheral TRPV1 (Abdominal/Trunk Sensory Nerves) DLF Spinal Cord (Dorsolateral Funiculus) TRPV1->DLF Ascending Signal LPB Brainstem (Lateral Parabrachial Nucleus) DLF->LPB Raphe Brainstem (Rostral Raphe Pallidus) LPB->Raphe Effectors Sympathetic Output to • Cutaneous Blood Vessels • Brown Adipose Tissue Raphe->Effectors

Proposed neural pathway for this compound's hyperthermic effect.

Key Experimental Protocols

In Vitro Potency Assessment: 45Ca2+ Uptake Assay

This assay quantifies the influx of calcium through the TRPV1 channel upon activation.

  • Cell Culture: Chinese hamster ovary (CHO) cells stably transfected with either rat or human TRPV1 are cultured.

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle.

  • Stimulation: The TRPV1 channels are activated using one of three stimuli:

    • Heat: Temperature is raised to 45°C.

    • Protons: Cells are exposed to an acidic buffer (pH 5).

    • Agonist: Capsaicin (500 nM) is added.

  • Calcium Influx: The stimulation occurs in the presence of radioactive 45Ca2+.

  • Measurement: After a short incubation, the reaction is stopped, cells are washed, and the intracellular radioactivity is measured using a scintillation counter. The level of radioactivity is proportional to channel activity.

  • Analysis: IC₅₀ values are calculated by plotting the inhibition of 45Ca2+ uptake against the concentration of this compound.[1]

In Vivo Thermoregulation Studies in Rodents
  • Animal Models: Experiments typically use adult male Wistar rats or C57BL/6J mice (both wild-type and TRPV1-/-).[1][12] Animals are surgically implanted with devices for measuring core body temperature (e.g., telemetry probes in the abdominal cavity or colonic thermocouples) and for drug administration (e.g., intravenous or intraperitoneal catheters) several days prior to the experiment.[12]

  • Drug Preparation and Administration: this compound is often dissolved in a vehicle like ethanol (B145695) and then diluted with saline.[5] It is administered via the desired route (i.v., i.p., i.c.v., or i.t.). Control animals receive the vehicle solution.

  • Thermoeffector Measurement:

    • Body Temperature (Tb): Recorded continuously throughout the experiment.

    • Tail-Skin Vasoconstriction: In rats, this is often assessed using a heat loss index, calculated from skin and core temperature measurements.

    • Thermogenesis: Measured via the rate of oxygen consumption (VO₂) using a respirometry system.[4][6]

  • Experimental Conditions: Animals are typically studied at a thermoneutral ambient temperature (e.g., 28-31°C) to minimize baseline thermoregulatory stress.[1][2]

Localized Abdominal TRPV1 Desensitization

This protocol is crucial for confirming the peripheral site of action.

  • Desensitizing Agent: Resiniferatoxin (RTX), an ultra-potent TRPV1 agonist, is used.

  • Administration: A low dose of RTX (e.g., 20 µg/kg) is administered intraperitoneally to rats.[1][5] This dose is sufficient to cause a profound and lasting desensitization of TRPV1-expressing sensory nerves within the abdominal cavity without causing systemic desensitization.[5][9]

  • Sham Control: Control animals receive an intraperitoneal injection of the RTX vehicle.

  • Confirmation of Desensitization: The effectiveness and localization of the desensitization can be confirmed through functional tests. For example, the writhing response to a subsequent challenge with an irritant like RTX is ablated in desensitized rats, while responses in other areas (like the eye-wiping response to topical RTX) remain intact.[8]

  • Challenge: Several days after RTX or vehicle pretreatment, animals are challenged with a systemic dose of this compound, and their thermoregulatory responses are monitored. The absence of hyperthermia in the RTX-pretreated group confirms that intact abdominal TRPV1 channels are required for the effect.[1][5]

G cluster_workflow Experimental Workflow: Localizing Site of Action start Hypothesis: This compound acts on abdominal TRPV1 channels pretreatment Pretreatment Groups start->pretreatment rtx_group Group 1: Intraperitoneal RTX (Desensitizes Abdominal TRPV1) pretreatment->rtx_group Test vehicle_group Group 2: Intraperitoneal Vehicle (Sham Control) pretreatment->vehicle_group Control challenge Systemic Challenge with Intravenous this compound rtx_group->challenge vehicle_group->challenge outcome_rtx Result: No Hyperthermia challenge->outcome_rtx In Group 1 outcome_vehicle Result: Significant Hyperthermia challenge->outcome_vehicle In Group 2 conclusion Conclusion: The hyperthermic effect of this compound requires intact, functional TRPV1 channels in the abdomen. outcome_rtx->conclusion outcome_vehicle->conclusion

Workflow for RTX desensitization experiments.

Conclusion and Implications for Drug Development

This compound has been a transformative tool, fundamentally shifting the understanding of TRPV1's role from being solely a detector of noxious stimuli to a key physiological regulator of core body temperature. Studies with this antagonist have decisively shown that a population of peripheral TRPV1 channels, likely located on sensory nerves in the abdominal trunk, are tonically active due to nonthermal endogenous factors. This tonic activity serves as a constant brake on cold-defense mechanisms.

The hyperthermia induced by this compound and other TRPV1 antagonists represents a major hurdle for their development as systemic analgesics.[7] The very mechanism that produces this side effect—blockade of tonic TRPV1 activation—is difficult to separate from the desired analgesic effects. Retrospective analyses suggest that an antagonist's potency in blocking the proton-activation mode of TRPV1 is a key determinant of its hyperthermic potential.[8] This knowledge, largely derived from foundational studies with compounds like this compound, now guides the development of second-generation antagonists with modified pharmacological profiles or peripherally restricted actions to mitigate this on-target side effect.

References

AMG0347 and its effects on capsaicin-induced pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on AMG0347 and its Effects on Capsaicin-Induced Pain

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons[1][2]. It functions as a polymodal detector of noxious stimuli, including high temperatures (>43°C), extracellular acidosis (protons), and exogenous chemical compounds like capsaicin, the pungent component in chili peppers[3][4]. Activation of TRPV1 leads to an influx of calcium and sodium ions, depolarization of the neuron, and the transmission of pain signals to the central nervous system[3]. This central role in nociception has made TRPV1 a key target for the development of novel analgesic drugs[2].

This compound is a potent and selective antagonist of the TRPV1 receptor[5]. Developed for pain research, it has been instrumental in elucidating the physiological and pathological roles of TRPV1. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its specific effects on capsaicin-induced pain models, targeting researchers, scientists, and professionals in drug development.

Mechanism of Action: Antagonism of the TRPV1 Receptor

Capsaicin exerts its pain-inducing effects by directly binding to and activating the TRPV1 channel[4]. This activation leads to a burning sensation and can induce a state of heightened pain sensitivity known as hyperalgesia[6]. This compound functions as a competitive antagonist, blocking the TRPV1 channel and preventing its activation by capsaicin, as well as by other stimuli such as heat and protons[5]. This blockade prevents the downstream signaling cascade that leads to the sensation of pain.

Data Presentation

The efficacy of this compound has been characterized in both in vitro and in vivo systems. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency of this compound

This table details the half-maximal inhibitory concentration (IC₅₀) of this compound against rat TRPV1 channels activated by various stimuli, as determined by a ⁴⁵Ca²⁺ uptake assay in cultured cells.

ActivatorSpeciesIC₅₀ (nM)Reference
Capsaicin (500 nM)Rat0.7[5]
Heat (45°C)Rat0.2[5]
Protons (pH 5)Rat0.8[5]

This compound demonstrates high potency in blocking the TRPV1 channel regardless of the mode of activation. It also inhibits the human TRPV1 channel with similar potencies[5].

Table 2: In Vivo Efficacy of this compound on Capsaicin-Induced Nocifensive Behaviors in Rats

This table summarizes the qualitative effects of this compound administration on pain-related behaviors induced by capsaicin in adult Sprague-Dawley rats.

Capsaicin Administration RouteNocifensive Behavior MeasuredEffect of this compoundReference
Plantar InfiltrationHeat Hyperalgesia (Withdrawal Latency)Prevented the decrease in heat withdrawal latency.[7]
Plantar InfiltrationMechanical Hyperalgesia (Withdrawal Threshold)Prevented the decrease in mechanical withdrawal threshold.[7]
Intrathecal InjectionNocifensive Behaviors (e.g., increased activity)Prevented the increase in activity.[7]

These findings indicate that this compound effectively blocks both peripheral and central sensitization induced by capsaicin[7].

Signaling Pathway and Experimental Workflow

To visualize the mechanism and experimental approach, the following diagrams are provided.

G cluster_0 Nociceptive Neuron TRPV1 TRPV1 Channel Ca_ion Ca²⁺/Na⁺ Influx TRPV1->Ca_ion Opens Depol Depolarization Ca_ion->Depol Signal Signal Propagation to CNS Depol->Signal Pain Sensation of Pain Signal->Pain Capsaicin Capsaicin Capsaicin->TRPV1 Activates This compound This compound This compound->TRPV1 Blocks

TRPV1 activation by capsaicin and inhibition by this compound.

G start Animals (e.g., Sprague-Dawley Rats) Acclimatization Period baseline Baseline Behavioral Testing (e.g., Heat Withdrawal Latency, Mechanical Withdrawal Threshold) start->baseline grouping Randomization into Groups (Vehicle vs. This compound) baseline->grouping admin_drug Systemic Administration (e.g., IV Infusion) of this compound or Vehicle grouping->admin_drug admin_capsaicin Capsaicin Challenge (e.g., Plantar or Intrathecal Injection) admin_drug->admin_capsaicin post_test Post-Treatment Behavioral Testing (Measure Hyperalgesia) admin_capsaicin->post_test end Data Analysis and Comparison post_test->end

Workflow for a capsaicin-induced pain model experiment.

Experimental Protocols

The following provides a generalized methodology for a capsaicin-induced pain study based on published research[5][7].

1. Subjects:

  • Adult Sprague-Dawley rats are commonly used.

  • Animals are housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.

  • For intravenous administration, animals may be surgically fitted with venous catheters.

2. Drug Preparation and Administration:

  • This compound: A stock solution is typically prepared in 100% ethanol (B145695) and stored at low temperatures (-80°C)[8]. On the day of the experiment, the stock is diluted with saline to a working concentration (e.g., 20% or 50% ethanol)[5][8].

  • Administration: this compound or its vehicle is administered systemically, for example, via intravenous (IV) infusion over a set period (e.g., 2 minutes)[5].

3. Capsaicin-Induced Pain Model:

  • Baseline Testing: Before any drug administration, baseline nociceptive thresholds are measured.

    • Thermal Hyperalgesia: A radiant heat source is applied to the plantar surface of the hind paw, and the latency to withdrawal is recorded.

    • Mechanical Hyperalgesia: Calibrated von Frey filaments are applied to the plantar surface to determine the paw withdrawal threshold.

  • Capsaicin Challenge:

    • Peripheral Sensitization: A solution of capsaicin is injected into the plantar surface of the hind paw (infiltration) to induce localized pain and hyperalgesia.

    • Central Sensitization: Capsaicin is injected directly into the spinal subarachnoid space (intrathecal injection) to activate TRPV1 on central nerve terminals.

  • Post-Challenge Testing: At specific time points after the capsaicin challenge, the thermal and mechanical withdrawal thresholds are re-measured to quantify the level of hyperalgesia and assess the analgesic effect of this compound.

Key Consideration: Hyperthermia

A critical finding for drug development professionals is that systemic administration of potent TRPV1 antagonists, including this compound, induces a significant, albeit reversible, increase in core body temperature[5][9][10].

  • Mechanism: This hyperthermia is an on-target effect resulting from the blockade of tonically active TRPV1 channels located on sensory nerves within the abdominal cavity[5][11]. These channels appear to play a role in regulating body temperature by tonically suppressing cold-defense mechanisms like vasoconstriction and thermogenesis[5][9]. Blocking these channels disinhibits these mechanisms, leading to a rise in body temperature[5].

  • Implications: This hyperthermic side effect has been observed in multiple species, including humans, and poses a major obstacle to the clinical development of systemic TRPV1 antagonists for pain management[10].

Conclusion

This compound is a powerful research tool that has unequivocally demonstrated the role of the TRPV1 receptor in mediating capsaicin-induced pain. In preclinical models, it effectively prevents both the heat and mechanical hyperalgesia triggered by peripheral and central capsaicin administration[7]. The quantitative data confirm its high potency in blocking the TRPV1 channel[5]. However, the significant on-target side effect of hyperthermia, resulting from the antagonist's action on visceral TRPV1 channels involved in thermoregulation, highlights a critical challenge for the therapeutic application of this class of compounds[5][10][11]. Future research in this area may focus on developing peripherally restricted antagonists or alternative strategies to separate the desired analgesic effects from the undesirable hyperthermic response.

References

An In-depth Technical Guide to AMG0347: A Potent TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG0347 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in sensory neurons.[1][2][3] TRPV1 is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. Its activation leads to the sensation of pain and the initiation of inflammatory responses. Consequently, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics. This compound, belonging to the cinnamide class of compounds, has been instrumental in elucidating the physiological roles of TRPV1, particularly in pain perception and thermoregulation.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as (2E)-3-(2-(1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl)-N-(5,6,7,8-tetrahydro-7-hydroxy-1-naphthalenyl)-2-propenamide. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (2E)-3-(2-(1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl)-N-(5,6,7,8-tetrahydro-7-hydroxy-1-naphthalenyl)-2-propenamide
CAS Number 946615-43-6
Molecular Formula C24H26F3N3O2
Molecular Weight 445.48 g/mol

Structure:

Caption: 2D Chemical Structure of this compound.

Pharmacological Properties and Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor, effectively blocking its activation by various stimuli. Its inhibitory potency has been quantified in vitro using cellular assays.

In Vitro Activity

The antagonist activity of this compound was determined using a 45Ca2+ uptake assay in Chinese Hamster Ovary (CHO) cells stably expressing the rat TRPV1 receptor. The half-maximal inhibitory concentrations (IC50) against different activators are presented below.

ActivatorIC50 (nM)Reference
Heat (45°C)0.2[3]
Protons (pH 5.0)0.8[3]
Capsaicin (500 nM)0.7[3]

These low nanomolar IC50 values highlight the high potency of this compound in blocking TRPV1 channel activation.

Mechanism of Action

The primary mechanism of action of this compound is the direct blockade of the TRPV1 ion channel. By binding to the receptor, it prevents the conformational changes necessary for channel opening in response to agonists like capsaicin, heat, or acidic conditions. This inhibition of cation influx, primarily Ca2+ and Na+, into sensory neurons prevents the depolarization and subsequent transmission of pain signals to the central nervous system.

TRPV1_antagonism cluster_neuron Sensory Neuron TRPV1 TRPV1 Receptor Ion Channel Ion_influx Cation Influx (Ca²⁺, Na⁺) TRPV1->Ion_influx Opens This compound This compound This compound->TRPV1 Blocks Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) Stimuli->TRPV1 Activates Depolarization Neuronal Depolarization Ion_influx->Depolarization Pain_signal Pain Signal Transmission Depolarization->Pain_signal

Caption: Mechanism of TRPV1 antagonism by this compound.

Key Experiments and Methodologies

The pharmacological effects of this compound have been characterized through a series of in vitro and in vivo experiments.

In Vitro: 45Ca2+ Uptake Assay

This assay is a fundamental method for quantifying the activity of ion channels like TRPV1.

Objective: To determine the potency of this compound in inhibiting TRPV1 activation by various stimuli.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the rat TRPV1 gene are cultured in appropriate media until confluent.

  • Assay Preparation: Cells are plated in 96-well plates and grown overnight. The growth medium is then removed, and the cells are washed with a buffered salt solution.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

  • Stimulation and Radiolabeling: The cells are then stimulated with a known TRPV1 agonist (e.g., capsaicin, acidic buffer, or heat) in the presence of 45Ca2+.

  • Termination and Lysis: The uptake of 45Ca2+ is stopped by rapidly washing the cells with a cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of 45Ca2+ taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control, and the IC50 value is determined by fitting the data to a concentration-response curve.

Ca2_uptake_workflow start Start cell_culture Culture TRPV1-expressing CHO cells start->cell_culture plating Plate cells in 96-well plates cell_culture->plating incubation Pre-incubate with This compound plating->incubation stimulation Stimulate with agonist and 45Ca2+ incubation->stimulation termination Terminate uptake and lyse cells stimulation->termination quantification Measure 45Ca2+ with scintillation counter termination->quantification analysis Calculate IC50 quantification->analysis end End analysis->end

Caption: Workflow for the 45Ca2+ uptake assay.

In Vivo: Analgesic Effects in a Rat Model of Postoperative Pain

The efficacy of this compound in a model of incisional pain has been evaluated.[1]

Objective: To assess the analgesic effect of this compound on heat hyperalgesia following a surgical incision.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are used.[1]

  • Surgical Procedure (Plantar Incision): Under anesthesia, a 1 cm longitudinal incision is made through the skin, fascia, and muscle of the plantar aspect of one hind paw.[5][6] The wound is then sutured. This procedure induces localized inflammation and hyperalgesia.[5]

  • Drug Administration: this compound or vehicle is administered to the rats at various time points post-surgery.

  • Assessment of Heat Hyperalgesia: The withdrawal latency to a radiant heat source applied to the incised paw is measured. A shorter withdrawal latency compared to the contralateral, uninjured paw or pre-surgery baseline indicates heat hyperalgesia.

  • Data Analysis: The effect of this compound on withdrawal latency is compared to the vehicle-treated group to determine its analgesic efficacy.

In Vivo: Thermoregulatory Effects in Mice

A notable on-target effect of many TRPV1 antagonists, including this compound, is the induction of hyperthermia.[4]

Objective: To measure the effect of this compound on the core body temperature of mice.

Methodology:

  • Animal Model: Adult male mice are used.

  • Temperature Measurement: Core body temperature is measured using a rectal probe or an implanted telemetry device for continuous monitoring. For non-invasive measurements, an infrared thermometer can be used to measure abdominal temperature.[7][8][9]

  • Drug Administration: this compound or vehicle is administered, typically via intraperitoneal or intravenous injection.

  • Data Collection: Body temperature is recorded at baseline and at multiple time points after drug administration.

  • Data Analysis: The change in body temperature from baseline is calculated for both the this compound and vehicle-treated groups to determine the extent and duration of the hyperthermic effect.

Signaling Pathways

This compound, by blocking the TRPV1 receptor, modulates downstream signaling pathways that are crucial for pain and inflammation.

TRPV1_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin PKC PKC Ca_influx->PKC Neuropeptide_release Neuropeptide Release (Substance P, CGRP) Ca_influx->Neuropeptide_release CaMKII CaMKII Calmodulin->CaMKII Gene_expression Gene Expression (e.g., for pro-inflammatory mediators) CaMKII->Gene_expression PKC->TRPV1 Modulates PKA PKA PKA->TRPV1 Modulates Pain_perception Pain Perception Gene_expression->Pain_perception Neuropeptide_release->Pain_perception Inflammation Neurogenic Inflammation Neuropeptide_release->Inflammation Stimuli Noxious Stimuli Stimuli->TRPV1 Activates This compound This compound This compound->TRPV1 Inhibits

Caption: Simplified TRPV1 signaling pathway and the inhibitory point of this compound.

Conclusion

This compound is a highly potent and selective TRPV1 antagonist that has been a valuable tool in preclinical research to understand the role of the TRPV1 channel in various physiological and pathophysiological processes. Its ability to effectively block the receptor's activation by multiple noxious stimuli underscores the therapeutic potential of TRPV1 antagonism for the treatment of pain. However, the on-target side effect of hyperthermia remains a significant challenge for the clinical development of this class of compounds. Further research into the precise mechanisms underlying both the analgesic and hyperthermic effects of TRPV1 antagonists will be crucial for the development of safer and more effective pain therapies.

References

Foundational Research on AMG0347 and Hyperthermia: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide synthesizes foundational research on the transient receptor potential vanilloid 1 (TRPV1) antagonist, AMG0347, and the principles of hyperthermia in oncology. It is important to note that, to date, no direct clinical or preclinical studies have been published evaluating the combination of this compound and hyperthermia for the treatment of cancer. The potential applications discussed herein are based on the established mechanisms of each component and represent a hypothetical framework for future research.

Introduction: The Therapeutic Potential of Hyperthermia in Oncology

Hyperthermia, the medically-induced elevation of body tissue temperature to 40–45°C (104–113°F), is a promising, cost-effective, and safe cancer treatment strategy.[1] It is typically used as an adjuvant to enhance the efficacy of conventional treatments like radiotherapy and chemotherapy.[2] The anti-cancer effects of hyperthermia are multifaceted and include:

  • Direct Cytotoxicity: Elevated temperatures can directly induce apoptosis (programmed cell death) and necrosis in cancer cells, which are often more susceptible to heat than healthy cells.[3]

  • Enhanced Drug Delivery: Hyperthermia increases blood flow to the heated tumor, which can improve the delivery and penetration of chemotherapeutic agents.[2][3]

  • Sensitization to Radiotherapy: Increased oxygenation of the tumor microenvironment due to enhanced blood flow makes cancer cells more vulnerable to the DNA-damaging effects of radiation.[2][3]

  • Inhibition of DNA Repair: Heat can impair the ability of cancer cells to repair the DNA damage caused by radiation and certain chemotherapy drugs.[3]

  • Immune System Activation: Hyperthermia can stimulate an anti-tumor immune response by promoting the expression of heat shock proteins (HSPs), which help the immune system recognize and target cancer cells.[3]

Hyperthermia can be administered locally to a specific tumor, regionally to a larger area like a limb or organ, or to the whole body.[4][5] While promising, a key challenge in hyperthermia is the precise and consistent heating of the target tumor tissue.[4]

This compound: A Potent Inducer of Hyperthermia via TRPV1 Antagonism

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel activated by various stimuli including heat (>43°C), acidic conditions, and chemical ligands like capsaicin.[6] Foundational research has established that this compound induces a significant and dose-dependent increase in core body temperature in preclinical models.

Mechanism of Action

The hyperthermic effect of this compound is a direct result of its on-target antagonism of TRPV1 channels. These channels are tonically activated in the abdominal viscera by non-thermal, endogenous factors. This tonic activation normally functions to suppress autonomic cold-defense mechanisms. By blocking this tonic activation, this compound effectively "removes the brakes" on these cold-defense pathways, leading to:

  • Vasoconstriction: Constriction of blood vessels in the skin, which reduces heat loss.

  • Thermogenesis: Increased metabolic heat production.

This dual effect results in a controlled elevation of core body temperature. The entire hyperthermic effect of this compound has been shown to be TRPV1-dependent.

Quantitative Data on this compound Activity

The following table summarizes the in vitro potency of this compound in inhibiting the activation of the rat TRPV1 channel by different stimuli.

Activation ModeIC50 (nM)Reference
Heat (45°C)0.2[7][8]
Protons (pH 5)0.8[7][8]
Capsaicin (500 nM)0.7[7][8]

Experimental Protocols: Induction and Measurement of Hyperthermia with this compound

The foundational studies on this compound-induced hyperthermia utilized rigorous experimental protocols to characterize its thermoregulatory effects in rodents. A representative protocol is detailed below.

Animal Models and Housing
  • Species: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Housing: Animals are individually housed in a temperature-controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water. Acclimatization to the experimental conditions for several days prior to the study is crucial.

Measurement of Core Body Temperature
  • Method: Core body temperature is continuously monitored using implantable radio-telemetry probes or rectal thermocouples.

  • Procedure: For telemetry, probes are surgically implanted into the abdominal cavity under anesthesia at least one week prior to the experiment to allow for full recovery. For thermocouple measurements, a probe is inserted to a fixed depth into the rectum.

Drug Administration
  • Formulation: this compound is dissolved in a vehicle solution, typically a mixture of ethanol (B145695) and saline.

  • Route of Administration: Intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.) administration. The route can influence the onset and duration of the hyperthermic effect.

  • Dosing: A dose-response curve is typically generated by administering different concentrations of this compound to different groups of animals. A vehicle control group is essential.

Measurement of Thermoregulatory Effectors
  • Tail-Skin Vasoconstriction: Measured using a laser Doppler flowmeter or by calculating a heat loss index based on tail-skin and ambient temperatures.

  • Thermogenesis: Assessed through indirect calorimetry by measuring oxygen consumption (VO2).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the hyperthermic effects of this compound.

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimatization Animal Acclimatization surgery Telemetry Probe Implantation (if applicable) acclimatization->surgery recovery Surgical Recovery surgery->recovery baseline Baseline Temperature Recording recovery->baseline injection This compound or Vehicle Administration baseline->injection monitoring Continuous Monitoring of: - Core Body Temperature - Tail-Skin Temperature - Oxygen Consumption injection->monitoring data_analysis Data Analysis and Statistical Comparison monitoring->data_analysis

Caption: Experimental workflow for studying this compound-induced hyperthermia.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway involving TRPV1 and the logical relationship of how this compound induces hyperthermia.

G cluster_stimuli Activators cluster_channel TRPV1 Channel cluster_response Cellular Response heat Heat (>43°C) trpv1 TRPV1 heat->trpv1 protons Protons (H+) protons->trpv1 capsaicin Capsaicin capsaicin->trpv1 calcium Ca2+ Influx trpv1->calcium depolarization Membrane Depolarization calcium->depolarization pain Pain Sensation depolarization->pain

Caption: Simplified signaling pathway of TRPV1 channel activation.

G cluster_tonic Normal Physiological State cluster_amg With this compound tonic_activation Tonic Activation of Visceral TRPV1 inhibition Inhibition of Cold-Defense Mechanisms tonic_activation->inhibition blockade Blockade of Visceral TRPV1 homeostasis Temperature Homeostasis inhibition->homeostasis This compound This compound This compound->blockade disinhibition Disinhibition of Cold-Defense blockade->disinhibition vasoconstriction Vasoconstriction disinhibition->vasoconstriction thermogenesis Thermogenesis disinhibition->thermogenesis hyperthermia Hyperthermia vasoconstriction->hyperthermia thermogenesis->hyperthermia

Caption: Logical diagram of this compound-induced hyperthermia.

Potential for Synergistic Application in Oncology: A Forward Look

While no direct studies exist, the well-defined mechanism of this compound-induced hyperthermia presents a compelling theoretical basis for its potential application in oncology. A systemically administered agent that reliably and controllably induces whole-body hyperthermia could offer a novel approach to sensitizing tumors to other therapies.

Hypothetical Synergies with Conventional Cancer Therapies
  • Chemotherapy: By inducing hyperthermia, this compound could potentially enhance the efficacy of chemotherapeutic agents by increasing tumor blood flow and drug delivery.

  • Radiotherapy: The hyperthermia induced by this compound could increase tumor oxygenation, thereby sensitizing cancer cells to radiation.

  • Immunotherapy: There is emerging evidence that hyperthermia can enhance anti-tumor immune responses. Combining this compound-induced hyperthermia with immunotherapies could be a promising avenue for future research.

The Broader Role of TRPV1 in Cancer

Recent research has indicated that TRPV1 channels are expressed in various cancer cells and may play a role in tumor progression, proliferation, and apoptosis.[6][9] Both TRPV1 agonists and antagonists are being investigated for their anti-cancer effects.[6][10] The dual role of a compound like this compound—both as a potential hyperthermia-inducing agent and a modulator of TRPV1 activity in cancer cells—warrants further investigation. For instance, some studies suggest that TRPV1 antagonists may act as radiosensitizers by inhibiting DNA damage repair in cancer cells.[6]

Conclusion and Future Directions

This compound is a potent TRPV1 antagonist with a well-characterized mechanism for inducing hyperthermia. While its foundational research has focused on pain and thermoregulation, its unique properties suggest a potential, albeit hypothetical, application in oncology as a pharmacological agent for inducing therapeutic hyperthermia. Future research should focus on:

  • Preclinical studies: Investigating the safety and efficacy of this compound-induced hyperthermia in combination with chemotherapy, radiotherapy, and immunotherapy in various cancer models.

  • Pharmacokinetic and Pharmacodynamic Modeling: Developing models to predict and control the level and duration of hyperthermia induced by this compound.

  • Biomarker Development: Identifying biomarkers to predict which patients and tumor types are most likely to respond to this therapeutic approach.

The exploration of TRPV1 antagonists like this compound for inducing therapeutic hyperthermia represents an innovative and potentially powerful new direction in the ongoing effort to improve cancer treatment outcomes.

References

An In-Depth Technical Guide to the Differential Interaction of AMG0347 with Rat versus Human TRPV1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical mediator of nociception and thermosensation, making it a prime target for the development of novel analgesics. AMG0347, a potent TRPV1 antagonist, has demonstrated efficacy in preclinical models of pain. However, the translation of these findings to clinical applications is complicated by species-specific differences in TRPV1 pharmacology. This technical guide provides a comprehensive analysis of the interaction of this compound with both rat and human TRPV1 channels, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. A notable gap in the current literature is the absence of direct comparative quantitative data on the potency of this compound at the human TRPV1 channel, a crucial factor for predicting clinical efficacy and potential side effects.

Introduction to TRPV1

TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, being activated by a variety of physical and chemical signals including:

  • Heat: Temperatures exceeding 43°C.[1]

  • Protons: Acidic conditions (pH < 6).

  • Endogenous Ligands: Anandamide and other lipid metabolites.[2]

  • Exogenous Ligands: Capsaicin (B1668287), the pungent component of chili peppers.[2]

Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain.[2]

This compound: A Potent TRPV1 Antagonist

This compound is a small molecule antagonist of the TRPV1 receptor. It has been shown to effectively block the activation of rat TRPV1 channels by various stimuli.

Quantitative Data on this compound Interaction with Rat TRPV1

The inhibitory potency of this compound on rat TRPV1 channels has been quantified against different activation modalities. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Activation ModalityIC50 (nM)
Heat0.2[3]
Protons (Acid)0.8[3]
Capsaicin0.7[3]

Table 1: Inhibitory potency (IC50) of this compound on rat TRPV1 channels activated by different stimuli.

Interaction of this compound with Human TRPV1: A Data Gap

A thorough review of the scientific literature reveals a significant lack of publicly available quantitative data (e.g., IC50 or Ki values) detailing the potency and efficacy of this compound on human TRPV1 channels. While it is known that TRPV1 antagonists, including this compound, can induce hyperthermia in both rats and humans, suggesting an on-target effect in both species, the direct comparative pharmacology remains uncharacterized.[1][4]

This data gap is critical for several reasons:

  • Species-Specific Differences: The capsaicin binding site of TRPV1, where many antagonists act, exhibits a key amino acid difference between rats and humans (M547 in rat versus L547 in human). This structural variance could significantly alter the binding affinity and inhibitory potency of this compound.

  • Predictive Validity: Without human TRPV1 data, the predictive validity of preclinical data from rat models for clinical outcomes in humans is diminished.

  • Therapeutic Index: Understanding the potency of this compound at the human channel is essential for determining the therapeutic window and predicting potential side effects like hyperthermia.

TRPV1 Signaling Pathways

Activation of TRPV1 initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. These pathways play a crucial role in sensitizing the channel and modulating neuronal excitability.

TRPV1_Signaling cluster_activation TRPV1 Activation cluster_downstream Downstream Signaling Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Membrane Depolarization TRPV1->Depolarization PKC Protein Kinase C (PKC) Ca_influx->PKC CaMKII Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII) Ca_influx->CaMKII Sensitization Channel Sensitization PKC->Sensitization PKA Protein Kinase A (PKA) PKA->Sensitization CaMKII->Sensitization Sensitization->TRPV1 Action_Potential Action Potential Generation Depolarization->Action_Potential

TRPV1 Activation and Downstream Signaling Pathways.

Experimental Protocols for Studying TRPV1 Antagonism

The following sections detail standardized protocols for assessing the inhibitory activity of compounds like this compound on TRPV1 channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the currents flowing across the cell membrane.

Objective: To determine the inhibitory effect of a test compound on TRPV1 currents activated by a specific agonist (e.g., capsaicin).

Materials:

  • HEK293 cells stably expressing either rat or human TRPV1.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Internal solution (in mM): 140 KCl, 10 HEPES, 5 EGTA (pH 7.2).

  • TRPV1 agonist (e.g., capsaicin).

  • Test compound (e.g., this compound).

Procedure:

  • Culture cells on glass coverslips to an appropriate confluency.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull a glass pipette with a resistance of 2-5 MΩ and fill with internal solution.

  • Establish a giga-ohm seal with a single cell and rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply the TRPV1 agonist to elicit an inward current.

  • Once a stable baseline current is established, co-apply the agonist with increasing concentrations of the test compound.

  • Record the inhibition of the agonist-induced current at each concentration.

  • Wash out the test compound to assess reversibility.

Data Analysis:

  • Measure the peak inward current in the presence of each concentration of the test compound.

  • Normalize the current to the control agonist response.

  • Plot the normalized current as a function of the test compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

Patch_Clamp_Workflow start Start culture Culture HEK293 cells expressing TRPV1 start->culture prepare Prepare recording solutions and patch pipette culture->prepare seal Establish whole-cell patch-clamp configuration prepare->seal agonist Apply TRPV1 agonist (e.g., capsaicin) seal->agonist record_control Record baseline agonist-induced current agonist->record_control apply_antagonist Co-apply agonist with increasing concentrations of antagonist (this compound) record_control->apply_antagonist record_inhibition Record inhibition of TRPV1 current apply_antagonist->record_inhibition washout Washout antagonist record_inhibition->washout analyze Analyze data and determine IC50 washout->analyze end End analyze->end

Workflow for TRPV1 antagonist screening using patch-clamp.
Calcium Imaging

This high-throughput method measures changes in intracellular calcium concentration as an indirect readout of TRPV1 channel activity.

Objective: To screen for and characterize the inhibitory activity of test compounds on TRPV1-mediated calcium influx.

Materials:

  • HEK293 cells stably expressing either rat or human TRPV1.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Fluorescence plate reader or high-content imaging system.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • TRPV1 agonist (e.g., capsaicin).

  • Test compound (e.g., this compound).

Procedure:

  • Seed cells into the multi-well plates and grow to confluence.

  • Load the cells with the calcium indicator dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add the test compound at various concentrations and incubate.

  • Add the TRPV1 agonist to stimulate calcium influx.

  • Continuously measure the fluorescence intensity over time.

Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) from baseline for each well.

  • Normalize the response to the control agonist response (in the absence of antagonist).

  • Plot the normalized response as a function of the test compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

Calcium_Imaging_Workflow start Start seed_cells Seed HEK293-TRPV1 cells in multi-well plate start->seed_cells load_dye Load cells with calcium indicator dye seed_cells->load_dye wash_cells Wash to remove excess dye load_dye->wash_cells baseline Acquire baseline fluorescence wash_cells->baseline add_antagonist Add test compound (this compound) baseline->add_antagonist add_agonist Add TRPV1 agonist (e.g., capsaicin) add_antagonist->add_agonist measure_fluorescence Measure fluorescence over time add_agonist->measure_fluorescence analyze Analyze data and determine IC50 measure_fluorescence->analyze end End analyze->end

Workflow for TRPV1 antagonist screening using calcium imaging.

Conclusion and Future Directions

This compound is a potent antagonist of the rat TRPV1 channel, exhibiting nanomolar inhibitory activity against activation by heat, protons, and capsaicin. While the compound also demonstrates in vivo activity in humans, a critical knowledge gap exists regarding its direct pharmacological interaction with the human TRPV1 channel. Given the known species-specific differences in TRPV1, particularly within the ligand-binding domain, it is imperative that future research focuses on generating robust quantitative data for this compound and other TRPV1 modulators at the human ortholog. Such data are essential for the rational design of next-generation analgesics with improved efficacy and a more favorable side-effect profile. The experimental protocols detailed in this guide provide a framework for conducting these crucial investigations.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AMG0347

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG0347 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin (B1668287), the pungent component of chili peppers. Its activation on primary sensory neurons plays a crucial role in the signaling of inflammatory and neuropathic pain. As a TRPV1 antagonist, this compound is a promising therapeutic candidate for the management of pain. These application notes provide a detailed protocol for the in vivo evaluation of this compound in a preclinical model of postoperative pain.

Mechanism of Action

This compound competitively binds to the TRPV1 receptor, preventing its activation by endogenous and exogenous agonists. By blocking the influx of cations (primarily Ca2+ and Na+) into nociceptive neurons, this compound inhibits the depolarization and subsequent transmission of pain signals to the central nervous system. In vitro studies have demonstrated that this compound potently inhibits the activation of the rat TRPV1 channel by heat (IC50 = 0.2 nM), protons (IC50 = 0.8 nM), and capsaicin (IC50 = 0.7 nM).[1]

Signaling Pathway

The activation of the TRPV1 receptor by noxious stimuli leads to a cascade of intracellular events culminating in the sensation of pain. The following diagram illustrates the TRPV1 signaling pathway and the inhibitory action of this compound.

TRPV1_Pathway cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Neuron Heat Heat TRPV1 TRPV1 Receptor Heat->TRPV1 Protons Protons Protons->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 TRPV1->Ca_ion Cation Influx Depolarization Membrane Depolarization TRPV1->Depolarization Opens This compound This compound This compound->TRPV1 Inhibits Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

TRPV1 signaling pathway and inhibition by this compound.

In Vivo Experimental Protocol: Postoperative Pain Model

This protocol is based on the methodology described by Wu et al. in their 2008 study published in Anesthesiology, which evaluated the effect of this compound on pain behavior after plantar incision in rats.[2]

Animal Model
  • Species: Adult male Sprague-Dawley rats.[2]

  • Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.

Experimental Groups and Dosing

While the specific doses of this compound used in the Wu et al. study are not detailed in the publicly available abstract, a dose-response study is recommended to determine the optimal therapeutic dose. The following table provides an example of experimental groups for a dose-response study.

GroupTreatmentRoute of AdministrationDose Volume
1VehicleIntraperitoneal (i.p.)1 mL/kg
2This compoundIntraperitoneal (i.p.)1 mL/kg
3This compoundIntraperitoneal (i.p.)1 mL/kg
4This compoundIntraperitoneal (i.p.)1 mL/kg
5Positive Control (e.g., Morphine)Subcutaneous (s.c.)1 mL/kg

Note: The vehicle for this compound should be determined based on its solubility characteristics. Doses for this compound should be selected based on preliminary pharmacokinetic and tolerability studies.

Surgical Procedure: Plantar Incision

The plantar incision model is a widely used and validated model of postoperative pain.[3][4][5][6][7]

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Place the animal in a prone position and sterilize the plantar surface of the left hind paw with 70% ethanol (B145695) and povidone-iodine.

  • Using a sterile scalpel blade, make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the paw, starting 0.5 cm from the heel.

  • Gently separate the plantaris muscle and incise it longitudinally, leaving the muscle origin and insertion intact.

  • Close the wound with two mattress sutures using a non-absorbable suture material.

  • Allow the animal to recover from anesthesia in a warm, clean cage.

Behavioral Testing

Assessments should be performed at baseline (before surgery) and at multiple time points post-incision (e.g., 2, 4, 24, and 48 hours).

The Hargreaves test measures the latency of paw withdrawal to a radiant heat stimulus.[8][9][10][11][12]

  • Place the rat in a plexiglass chamber on a glass floor and allow it to acclimate for at least 15 minutes.

  • Position the radiant heat source under the glass floor, directly beneath the plantar surface of the incised paw.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the rat withdraws its paw. Record the paw withdrawal latency (PWL).

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Repeat the measurement 3-5 times with at least a 5-minute interval between trials and calculate the mean PWL.

The von Frey test assesses the mechanical withdrawal threshold using calibrated filaments.[6][13][14][15][16]

  • Place the rat in a plexiglass chamber on a wire mesh floor and allow for acclimatization.

  • Apply von Frey filaments of increasing stiffness to the plantar surface of the incised paw, near the incision site.

  • A positive response is a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.

Guarding behavior is an indicator of spontaneous, non-evoked pain.

  • Observe the rat in its chamber for a set period (e.g., 1 minute).

  • Score the position of the incised paw based on a pre-defined scale (e.g., 0 = paw flat on the floor, 1 = paw slightly elevated, 2 = paw fully elevated).

  • The total time the paw is in each position is recorded to calculate a guarding score.

Experimental Workflow

The following diagram outlines the general workflow for the in vivo evaluation of this compound.

Experimental_Workflow cluster_pre Pre-Surgery cluster_surgery Surgery cluster_post Post-Surgery Acclimatization Animal Acclimatization Baseline Baseline Behavioral Testing Acclimatization->Baseline Plantar_Incision Plantar Incision Surgery Baseline->Plantar_Incision Dosing This compound/Vehicle Administration Plantar_Incision->Dosing Post_Testing Post-operative Behavioral Testing Dosing->Post_Testing Data_Analysis Data Analysis Post_Testing->Data_Analysis

General workflow for the in vivo study of this compound.

Data Presentation

Quantitative data from the behavioral tests should be presented in a clear and structured format. The following tables are examples of how to present the data.

Table 1: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)

Treatment GroupBaseline2h Post-Incision24h Post-Incision48h Post-Incision
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 3)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
MorphineMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Effect of this compound on Mechanical Allodynia (50% Paw Withdrawal Threshold in grams)

Treatment GroupBaseline2h Post-Incision24h Post-Incision48h Post-Incision
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 3)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
MorphineMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Expected Outcomes

Based on the findings of Wu et al. (2008), it is expected that this compound will significantly increase the paw withdrawal latency to thermal stimuli in the incised paw compared to the vehicle-treated group.[2] However, this compound is not expected to significantly alter the mechanical withdrawal threshold or guarding behavior in this model of postoperative pain.[2] These results would suggest that TRPV1 receptors play a more prominent role in mediating heat hyperalgesia than mechanical allodynia or spontaneous pain in the immediate postoperative period.

Conclusion

This document provides a comprehensive set of application notes and a detailed protocol for the in vivo investigation of the TRPV1 antagonist, this compound. Adherence to these methodologies will enable researchers to robustly evaluate the analgesic potential of this compound in a clinically relevant model of postoperative pain.

References

Application Note & Protocol: Characterization of the TRPV1 Antagonist AMG0347 using a ⁴⁵Ca²⁺ Uptake Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that functions as a polymodal sensor for various noxious stimuli, including heat (>43°C), protons (acidic pH), and chemical ligands like capsaicin.[1][2] Expressed predominantly in primary sensory neurons, TRPV1 plays a crucial role in nociception and inflammatory pain, making it a significant target for the development of novel analgesics.[1][2] AMG0347 is a potent and selective competitive antagonist of the TRPV1 channel.[3][4] This application note provides a detailed protocol for characterizing the inhibitory activity of this compound on TRPV1 using a ⁴⁵Ca²⁺ uptake assay, a robust method for quantifying ion channel function.

Mechanism of Action

TRPV1 channel activation by stimuli such as heat, protons, or capsaicin leads to a conformational change that opens its pore, allowing the influx of cations, most notably Ca²⁺, into the cell.[5][6] This influx of Ca²⁺ acts as a second messenger, triggering downstream signaling pathways that result in neuronal depolarization and the sensation of pain.[6] this compound exerts its antagonistic effect by binding to the TRPV1 channel, thereby preventing its activation and blocking the subsequent influx of Ca²⁺.[3][4] The ⁴⁵Ca²⁺ uptake assay directly measures the amount of radiolabeled calcium entering the cells, providing a quantitative measure of channel activation and its inhibition by antagonists like this compound.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Activation Protons Protons (pH < 6) Protons->TRPV1 Activation Capsaicin Capsaicin Capsaicin->TRPV1 Activation Ca_Influx ⁴⁵Ca²⁺ Influx TRPV1->Ca_Influx Response Downstream Cellular Response (e.g., Scintillation Signal) Ca_Influx->Response This compound This compound This compound->TRPV1 Inhibition

Caption: TRPV1 channel activation pathway and point of inhibition by this compound.

Quantitative Data: In Vitro Potency of this compound

The inhibitory potency of this compound was determined in Chinese hamster ovary (CHO) cells stably expressing the rat TRPV1 channel.[3][4] The half-maximal inhibitory concentrations (IC₅₀) were calculated for three different modes of channel activation.

Activator (Stimulus)Concentration / ConditionThis compound IC₅₀ (nM)Reference
Heat45°C0.2[3][4][7]
ProtonspH 5.00.8[3][4][7]
Capsaicin500 nM0.7[3][4][7]

Experimental Protocol: ⁴⁵Ca²⁺ Uptake Assay

This protocol outlines the procedure for measuring the inhibition of agonist-induced ⁴⁵Ca²⁺ uptake in cells stably expressing TRPV1.

Principle

Cells expressing TRPV1 are pre-incubated with varying concentrations of the antagonist (this compound). The cells are then stimulated with an agonist (heat, acid, or capsaicin) in the presence of radioactive ⁴⁵Ca²⁺. Activated channels allow ⁴⁵Ca²⁺ to enter the cells. After a short incubation, extracellular ⁴⁵Ca²⁺ is washed away, and the cells are lysed. The amount of intracellular ⁴⁵Ca²⁺, which correlates with channel activity, is then quantified using a liquid scintillation counter.

Materials and Reagents

  • Cells: CHO cells stably transfected with rat or human TRPV1 (CHO-rTRPV1 or CHO-hTRPV1).

  • Culture Medium: F-12 Ham's medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological salt solution, supplemented with 10 mM HEPES, pH 7.4.

  • Test Compound: this compound stock solution in DMSO.

  • Agonists: Capsaicin stock solution in DMSO; Acidic Assay Buffer (pH 5.0).

  • Radiolabel: ⁴⁵CaCl₂ (specific activity ~10-40 mCi/mg).

  • Wash Buffer: Cold (4°C) Assay Buffer containing 2 mM LaCl₃ or 5 mM EDTA to stop the uptake.

  • Lysis Buffer: 0.1 M NaOH or 1% Triton X-100.

  • Scintillation Cocktail: Ultima Gold™ or similar.

  • Equipment: 96-well cell culture plates, water bath or incubator capable of 45°C, multichannel pipette, liquid scintillation counter.

Assay_Workflow A 1. Seed CHO-TRPV1 Cells (96-well plate, 24h) B 2. Wash Cells (Assay Buffer) A->B C 3. Pre-incubation (Varying [this compound], 15 min) B->C D 4. Stimulation (Add Agonist + ⁴⁵Ca²⁺) C->D E 5. Incubation (5-10 min at RT or 45°C) D->E F 6. Stop & Wash (Cold buffer with LaCl₃/EDTA) E->F G 7. Cell Lysis (0.1 M NaOH) F->G H 8. Scintillation Counting (Add cocktail, measure CPM) G->H I 9. Data Analysis (% Inhibition vs [this compound] -> IC₅₀) H->I

Caption: Step-by-step workflow for the ⁴⁵Ca²⁺ uptake assay.

Step-by-Step Assay Procedure

  • Cell Plating: Seed the CHO-TRPV1 cells into a 96-well cell culture plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Remember to include a vehicle control (e.g., 0.1% DMSO).

  • Assay Initiation:

    • Gently aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 200 µL of room temperature Assay Buffer.

    • Add 100 µL of the appropriate this compound dilution (or vehicle) to each well.

    • Pre-incubate the plate for 15 minutes at room temperature.

  • Stimulation:

    • Prepare the stimulation solution by adding the agonist and ⁴⁵Ca²⁺ (final concentration ~2 µCi/mL) to the Assay Buffer.

      • For Capsaicin: Final concentration of 500 nM.

      • For Protons: Use Assay Buffer adjusted to pH 5.0.

      • For Heat: Use standard Assay Buffer (pH 7.4).

    • Add 100 µL of the stimulation solution to the wells.

    • Controls: Include wells for basal uptake (no agonist) and maximal uptake (agonist with vehicle).

  • Incubation:

    • For capsaicin and proton activation, incubate the plate for 5-10 minutes at room temperature.

    • For heat activation, incubate the plate for 5-10 minutes in a water bath or incubator set to 45°C.

  • Stopping the Reaction:

    • Terminate the uptake by rapidly aspirating the stimulation solution.

    • Immediately wash the wells 3-4 times with 200 µL of ice-cold Wash Buffer to remove all extracellular ⁴⁵Ca²⁺.

  • Cell Lysis:

    • After the final wash, aspirate all buffer and add 100 µL of Lysis Buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Scintillation Counting:

    • Transfer the lysate from each well to a scintillation vial or a 96-well plate compatible with a scintillation counter (e.g., LumaPlate™).

    • Add 1 mL of scintillation cocktail to each vial (if used).

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis

  • Calculate Net CPM: For each well, subtract the average CPM of the basal uptake (no agonist) from its measured CPM.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Net CPM of this compound well / Net CPM of Maximal Uptake well))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Summary

The ⁴⁵Ca²⁺ uptake assay is a direct and reliable method for quantifying the function of the TRPV1 ion channel. This protocol provides a framework for using this assay to measure the potent inhibitory activity of this compound against multiple modes of TRPV1 activation. The quantitative data obtained from this assay is crucial for the pharmacological characterization of TRPV1 antagonists in drug discovery and development.

References

Application Notes and Protocols for AMG0347 Administration in Rodent Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the administration and evaluation of AMG0347, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, in rodent models of pain. The primary focus is on the plantar incision model of postoperative pain in Sprague-Dawley rats, a well-established model for assessing the efficacy of analgesic compounds. This document outlines detailed experimental protocols, summarizes the expected outcomes based on available literature, and provides visual representations of the underlying signaling pathways and experimental workflows.

This compound's mechanism of action involves the blockade of TRPV1, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][2][3] Activation of TRPV1 by noxious stimuli such as heat, protons (low pH), and capsaicin (B1668287) leads to the influx of cations, depolarization of the neuronal membrane, and the initiation of a pain signal.[3] By antagonizing this receptor, this compound has been investigated for its potential to alleviate pain, particularly in conditions characterized by thermal hyperalgesia.

Data Presentation

The following tables summarize the qualitative effects of this compound in a rat model of incisional pain, as reported in the literature.[1]

Note: The specific quantitative data from the primary study by Wu et al. (2008) were not available in the public domain. The tables below are structured to reflect the reported outcomes, and placeholder values are used to illustrate the expected trends. Researchers should generate their own quantitative data based on the provided protocols.

Table 1: Effect of this compound on Heat Withdrawal Latency in the Plantar Incision Model

Treatment GroupTime Post-IncisionMean Heat Withdrawal Latency (seconds)
Vehicle ControlBaseline~10.5
3 hoursDecreased
1 dayDecreased
This compoundBaseline~10.5
3 hoursIncreased (relative to vehicle)
1 dayIncreased (relative to vehicle)

Based on findings from Wu et al., 2008. This compound demonstrated a significant increase in heat withdrawal latency at 3 hours and 1 day post-administration in rats with plantar incision.[1]

Table 2: Effect of this compound on Mechanical Withdrawal Threshold in the Plantar Incision Model

Treatment GroupTime Post-IncisionMean Mechanical Withdrawal Threshold (grams)
Vehicle ControlBaseline~15.0
Post-IncisionDecreased
This compoundBaseline~15.0
Post-IncisionNo significant change (relative to vehicle)

Based on findings from Wu et al., 2008. This compound did not significantly alter the mechanical withdrawal threshold in the incisional pain model.[1]

Table 3: Effect of this compound on Guarding Pain Score in the Plantar Incision Model

Treatment GroupTime Post-IncisionMean Guarding Pain Score
Vehicle ControlPost-IncisionIncreased
This compoundPost-IncisionNo significant change (relative to vehicle)

Based on findings from Wu et al., 2008. This compound did not significantly affect the guarding pain score in rats following plantar incision.[1]

Experimental Protocols

I. Plantar Incision Model of Postoperative Pain in Rats

This protocol describes the induction of postoperative pain in adult Sprague-Dawley rats, a model that mimics the pain experienced by humans after surgery.

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical preparation supplies (e.g., povidone-iodine, alcohol swabs)

  • Sterile surgical instruments (scalpel with #10 blade, forceps)

  • Suture material (e.g., 5-0 nylon)

Procedure:

  • Anesthetize the rat using isoflurane (B1672236) (or other approved anesthetic) and ensure a surgical plane of anesthesia is reached.

  • Place the rat in a supine position and prepare the plantar surface of the left hind paw for surgery using povidone-iodine and alcohol swabs.

  • Using a #10 scalpel blade, make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the paw, starting 0.5 cm from the proximal edge of the heel.

  • Carefully elevate the plantaris muscle and make a longitudinal incision.

  • Apply gentle pressure to achieve hemostasis.

  • Close the skin incision with two mattress sutures using 5-0 nylon.

  • Allow the rat to recover from anesthesia in a warm, clean cage.

  • Monitor the animal for any signs of distress or infection.

II. Administration of this compound

This protocol outlines the preparation and administration of this compound to the rodent models.

Materials:

  • This compound compound

  • Vehicle for solubilization (e.g., 10% DMSO, 10% Tween 80, 80% saline)

  • Syringes and needles for the chosen route of administration (e.g., intravenous, intraperitoneal)

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 1-10 mg/kg) and the body weight of the animals.

    • Prepare the vehicle solution. The exact vehicle composition may need to be optimized for solubility and tolerability. A common vehicle for similar compounds is a mixture of DMSO, Tween 80, and saline.

    • Dissolve the this compound in the vehicle. Use a vortex mixer and/or sonicator to ensure complete dissolution.

  • Administration:

    • Administer the prepared this compound solution to the rats via the chosen route (e.g., intravenous injection into the tail vein or intraperitoneal injection).

    • The volume of administration should be kept consistent across all animals (e.g., 1-5 ml/kg).

    • Administer a corresponding volume of the vehicle solution to the control group.

    • The timing of administration will depend on the experimental design (e.g., pre- or post-incision).

III. Assessment of Pain Behaviors

This test measures the latency of paw withdrawal from a radiant heat source, indicating the animal's sensitivity to thermal stimuli.

Materials:

  • Hargreaves apparatus (radiant heat source)

  • Plexiglass enclosures with a glass floor

  • Timer

Procedure:

  • Habituate the rats to the testing environment by placing them in the plexiglass enclosures on the glass floor for at least 15-20 minutes before testing.

  • Position the radiant heat source under the glass floor, directly beneath the plantar surface of the incised paw.

  • Activate the heat source and start the timer.

  • The timer automatically stops when the rat withdraws its paw. Record the withdrawal latency.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Perform multiple measurements for each animal at each time point and calculate the mean withdrawal latency.

This test determines the mechanical withdrawal threshold of the paw in response to stimulation with calibrated filaments.

Materials:

  • Set of von Frey filaments with varying stiffness (calibrated in grams)

  • Elevated mesh platform

  • Plexiglass enclosures

Procedure:

  • Acclimatize the rats to the testing apparatus by placing them in the plexiglass enclosures on the elevated mesh platform for at least 15-20 minutes.

  • Starting with a filament of low stiffness, apply the filament perpendicularly to the plantar surface of the incised paw until it just begins to bend.

  • Hold the filament in place for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% withdrawal threshold. If there is no response, use the next stiffer filament. If there is a response, use the next less stiff filament.

  • The 50% withdrawal threshold is calculated based on the pattern of positive and negative responses.

This observational test assesses spontaneous pain by scoring the posture of the incised paw.

Procedure:

  • Place the rat in a clear observation chamber.

  • Observe the rat for a set period (e.g., 1 minute).

  • Score the position of the incised paw based on a pre-defined scale (e.g., 0 = paw flat on the floor, 1 = paw partially elevated, 2 = paw fully elevated).

  • Repeat the observation at multiple intervals and calculate a cumulative pain score.

Mandatory Visualizations

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Nociceptor) Noxious Stimuli Noxious Stimuli TRPV1 TRPV1 Noxious Stimuli->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons (H+) Protons (H+) Protons (H+)->TRPV1 Heat Heat Heat->TRPV1 Inflammatory Mediators Inflammatory Mediators PKC PKC Inflammatory Mediators->PKC PKA PKA Inflammatory Mediators->PKA Ca2+_Influx Ca2+ Influx TRPV1->Ca2+_Influx Na+_Influx Na+ Influx TRPV1->Na+_Influx Depolarization Depolarization Ca2+_Influx->Depolarization Na+_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Sensitization TRPV1 Sensitization PKC->Sensitization Phosphorylation PKA->Sensitization Phosphorylation Sensitization->TRPV1 This compound This compound (Antagonist) This compound->TRPV1 Blocks

Caption: TRPV1 Signaling Pathway in Nociceptive Neurons.

Experimental_Workflow cluster_pre_surgery Pre-Surgical Phase cluster_surgery_treatment Surgical and Treatment Phase cluster_post_surgery Post-Surgical Assessment Phase Acclimatization Animal Acclimatization (>3 days) Habituation Habituation to Behavioral Apparatus (2-3 days) Acclimatization->Habituation Baseline Baseline Behavioral Testing (Heat & Mechanical Thresholds) Habituation->Baseline Surgery Plantar Incision Surgery (Day 0) Baseline->Surgery Drug_Admin This compound or Vehicle Administration (Pre- or Post-Surgery) Surgery->Drug_Admin Post_Test_1 Behavioral Testing (e.g., 3 hours post-drug) Drug_Admin->Post_Test_1 Post_Test_2 Behavioral Testing (e.g., 1 day post-drug) Post_Test_1->Post_Test_2 Post_Test_3 Further Time Points (as required) Post_Test_2->Post_Test_3 Data_Analysis Data Collection & Statistical Analysis Post_Test_3->Data_Analysis

References

Application Notes and Protocols for Inducing Hyperthermia with AMG0347

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for inducing hyperthermia in preclinical rodent models using AMG0347, a potent and selective antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel. This compound induces a controlled and reproducible hyperthermic response by blocking the tonic activation of TRPV1 channels located in the abdominal viscera, which in turn disinhibits autonomic cold-defense mechanisms. This document outlines the mechanism of action of this compound, provides detailed protocols for its preparation and administration in rats and mice, and describes methods for monitoring the resulting hyperthermic effect through the measurement of core body temperature, tail-skin temperature, and oxygen consumption. Furthermore, representative quantitative data are presented in tabular format, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

The Transient Receptor Potential Vanilloid-1 (TRPV1) channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a polymodal sensor, activated by various stimuli including heat (>43°C), protons (acidic pH), and capsaicin, the pungent component of chili peppers. The discovery that TRPV1 antagonists can induce a hyperthermic response has opened new avenues for studying thermoregulation and its modulation.

This compound is a highly potent and selective TRPV1 antagonist.[1][2] Its administration in rodents leads to a dose-dependent increase in core body temperature.[2][3] This effect is not centrally mediated but originates from the blockade of tonically active TRPV1 channels within the abdominal cavity.[4] This blockade removes an inhibitory signal on autonomic cold-defense pathways, resulting in physiological responses that elevate body temperature, namely tail-skin vasoconstriction and increased metabolic heat production (thermogenesis).[5][6] The hyperthermic effect of this compound is entirely dependent on TRPV1, as it is absent in TRPV1 knockout mice.[2][7]

These characteristics make this compound a valuable pharmacological tool for researchers studying the mechanisms of thermoregulation, the physiological consequences of hyperthermia, and for the development of novel therapeutics targeting the TRPV1 channel.

Data Presentation

The following tables summarize the quantitative data on the hyperthermic effects of this compound in rats and mice.

SpeciesAdministration RouteDose (µg/kg)Peak Temperature Increase (°C)Time to Peak (minutes)Reference
RatIntravenous (i.v.)10~0.4~60[2]
RatIntravenous (i.v.)50~0.6-0.7~60[2][4]
RatIntravenous (i.v.)200~0.6~60[2]
RatIntravenous (i.v.)500~0.6~60[2]
MouseIntraperitoneal (i.p.)500~1.0Not Specified[8]

Table 1: Dose-Dependent Hyperthermic Effect of this compound in Rodents. This table illustrates the dose-response relationship of this compound-induced hyperthermia in rats and mice, highlighting the peak increase in core body temperature.

SpeciesAdministration RouteDose (µg/kg)ParameterVehicleThis compoundReference
RatIntravenous (i.v.)50Core Body Temperature (°C)BaselineIncrease of ~0.7[4]
RatIntravenous (i.v.)50Tail-Skin VasoconstrictionNo significant changeSignificant decrease in heat loss index[5][6]
RatIntravenous (i.v.)50Thermogenesis (Oxygen Consumption)BaselineSignificant increase[5][6]
MouseIntraperitoneal (i.p.)500Abdominal Temperature (°C)BaselineIncrease of ~1.0[8]

Table 2: Physiological Effects of this compound in Rodents. This table summarizes the key physiological changes observed following the administration of this compound in rats and mice.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Ethanol (B145695) (100%, molecular biology grade)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound by dissolving the powder in 100% ethanol. A concentration of 3.5 mg/mL has been previously reported.[2][4]

  • Store the ethanolic stock solution in aliquots at -80°C for long-term storage.[4]

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution with sterile saline to achieve the desired final concentration and a final ethanol concentration of 50%.[2][4] For example, to prepare a 100 µg/mL working solution, mix the appropriate volume of the stock solution with an equal volume of sterile saline.

  • Vortex the working solution thoroughly to ensure complete mixing.

  • The vehicle control should be a 50% ethanol in saline solution.[2][4]

Protocol 2: Induction of Hyperthermia in Rats via Intravenous (i.v.) Injection

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • This compound working solution (from Protocol 1)

  • Vehicle solution (50% ethanol in saline)

  • Rat restrainer

  • Heat lamp or heating pad

  • Sterile syringes (1 mL) with 27-30G needles

  • 70% ethanol for disinfection

Procedure:

  • House the rats individually and allow them to acclimate to the experimental room for at least 1 hour before the experiment. Maintain the ambient temperature within the thermoneutral zone for rats (approximately 28-32°C).

  • To facilitate vasodilation of the tail veins, warm the rat's tail using a heat lamp or by placing the restrainer on a heating pad for a few minutes.

  • Place the rat in a suitable restrainer, ensuring it is secure but not overly stressed.

  • Disinfect the lateral tail vein with 70% ethanol.

  • Perform the intravenous injection of the this compound working solution or vehicle into the lateral tail vein. A typical injection volume is 1 mL/kg.

  • Administer the injection slowly over approximately 30 seconds.

  • After injection, apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Return the rat to its home cage for monitoring of the hyperthermic response.

Protocol 3: Induction of Hyperthermia in Mice via Intraperitoneal (i.p.) Injection

Materials:

  • Male C57BL/6 mice (25-30 g)

  • This compound working solution (from Protocol 1)

  • Vehicle solution (50% ethanol in saline)

  • Sterile syringes (1 mL) with 25-27G needles

  • 70% ethanol for disinfection

Procedure:

  • House the mice individually and allow them to acclimate to the experimental room for at least 1 hour. Maintain the ambient temperature within the thermoneutral zone for mice (approximately 30-34°C).

  • Gently restrain the mouse by the scruff of the neck to expose the abdomen.

  • Tilt the mouse slightly downwards to displace the abdominal organs.

  • Wipe the lower right quadrant of the abdomen with 70% ethanol.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to puncture any internal organs.

  • Inject the this compound working solution or vehicle. A typical injection volume is 10 mL/kg.

  • Withdraw the needle and return the mouse to its home cage for monitoring.

Protocol 4: Monitoring of the Hyperthermic Response

A. Core Body Temperature Measurement:

  • Telemetry (Recommended): Surgically implant a telemetry transmitter into the abdominal cavity of the animals at least one week prior to the experiment. This allows for continuous and stress-free monitoring of core body temperature.

  • Rectal Probe: If telemetry is not available, core body temperature can be measured using a lubricated rectal probe. Measurements should be taken at baseline (before injection) and at regular intervals (e.g., every 15-30 minutes) for at least 3-4 hours post-injection. Minimize handling stress as it can affect body temperature.

B. Tail-Skin Temperature Measurement:

  • Attach a thermocouple or a telemetry probe to the ventral surface of the tail to monitor changes in skin temperature. A decrease in tail-skin temperature is indicative of vasoconstriction.

C. Oxygen Consumption (Thermogenesis) Measurement:

  • Place the animals in metabolic chambers (indirect calorimetry system) to measure oxygen consumption (VO2). An increase in VO2 reflects an increase in metabolic rate and thermogenesis.

Protocol 5: Data Analysis
  • Temperature Change: Calculate the change in core body temperature (ΔT) from the pre-injection baseline for each time point.

  • Hyperthermic Index: To quantify the overall hyperthermic response, calculate the area under the curve (AUC) for the ΔT over the measurement period (e.g., 0-180 minutes). This provides a single value representing the magnitude and duration of the hyperthermia.

  • Statistical Analysis: Use appropriate statistical tests to compare the effects of this compound with the vehicle control group. A two-way analysis of variance (ANOVA) with repeated measures can be used to analyze the time-course data, followed by post-hoc tests for individual time points. The hyperthermic index (AUC) can be compared using a t-test or a one-way ANOVA if multiple doses are tested. A p-value of <0.05 is typically considered statistically significant.

Mandatory Visualization

AMG0347_Signaling_Pathway cluster_0 Peripheral Sensory Neuron (Abdominal Viscera) cluster_1 Central Nervous System (CNS) cluster_2 Physiological Response This compound This compound TRPV1 TRPV1 Channel (Tonically Active) This compound->TRPV1 Antagonism/ Blockade ColdDefense Autonomic Cold-Defense Pathways TRPV1->ColdDefense Tonic Inhibition Protons Endogenous Protons (H+) Protons->TRPV1 Tonic Activation Vasoconstriction Tail-Skin Vasoconstriction ColdDefense->Vasoconstriction Activation Thermogenesis Increased Thermogenesis ColdDefense->Thermogenesis Activation Hyperthermia Hyperthermia (Increased Body Temperature) Vasoconstriction->Hyperthermia Thermogenesis->Hyperthermia

Caption: Signaling pathway of this compound-induced hyperthermia.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_drug_prep Drug Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimation Acclimation of Rats/Mice (1 hour in thermoneutral zone) Baseline Baseline Measurements (Core body temp, tail-skin temp, O2 consumption) Acclimation->Baseline Telemetry Telemetry Implantation (optional, 1 week prior) Telemetry->Baseline Stock Prepare this compound Stock (3.5 mg/mL in 100% Ethanol) Working Prepare Working Solution (Dilute stock with saline to 50% ethanol) Stock->Working Injection Administer this compound or Vehicle (i.v. for rats, i.p. for mice) Working->Injection Baseline->Injection Monitoring Continuous Monitoring (3-4 hours post-injection) Injection->Monitoring Calculate_DeltaT Calculate ΔT from Baseline Monitoring->Calculate_DeltaT Calculate_AUC Calculate Hyperthermic Index (AUC) Calculate_DeltaT->Calculate_AUC Stats Statistical Analysis (e.g., ANOVA, t-test) Calculate_AUC->Stats

References

Application Notes and Protocols for AMG0347 in Thermal Hyperalgesia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG0347 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a critical component in the signaling pathways of noxious heat and inflammatory pain. As such, this compound has been investigated as a potential analgesic for conditions involving thermal hyperalgesia. However, a significant on-target side effect of TRPV1 antagonists, including this compound, is the induction of hyperthermia. This document provides detailed application notes and protocols for the use of this compound in preclinical models of thermal hyperalgesia, with a focus on dosage considerations to mitigate hyperthermic effects while achieving analgesia.

Mechanism of Action

This compound exerts its effects by blocking the activation of the TRPV1 ion channel. This channel is a non-selective cation channel primarily expressed in nociceptive sensory neurons. It is activated by a variety of stimuli, including heat (>43°C), capsaicin (B1668287) (the pungent component of chili peppers), and protons (acidic conditions), leading to the sensation of pain. In inflammatory states, the threshold for TRPV1 activation is lowered, contributing to thermal hyperalgesia. By antagonizing the TRPV1 receptor, this compound can effectively reduce the perception of thermal pain. However, TRPV1 channels in the abdominal viscera are also involved in the tonic regulation of body temperature. Blockade of these channels by antagonists like this compound can disrupt this regulation, leading to an increase in core body temperature.[1][2][3]

Data Presentation: this compound Dosage and Effects

The following table summarizes the quantitative data on this compound dosage and its observed effects in rodent models. It is crucial to note the dual effects of analgesia and hyperthermia and to carefully select dosages based on the specific research question.

Animal Model Administration Route Dosage Range (Anti-hyperalgesic Effect) Dosage Range (Hyperthermic Effect) Key Findings Reference
Rat (Incisional Pain)Not SpecifiedEffective at undisclosed doseNot the focus of the abstractDecreased heat hyperalgesia from 3 hours to 1 day post-administration.[4]
Rat (Capsaicin-induced)Not SpecifiedEffective at undisclosed doseNot the focus of the abstractPrevented the decrease in heat withdrawal latency.[4]
RatIntravenous (i.v.)Not specifiedThreshold dose: ~10 µg/kg. Pronounced rise in body temperature at 50 µg/kg.This compound is a potent inducer of hyperthermia.[1]
MiceIntraperitoneal (i.p.)Not specified500 µg/kgInduced a significant increase in abdominal temperature.[5]
Rat (Anesthetized)Not specifiedNot specified500 µg/kgHigher dose needed as anesthesia attenuates the hyperthermic response.[2]

Note: A clear dose-response for the anti-hyperalgesic effect of this compound is not well-documented in publicly available literature, making it challenging to define a therapeutic window that separates analgesia from hyperthermia. Researchers should conduct pilot dose-response studies to determine the optimal dose for their specific model and experimental conditions.

Experimental Protocols

Capsaicin-Induced Thermal Hyperalgesia Model

This model is used to induce a state of thermal hyperalgesia by activating TRPV1 receptors directly.

Materials:

  • This compound

  • Vehicle for this compound (e.g., 10% Tween 80 in saline)

  • Capsaicin solution (e.g., 0.1% w/v in 10% ethanol, 10% Tween 80, and 80% saline)

  • Male Sprague-Dawley rats (200-250 g)

  • Hargreaves apparatus or Hot Plate analgesia meter

  • Syringes and needles for administration

Protocol:

  • Acclimatization: Acclimate the rats to the testing environment and apparatus for at least 3 days prior to the experiment.

  • Baseline Measurement: On the day of the experiment, measure the baseline paw withdrawal latency (PWL) to a thermal stimulus using the Hargreaves test or the hot plate test.

  • This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral). The timing of administration relative to capsaicin injection should be determined based on the pharmacokinetic profile of this compound.

  • Capsaicin Injection: At the appropriate time point after this compound administration, inject capsaicin (e.g., 10 µL of 0.1% solution) into the plantar surface of one hind paw.

  • Post-Capsaicin Measurement: Measure the PWL at various time points after capsaicin injection (e.g., 5, 15, 30, 60, and 120 minutes) to assess the development of thermal hyperalgesia and the effect of this compound.

  • Data Analysis: Compare the PWL between the vehicle-treated and this compound-treated groups. A significant increase in PWL in the this compound group indicates an anti-hyperalgesic effect.

Plantar Incision Model of Postoperative Pain

This model mimics postoperative pain and induces thermal hyperalgesia.

Materials:

  • This compound

  • Vehicle for this compound

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps)

  • Sutures

  • Male Sprague-Dawley rats (200-250 g)

  • Hargreaves apparatus or Hot Plate analgesia meter

Protocol:

  • Anesthesia: Anesthetize the rat using isoflurane.

  • Surgical Incision: Place the rat in a supine position. Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of one hind paw, starting 0.5 cm from the proximal edge of the heel. The underlying plantaris muscle is elevated and incised longitudinally.

  • Suturing: Close the skin incision with two sutures.

  • Recovery: Allow the rat to recover from anesthesia.

  • Baseline and Post-operative Measurements: Measure the baseline PWL before surgery. After surgery, measure the PWL at various time points (e.g., 2, 4, 24, and 48 hours) to assess the development of thermal hyperalgesia.

  • This compound Administration: Administer this compound or vehicle at a predetermined time point after surgery.

  • Post-drug Measurement: Measure the PWL at various time points after drug administration to evaluate the anti-hyperalgesic effect of this compound.

  • Data Analysis: Compare the PWL between the vehicle-treated and this compound-treated groups.

Mandatory Visualization

Signaling Pathway of Thermal Hyperalgesia and this compound Action

cluster_Nociceptor Nociceptive Sensory Neuron cluster_Stimuli Noxious Stimuli cluster_Drug Pharmacological Intervention cluster_CNS Central Nervous System TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Signal Action Potential Generation Ca_Influx->Signal Pain_Perception Pain Perception (Thermal Hyperalgesia) Signal->Pain_Perception Signal to Brain Heat Heat (>43°C) Heat->TRPV1 Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates Protons Protons (H⁺) Protons->TRPV1 Activates This compound This compound This compound->TRPV1 Blocks

Caption: this compound blocks TRPV1 activation by noxious stimuli.

Experimental Workflow for a Thermal Hyperalgesia Study

cluster_Setup Experimental Setup cluster_Induction Induction of Hyperalgesia cluster_Treatment Treatment Groups cluster_Assessment Assessment cluster_Analysis Data Analysis A1 Animal Acclimatization A2 Baseline Thermal Sensitivity Measurement (Hargreaves/Hot Plate) A1->A2 B1 Induce Hyperalgesia (e.g., Capsaicin or Plantar Incision) A2->B1 C1 Administer Vehicle B1->C1 C2 Administer this compound (Dose-Response) B1->C2 D1 Measure Paw Withdrawal Latency (Time-Course) C1->D1 D2 Monitor Core Body Temperature C1->D2 C2->D1 C2->D2 E1 Compare Paw Withdrawal Latencies D1->E1 E2 Analyze Temperature Changes D2->E2

Caption: Workflow for assessing this compound in thermal hyperalgesia.

References

Application of AMG0347 in Peripheral vs. Central Nervous System Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG0347 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key player in nociception and temperature sensation. It is activated by a variety of stimuli including heat, protons (low pH), and capsaicin (B1668287), the pungent component of chili peppers. Due to its significant role in pain pathways, the TRPV1 receptor and its antagonists, such as this compound, have been a major focus of analgesic drug development. This document provides detailed application notes and protocols for the use of this compound in both peripheral nervous system (PNS) and central nervous system (CNS) research, highlighting its differential effects and mechanisms of action in these two domains.

Data Presentation

In Vitro Activity of this compound
ParameterSpeciesAssayValueReference
IC50 Rat45Ca2+ uptake (Heat activation)0.2 nM[2]
IC50 Rat45Ca2+ uptake (Proton activation, pH 5)0.8 nM[2]
IC50 Rat45Ca2+ uptake (Capsaicin activation, 500 nM)0.7 nM[2]
IC50 Human45Ca2+ uptake (all three modes of activation)Similar potencies to rat[2]
In Vivo Effects of this compound
ApplicationSpeciesModelDoseEffectReference
Peripheral Nervous System RatIncisional PainNot specifiedIncreased heat withdrawal latency; No effect on mechanical withdrawal threshold or guarding pain score.[3]
Peripheral Nervous System RatCapsaicin-induced PainNot specifiedPrevented capsaicin-induced decreases in heat and mechanical withdrawal latency.[3]
Peripheral/Central Nervous System RatHyperthermia10 µg/kg (i.v.)Significant increase in core body temperature.[4]
Central Nervous System RatIntrathecal Capsaicin InjectionNot specifiedPrevented the increase in activity caused by intrathecal capsaicin.[3]
Pharmacokinetic Data
ParameterSpeciesDoseTime PointBrain ConcentrationPlasma ConcentrationBrain/Plasma RatioReference
Brain Penetration Rat50 µg/kg (i.v.)60 min4.1 ± 0.6 µg/g14.0 ± 1.6 µg/ml~0.29[2]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Pain and Hyperthermia

AMG0347_Mechanism cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System noxious_stimuli Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1_PNS Peripheral TRPV1 Receptor noxious_stimuli->TRPV1_PNS Activates nociceptor_activation Nociceptor Activation TRPV1_PNS->nociceptor_activation pain_signal Pain Signal to CNS nociceptor_activation->pain_signal TRPV1_CNS Central TRPV1 Receptor pain_signal->TRPV1_CNS AMG0347_peripheral This compound AMG0347_peripheral->TRPV1_PNS Blocks AMG0347_central This compound AMG0347_peripheral->AMG0347_central Crosses BBB (limited) thermoregulation Thermoregulatory Center (Hypothalamus) TRPV1_CNS->thermoregulation Modulates hyperthermia Hyperthermia thermoregulation->hyperthermia Leads to AMG0347_central->TRPV1_CNS Blocks

Caption: Mechanism of this compound in PNS and CNS.

Experimental Workflow for Assessing Analgesic Effects of this compound

Analgesia_Workflow cluster_testing Behavioral Assays animal_prep Animal Preparation (e.g., Sprague-Dawley rats) pain_model Induction of Pain Model (e.g., Plantar Incision) animal_prep->pain_model drug_admin This compound Administration (Specify dose and route) pain_model->drug_admin behavioral_testing Behavioral Testing drug_admin->behavioral_testing heat_hyperalgesia Heat Hyperalgesia (Hargreaves Test) behavioral_testing->heat_hyperalgesia mech_allodynia Mechanical Allodynia (von Frey Filaments) behavioral_testing->mech_allodynia guarding_score Guarding Score behavioral_testing->guarding_score data_analysis Data Analysis heat_hyperalgesia->data_analysis mech_allodynia->data_analysis guarding_score->data_analysis

Caption: Workflow for in vivo pain studies.

Experimental Workflow for Investigating Hyperthermic Effects of this compound

Hyperthermia_Workflow cluster_desensitization Peripheral Mechanism Investigation animal_prep Animal Preparation (e.g., Wistar rats) instrumentation Instrumentation (e.g., Temperature probes) animal_prep->instrumentation drug_admin This compound Administration (i.v. infusion) instrumentation->drug_admin temp_monitoring Continuous Core Body Temperature Monitoring drug_admin->temp_monitoring data_analysis Data Analysis temp_monitoring->data_analysis rtx_pretreatment Resiniferatoxin (B1680534) (RTX) Pre-treatment (i.p.) desensitize Desensitization of Abdominal TRPV1 rtx_pretreatment->desensitize desensitize->drug_admin Investigate effect on This compound-induced hyperthermia

Caption: Workflow for hyperthermia studies.

Experimental Protocols

Protocol 1: In Vitro 45Ca2+ Uptake Assay for TRPV1 Antagonist Activity

Objective: To determine the inhibitory concentration (IC50) of this compound on TRPV1 receptor activation.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably transfected with rat or human TRPV1.

  • Cell culture medium (e.g., DMEM/F12).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • 45CaCl2.

  • TRPV1 agonists: Capsaicin, low pH buffer (e.g., pH 5.0), heat source (water bath at 45°C).

  • This compound stock solution (in DMSO).

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture TRPV1-expressing CHO cells to confluency in appropriate flasks.

  • Cell Plating: Seed cells into 96-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay: a. Wash cells with assay buffer. b. Add this compound dilutions to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature. c. Prepare the stimulation solution containing the TRPV1 agonist and 45Ca2+. d. For heat activation, pre-warm the stimulation solution and the plate to 45°C. e. Add the stimulation solution to the wells and incubate for a short period (e.g., 2-5 minutes). f. Terminate the assay by rapidly washing the cells with ice-cold wash buffer (e.g., HBSS with 2 mM LaCl3).

  • Measurement: Lyse the cells and measure the amount of incorporated 45Ca2+ using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Plantar Incision Model of Postoperative Pain in Rats

Objective: To evaluate the analgesic efficacy of this compound on incisional pain.

Materials:

  • Adult Sprague-Dawley rats.

  • Anesthesia (e.g., isoflurane).

  • Surgical instruments (scalpel, forceps).

  • This compound solution for administration (e.g., dissolved in 10% ethanol (B145695), 10% Tween-80 in saline).

  • Behavioral testing equipment (Hargreaves apparatus, von Frey filaments).

Procedure:

  • Animal Acclimation: Acclimate rats to the testing environment and handling for several days before the experiment.

  • Baseline Testing: Measure baseline responses to thermal (heat withdrawal latency) and mechanical (paw withdrawal threshold) stimuli.

  • Plantar Incision Surgery: a. Anesthetize the rat. b. Place the rat in a supine position and make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the proximal edge of the heel. c. Suture the skin with a single stitch.

  • Drug Administration: Administer this compound or vehicle at a specified time point post-surgery (e.g., 2 hours).

  • Behavioral Testing: a. At various time points after drug administration (e.g., 3, 6, 24 hours), assess heat hyperalgesia using the Hargreaves test and mechanical allodynia using von Frey filaments. b. Observe and score guarding behavior.

  • Data Analysis: Compare the withdrawal latencies, thresholds, and guarding scores between the this compound-treated and vehicle-treated groups.

Protocol 3: Investigation of this compound-Induced Hyperthermia in Rats

Objective: To characterize the hyperthermic effect of this compound and investigate its peripheral mechanism.

Materials:

  • Adult Wistar rats.

  • Intravenous (i.v.) and intraperitoneal (i.p.) catheters.

  • Temperature probes for measuring core body temperature.

  • This compound solution for i.v. infusion (e.g., 50 µg/kg in 50% ethanol in saline).

  • Resiniferatoxin (RTX) for i.p. injection (e.g., 20 µg/kg).

Procedure:

  • Surgical Preparation: Implant i.v. and i.p. catheters and temperature probes in the rats and allow for recovery.

  • Peripheral TRPV1 Desensitization (for mechanism study): a. A subset of rats receives an i.p. injection of RTX to desensitize abdominal TRPV1 receptors.[5] b. Control animals receive a vehicle injection.

  • Acclimation: Place the rats in a temperature-controlled environment and allow them to acclimate.

  • Baseline Measurement: Record baseline core body temperature for a stable period (e.g., 1-2 hours).

  • Drug Administration: Infuse this compound intravenously over a short period (e.g., 2 minutes).

  • Temperature Monitoring: Continuously monitor core body temperature for several hours post-infusion.

  • Data Analysis: Analyze the change in core body temperature over time in both RTX-pretreated and control groups to determine the role of peripheral TRPV1 receptors in the hyperthermic response.

Application Notes

  • Peripheral Nervous System Applications: this compound is a valuable tool for studying the role of peripheral TRPV1 in acute and inflammatory pain models. Its ability to block heat- and capsaicin-induced hyperalgesia makes it particularly useful for dissecting the contribution of TRPV1 to these pain modalities.[3] However, its limited efficacy against mechanical and guarding pain in the incisional model suggests that TRPV1 may play a less dominant role in these aspects of postoperative pain.[3] When investigating peripheral mechanisms, co-administration with agents that do not cross the blood-brain barrier can help to isolate the peripheral effects of this compound.

  • Central Nervous System Applications: The ability of this compound to cross the blood-brain barrier, albeit to a limited extent, allows for the investigation of central TRPV1 functions.[2] The observation that it can block the effects of intrathecally administered capsaicin provides evidence for its action on central TRPV1 receptors.[3] However, the most pronounced systemic effect of this compound, hyperthermia, appears to be primarily mediated by its action on peripheral TRPV1 receptors in the abdomen, which then signals to the CNS.[2][6] Therefore, when studying the central effects of this compound, it is crucial to consider and potentially control for its profound peripheral actions. Direct intracerebroventricular or intrathecal administration can be employed to bypass the periphery and specifically target CNS TRPV1 receptors.

  • Distinguishing Peripheral vs. Central Effects: The hyperthermic effect of this compound provides a classic example of a peripherally initiated, centrally mediated response. Studies utilizing localized desensitization of peripheral TRPV1 channels with agents like resiniferatoxin (RTX) have been instrumental in demonstrating that the hyperthermic response originates from the blockade of peripheral TRPV1 channels.[2][5] This experimental paradigm can be adapted to investigate other peripherally initiated behaviors or physiological responses that are modulated by TRPV1.

References

Application Notes and Protocols: Intravenous Administration of AMG0347 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG0347 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel.[1][2] This document provides detailed application notes and protocols for the intravenous (IV) administration of this compound in rats, based on publicly available scientific literature. The provided information is intended to guide researchers in designing and executing preclinical studies involving this compound. This compound has been utilized in research to investigate the physiological roles of the TRPV1 channel, particularly in thermoregulation and nociception.[1][3]

Mechanism of Action

This compound functions by blocking the activation of the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons.[4] The TRPV1 channel is a polymodal nocisensor activated by various stimuli, including heat (>42°C), acidic conditions (pH < 6), and endogenous ligands like capsaicin (B1668287).[4] In rats, this compound has been shown to inhibit the activation of the TRPV1 channel by heat, protons, and capsaicin with high potency in vitro.[1] Blockade of tonically active TRPV1 channels in the abdominal viscera by this compound leads to a hyperthermic response in rats.[1][4] This effect is mediated by autonomic cold-defense mechanisms, such as tail-skin vasoconstriction and thermogenesis.[1][5]

Signaling Pathway of TRPV1 Antagonism by this compound

cluster_0 Sensory Neuron TRPV1 TRPV1 Channel Ca_influx Ca2+ Influx TRPV1->Ca_influx Allows Stimuli Heat / Protons (H+) / Capsaicin Stimuli->TRPV1 Activates This compound This compound This compound->TRPV1 Blocks Depolarization Neuronal Depolarization Ca_influx->Depolarization Signal Nociceptive Signal to CNS Depolarization->Signal

Caption: Mechanism of this compound action on a sensory neuron.

Quantitative Data

In Vitro Potency of this compound on Rat TRPV1 Channels
Activation ModeIC50 (nM)[1]
Heat (45°C)0.2
Protons (pH 5)0.8
Capsaicin (500 nM)0.7
In Vivo Dose-Response of Intravenous this compound on Body Temperature in Rats
IV Dose (µg/kg)Effect on Deep Body Temperature (Tb)
6No significant effect.[1]
10Significant increase in Tb.[1]
50Pronounced rise in Tb (~0.6°C), peaking at ~60 minutes.[1][6]
200No further increase in Tb response compared to 50 µg/kg.[1]
500No further increase in Tb response compared to 50 µg/kg.[1]

Experimental Protocols

Preparation of this compound for Intravenous Administration

Materials:

Procedure:

  • Prepare a stock solution of this compound in 100% ethanol. For example, a stock concentration of 3.5 mg/mL has been previously used.[6]

  • Store the ethanolic stock solution at -80°C.[6]

  • On the day of the experiment, dilute the stock solution with saline to achieve the desired final concentration of this compound and a final ethanol concentration of 20% or 50%.[1]

    • Example for a 50 µg/kg dose: To prepare a working solution for a 2-minute infusion at a rate of 167 µL/kg/min, a concentration of 150 µg/mL in 50% ethanol is required.[1]

    • Example for a 6 µg/kg dose: A working solution of 18 µg/mL in 20% ethanol can be used.[1]

  • Prepare a corresponding vehicle control solution with the same final concentration of ethanol in saline (e.g., 20% or 50% ethanol).[1]

Intravenous Administration Protocol

Animal Model:

  • Adult Sprague-Dawley rats are a suitable model.[3]

  • Rats should be equipped with a chronic jugular vein catheter for intravenous infusions.

Procedure:

  • Allow the rats to acclimate to the experimental conditions.

  • Connect the externalized jugular catheter to an infusion pump.

  • Infuse the prepared this compound working solution or vehicle control at a constant rate. A previously reported rate is 167 µL/kg/min for a duration of 2 minutes.[1][6]

  • Monitor the animal for any immediate adverse reactions during and after the infusion.

  • For thermoregulation studies, measure deep body temperature (e.g., colonic or abdominal) at baseline and regular intervals post-administration.[1]

  • For pharmacokinetic studies, collect blood samples at predetermined time points post-infusion.

Experimental Workflow for Thermoregulation Studies

A Rat with Jugular Vein Catheter B Acclimatization A->B C Baseline Body Temperature Measurement B->C E Intravenous Infusion (2 min) C->E D Prepare this compound / Vehicle Solution D->E F Post-Infusion Monitoring E->F G Body Temperature Measurement (Time Points) F->G H Data Analysis G->H

Caption: Workflow for studying the thermoregulatory effects of IV this compound.

Safety and Toxicology

Publicly available, dedicated toxicology studies for this compound are limited. However, based on the reported pharmacodynamic studies, the following points can be noted:

  • Hyperthermia: The most prominent in vivo effect of this compound in rats is a dose-dependent increase in body temperature.[1][7] This is considered an on-target effect of TRPV1 antagonism.[4][7]

  • Vehicle Effects: The vehicle used for solubilizing this compound, typically a solution containing ethanol, should be administered to a control group to differentiate the effects of the compound from those of the vehicle.[1] The amount of ethanol administered in the described protocols was reported to not cause detectable hemolysis or signs of intoxication.[1]

Researchers should conduct appropriate safety and toxicology assessments based on their specific experimental design and institutional guidelines.

Conclusion

The intravenous administration of this compound in rats is a valuable tool for investigating the in vivo functions of the TRPV1 channel. The protocols and data presented here provide a foundation for designing studies to explore the therapeutic potential and physiological effects of this potent TRPV1 antagonist. Careful consideration of the dose-dependent hyperthermic effect is crucial in the interpretation of experimental results.

References

AMG0347 as a Tool for TRPV1 Channel Desensitization Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a key integrator of noxious stimuli, including heat, protons (low pH), and endogenous and exogenous chemical ligands such as capsaicin.[1][2] Prolonged or repeated activation of TRPV1 leads to a decrease in its responsiveness, a phenomenon known as desensitization.[3] This process is a critical physiological mechanism to prevent over-excitation of nociceptive neurons and is a key target for the development of analgesic drugs.

TRPV1 desensitization is a complex process involving multiple intracellular signaling pathways. Key mechanisms include calcium-dependent dephosphorylation of the channel by calcineurin, interaction with calmodulin, and depletion of phosphatidylinositol 4,5-bisphosphate (PIP2).[3][4][5] Additionally, protein kinases such as PKA and PKC can phosphorylate TRPV1, modulating its sensitivity and desensitization kinetics.[3][5][6]

AMG0347 is a potent and selective antagonist of the TRPV1 receptor. It has been shown to inhibit TRPV1 activation by various stimuli, including heat, protons, and capsaicin, with high efficacy.[7] While agonists are traditionally used to induce and study desensitization, antagonists like this compound serve as invaluable tools to probe the mechanisms of desensitization, investigate the recovery from the desensitized state, and assess the therapeutic potential of blocking TRPV1 in various physiological and pathological conditions. These application notes provide detailed protocols for utilizing this compound in TRPV1 desensitization studies.

Data Presentation

Quantitative Data for this compound and Other TRPV1 Modulators

The following tables summarize key quantitative data for this compound and provide a template for presenting data from desensitization experiments.

Table 1: Inhibitory Potency of this compound on Rat TRPV1 Activation [7]

Activation StimulusIC50 (nM)
Heat0.2
Protons (low pH)0.8
Capsaicin0.7

Table 2: Example Data from an In Vitro TRPV1 Desensitization Assay (Calcium Imaging)

Treatment GroupPeak Response 1 (F/F0)Peak Response 2 (F/F0)Desensitization (%)
Vehicle Control3.5 ± 0.33.2 ± 0.28.6
Capsaicin (1 µM)3.6 ± 0.41.2 ± 0.166.7
Capsaicin + this compound (10 nM)3.4 ± 0.32.9 ± 0.214.7

Table 3: Example Data from an In Vitro TRPV1 Desensitization Assay (Patch-Clamp Electrophysiology)

Treatment GroupPeak Current 1 (pA/pF)Peak Current 2 (pA/pF)Current Reduction (%)
Vehicle Control-150 ± 20-145 ± 183.3
Capsaicin (1 µM)-160 ± 25-40 ± 875.0
Capsaicin + this compound (10 nM)-155 ± 22-130 ± 1516.1

Signaling Pathways and Experimental Workflows

TRPV1 Desensitization Signaling Pathway

The following diagram illustrates the key signaling pathways involved in TRPV1 desensitization upon agonist stimulation.

TRPV1_Desensitization_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Opens PIP2 PIP₂ Depletion TRPV1->PIP2 Leads to Agonist Agonist (e.g., Capsaicin) Agonist->TRPV1 Activation CaM Calmodulin (CaM) Ca2_influx->CaM Activates Calcineurin Calcineurin Ca2_influx->Calcineurin Activates CaM->TRPV1 Desensitization Channel Desensitization CaM->Desensitization Dephosphorylation Dephosphorylation Calcineurin->Dephosphorylation Catalyzes PKC PKC PKC->TRPV1 Phosphorylates (Sensitization) PKA PKA PKA->TRPV1 Phosphorylates (Sensitization) PIP2->Desensitization Dephosphorylation->TRPV1 Dephosphorylates Dephosphorylation->Desensitization Experimental_Workflow cluster_workflow Experimental Workflow cluster_pretreatment Pre-treatment start Start: TRPV1-expressing cells (e.g., HEK293, DRG neurons) pretreat_vehicle Vehicle Control start->pretreat_vehicle pretreat_this compound This compound start->pretreat_this compound stim1 1st Agonist Stimulation (e.g., Capsaicin) Measure Response 1 pretreat_vehicle->stim1 pretreat_this compound->stim1 washout Washout stim1->washout stim2 2nd Agonist Stimulation (e.g., Capsaicin) Measure Response 2 washout->stim2 analysis Data Analysis: Calculate % Desensitization ([R1-R2]/R1 * 100) stim2->analysis end End: Compare Desensitization between Vehicle and this compound analysis->end

References

In Vitro Characterization of AMG0347: Application Notes and Protocols for Determining Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro characterization of AMG0347, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The protocols outlined below detail the necessary steps to determine the potency of this compound and to characterize its mechanism of action as a competitive antagonist.

Introduction to this compound and the TRPV1 Target

This compound is a small molecule inhibitor of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1][2] The TRPV1 receptor is a key player in nociception and is activated by a variety of stimuli including heat, protons (low pH), and endogenous and exogenous ligands such as capsaicin, the pungent component of chili peppers.[2][3][4] Upon activation, TRPV1 allows the influx of cations, primarily calcium and sodium, leading to depolarization of the neuron and the transmission of pain signals.[1][4] this compound has been identified as a competitive antagonist of TRPV1, effectively blocking the channel and preventing a response to activating stimuli.

Data Presentation: Potency of this compound

The potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) against various modes of TRPV1 activation. The following table summarizes the reported in vitro potency of this compound against the rat TRPV1 channel expressed in Chinese Hamster Ovary (CHO) cells.

Agonist Assay Type Cell Line This compound IC50 (nM)
Heat (45°C)⁴⁵Ca²⁺ UptakeCHO-ratTRPV10.2
Protons (pH 5)⁴⁵Ca²⁺ UptakeCHO-ratTRPV10.8
Capsaicin (500 nM)⁴⁵Ca²⁺ UptakeCHO-ratTRPV10.7

Signaling Pathway and Experimental Workflow

TRPV1 Signaling Pathway

The following diagram illustrates the activation of the TRPV1 channel by various stimuli and its inhibition by the competitive antagonist, this compound.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Heat Heat TRPV1 TRPV1 Channel Pore Heat->TRPV1 Activates Protons Protons Protons->TRPV1 Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates This compound This compound This compound->TRPV1 Competitively Inhibits Ca_ion Ca²⁺ Influx TRPV1:p1->Ca_ion Opens Depolarization Neuronal Depolarization Ca_ion->Depolarization Pain_Signal Pain Signal Transduction Depolarization->Pain_Signal

TRPV1 activation and antagonism by this compound.
Experimental Workflow for Potency Determination

The general workflow for determining the in vitro potency of this compound is depicted below.

Experimental_Workflow Start Start CHO_Culture 1. Culture CHO Cells Start->CHO_Culture Transfection 2. Stably Transfect with TRPV1 CHO_Culture->Transfection Cell_Plating 3. Plate Cells in Assay Plates Transfection->Cell_Plating Compound_Prep 4. Prepare this compound Dilutions Cell_Plating->Compound_Prep Assay 5. Perform Potency Assay (e.g., ⁴⁵Ca²⁺ Uptake) Compound_Prep->Assay Data_Acquisition 6. Acquire Data Assay->Data_Acquisition Data_Analysis 7. Analyze Data & Fit Curves Data_Acquisition->Data_Analysis Results 8. Determine IC50 Data_Analysis->Results End End Results->End

Workflow for this compound in vitro potency assay.

Experimental Protocols

Cell Line Generation and Maintenance

Objective: To generate and maintain a stable Chinese Hamster Ovary (CHO) cell line expressing the human or rat TRPV1 receptor. Alternatively, commercially available stable cell lines such as the B'SYS CHO hTRPV1 cell line can be utilized.[5][6]

Materials:

  • CHO-K1 cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding human or rat TRPV1 with a selection marker (e.g., neomycin resistance)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • G418 (Geneticin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Protocol for Stable Transfection:

  • Cell Culture: Culture CHO-K1 cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection:

    • One day before transfection, seed cells in a 6-well plate to reach 70-90% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's protocol.

    • Add the complex to the cells and incubate for 24-48 hours.

  • Selection:

    • After 48 hours, passage the cells into a larger flask and add G418 to the culture medium at a pre-determined optimal concentration for selection.

    • Replace the selection medium every 3-4 days.

  • Clonal Selection:

    • After 2-3 weeks of selection, resistant colonies will appear.

    • Isolate individual colonies using cloning cylinders or by limiting dilution.

    • Expand each clone and screen for TRPV1 expression and function using one of the potency assays described below.

  • Cell Line Maintenance: Maintain the stable TRPV1-expressing CHO cell line in culture medium containing a maintenance concentration of G418.

⁴⁵Ca²⁺ Uptake Assay for IC50 Determination

Objective: To determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced uptake of radioactive calcium (⁴⁵Ca²⁺) into TRPV1-expressing CHO cells.

Materials:

  • TRPV1-expressing CHO cells

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • ⁴⁵Ca²⁺ isotope

  • TRPV1 agonist (Capsaicin, or use heat/acidic buffer)

  • This compound

  • 96-well assay plates

  • Scintillation counter and scintillation fluid

Protocol:

  • Cell Plating: Seed the TRPV1-expressing CHO cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of the TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Procedure:

    • Wash the cell monolayer once with assay buffer.

    • Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle control wells.

    • Prepare the stimulation buffer by adding the TRPV1 agonist and ⁴⁵Ca²⁺ to the assay buffer.

    • Add the stimulation buffer to all wells and incubate for a short period (e.g., 1-5 minutes).

    • To assess inhibition of heat activation, pre-warm the stimulation buffer to 45°C before addition. For proton activation, use an acidic stimulation buffer (pH 5).

  • Termination and Lysis:

    • Rapidly aspirate the stimulation buffer and wash the cells multiple times with ice-cold wash buffer (assay buffer containing a calcium chelator like EGTA) to remove extracellular ⁴⁵Ca²⁺.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a buffer containing a detergent).

  • Data Acquisition:

    • Transfer the cell lysates to scintillation vials containing scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist alone) and vehicle (no agonist) wells.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Schild Analysis for Competitive Antagonism

Objective: To confirm that this compound acts as a competitive antagonist at the TRPV1 receptor. This is achieved by measuring the shift in the agonist concentration-response curve in the presence of increasing concentrations of the antagonist.

Materials:

  • TRPV1-expressing CHO cells

  • Assay platform (e.g., FLIPR with a calcium-sensitive dye like Fluo-4 AM, or ⁴⁵Ca²⁺ uptake assay setup)

  • TRPV1 agonist (e.g., Capsaicin)

  • This compound

Protocol:

  • Generate Agonist Concentration-Response Curve:

    • Perform a concentration-response experiment with the TRPV1 agonist in the absence of this compound to determine its EC50.

  • Generate Agonist Curves in the Presence of Antagonist:

    • Repeat the agonist concentration-response experiment in the presence of several fixed concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, determine the EC50 of the agonist.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).

    • Create a Schild plot by plotting log(DR - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

  • Interpretation:

    • Perform a linear regression on the Schild plot.

    • A slope of approximately 1 is indicative of competitive antagonism.

    • The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA2 is a measure of the antagonist's affinity.

The following diagram outlines the logical flow of a Schild analysis.

Schild_Analysis_Logic Start Start Agonist_CRC 1. Determine Agonist EC50 (Control) Start->Agonist_CRC Antagonist_CRCs 2. Generate Agonist CRCs with Fixed [this compound] Agonist_CRC->Antagonist_CRCs Calculate_EC50s 3. Calculate Agonist EC50 for each [this compound] Antagonist_CRCs->Calculate_EC50s Calculate_DR 4. Calculate Dose Ratio (DR) for each [this compound] Calculate_EC50s->Calculate_DR Schild_Plot 5. Plot log(DR-1) vs. log[this compound] Calculate_DR->Schild_Plot Linear_Regression 6. Perform Linear Regression Schild_Plot->Linear_Regression Interpret_Results 7. Interpret Slope and pA2 Linear_Regression->Interpret_Results Competitive Slope ≈ 1: Competitive Antagonism Interpret_Results->Competitive Yes Non_Competitive Slope ≠ 1: Non-Competitive Antagonism Interpret_Results->Non_Competitive No End End Competitive->End Non_Competitive->End

Logical flow for performing a Schild analysis.

By following these detailed protocols, researchers can effectively characterize the in vitro potency of this compound and confirm its mechanism of action as a competitive antagonist of the TRPV1 receptor. This information is crucial for the continued development and understanding of this and similar compounds.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating AMG0347-Induced Hyperthermia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating hyperthermia induced by the TRPV1 antagonist, AMG0347, during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause hyperthermia?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel.[1][2] Hyperthermia is an on-target side effect of this compound and other TRPV1 antagonists.[3][4] The mechanism involves the blockade of tonically active TRPV1 channels in the abdominal viscera, which are normally activated by non-thermal, endogenous factors.[1][4][5] This blockade disinhibits the body's cold-defense mechanisms, leading to physiological responses such as tail-skin vasoconstriction and increased thermogenesis, ultimately resulting in an elevation of core body temperature.[1][5][6]

Q2: Is the hyperthermic effect of this compound dependent on the ambient temperature?

A2: No, the magnitude of the hyperthermic response to this compound in rats has been shown to be independent of the ambient temperature within a certain range (e.g., 17°C, 24°C, or 28°C).[3]

Q3: Does the route of administration of this compound affect the hyperthermic response?

A3: The hyperthermic effect is triggered by peripheral administration (e.g., intravenous, intraperitoneal).[1][7] Central administration into the brain (intracerebroventricularly) or spinal cord (intrathecally) does not produce hyperthermia, indicating that the site of action is peripheral.[1][5]

Q4: In which species has this compound-induced hyperthermia been observed?

A4: this compound has been shown to induce hyperthermia in multiple species, including rats and mice.[1][3]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpectedly high or rapid increase in body temperature. Dose of this compound may be too high.Review the dose-response relationship for this compound-induced hyperthermia in your experimental model. Consider reducing the dose to the minimum effective level for your primary endpoint. The threshold intravenous dose to cause a significant increase in body temperature in rats was found to be around 10 µg/kg.[3]
Variability in hyperthermic response between animals. Individual differences in TRPV1 expression or sensitivity.Ensure consistent experimental conditions, including acclimation period and handling, to minimize stress-induced temperature fluctuations. Use a sufficient number of animals to account for biological variability.
Need to block the hyperthermic effect for experimental purposes. On-target effect of TRPV1 antagonism in the abdominal region.Pre-treatment with a low intraperitoneal dose of the TRPV1 agonist resiniferatoxin (B1680534) (RTX) can desensitize the abdominal sensory nerves that trigger the hyperthermic response, thereby preventing it.[5][8][9][10]

Quantitative Data Summary

Table 1: Dose-Dependent Hyperthermic Effect of Intravenous this compound in Rats

This compound Dose (µg/kg, i.v.)Peak Increase in Colonic Temperature (°C)
Vehicle~0.0
10~0.4
50~0.7
500~0.7

Data adapted from studies in rats at a neutral ambient temperature.[3][11]

Table 2: Effect of this compound in Different Species

SpeciesAdministration RouteDosePeak Temperature Increase (°C)Ambient Temperature (°C)
MiceIntraperitoneal500 µg/kg~1.031
RatsIntravenous50 µg/kg~0.726

Data adapted from various preclinical studies.[7][12]

Experimental Protocols

Protocol 1: Induction of Hyperthermia with this compound in Rats

  • Animal Model: Adult male Wistar rats.

  • Acclimation: House animals individually with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for a sufficient acclimation period to the experimental environment to minimize stress.

  • Temperature Monitoring: Continuously monitor core body temperature using a rectal probe or telemetry device.

  • Drug Administration: Dissolve this compound in a suitable vehicle (e.g., 50% ethanol (B145695) in saline). Administer the desired dose intravenously (i.v.) via a tail vein.[1]

  • Data Collection: Record body temperature at regular intervals (e.g., every 15-30 minutes) for at least 3-4 hours post-administration.

Protocol 2: Mitigation of this compound-Induced Hyperthermia with Resiniferatoxin (RTX)

  • Animal Model: Adult male Sprague-Dawley rats.

  • RTX Pre-treatment: Administer a low dose of resiniferatoxin (e.g., 20 µg/kg) via intraperitoneal (i.p.) injection to desensitize abdominal TRPV1-expressing sensory nerves.[9][10] This should be done several days prior to the this compound experiment to allow for full desensitization.

  • Temperature Monitoring: As described in Protocol 1.

  • This compound Administration: Following the RTX pre-treatment period, administer this compound intravenously as described in Protocol 1.

  • Data Collection and Analysis: Monitor body temperature and compare the response to a control group that received a vehicle instead of RTX pre-treatment. The hyperthermic response to this compound should be significantly attenuated or absent in the RTX-pretreated group.[8][9][10][13]

Visualizations

AMG0347_Signaling_Pathway This compound-Induced Hyperthermia Signaling Pathway cluster_periphery Periphery (Abdominal Region) cluster_cns Central Nervous System cluster_effectors Effector Response This compound This compound TRPV1 TRPV1 Channel (on Sensory Nerves) This compound->TRPV1 Blocks DLF Dorsolateral Funiculus (Spinal Cord) TRPV1->DLF Signal Transmission Tonic_Activation Tonic Activation (by endogenous, non-thermal factors) Tonic_Activation->TRPV1 Activates LPB Lateral Parabrachial Nucleus DLF->LPB Raphe Raphe Nuclei LPB->Raphe Cold_Defense Autonomic Cold-Defense (Vasoconstriction, Thermogenesis) Raphe->Cold_Defense Activates Hyperthermia Hyperthermia Cold_Defense->Hyperthermia

Caption: Signaling pathway of this compound-induced hyperthermia.

Experimental_Workflow Experimental Workflow for Mitigating Hyperthermia cluster_pretreatment Pre-treatment Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase RTX_Admin Administer Resiniferatoxin (RTX) i.p. to desensitize abdominal nerves Temp_Monitor_Start Start Continuous Body Temperature Monitoring RTX_Admin->Temp_Monitor_Start Vehicle_Admin Administer Vehicle (Control Group) Vehicle_Admin->Temp_Monitor_Start AMG0347_Admin Administer this compound i.v. Temp_Monitor_Start->AMG0347_Admin Temp_Monitor_Post Continue Temperature Monitoring AMG0347_Admin->Temp_Monitor_Post Data_Analysis Compare Temperature Profiles between RTX and Vehicle Groups Temp_Monitor_Post->Data_Analysis Conclusion Conclusion: RTX pre-treatment mitigates This compound-induced hyperthermia Data_Analysis->Conclusion

Caption: Workflow for mitigating hyperthermia with RTX.

References

Off-target effects of AMG0347 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG0347. The information focuses on understanding and mitigating potential off-target effects and other experimental challenges.

Troubleshooting Guides

Issue: Unexpected Increase in Animal Body Temperature (Hyperthermia)

Q1: We observed a significant increase in the body temperature of our research animals after administering this compound. Is this a known side effect?

A1: Yes, hyperthermia is a well-documented on-target effect of this compound.[1][2][3] this compound is a potent antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel.[1][2] The hyperthermic effect is a direct result of TRPV1 blockade in the abdominal viscera.[1][3][4] This blockade inhibits the tonic, non-thermal activation of TRPV1 channels, which normally have a suppressive effect on body temperature.[1][2] The result is an activation of the body's cold-defense mechanisms, including tail-skin vasoconstriction and increased thermogenesis, leading to a rise in core body temperature.[1][2] This effect has been observed in both rats and mice and is absent in TRPV1 knockout mice, confirming it is an on-target effect.[1][2]

Q2: How can we mitigate or control for the hyperthermic effect of this compound in our experiments?

A2: While the hyperthermic effect is an inherent consequence of TRPV1 antagonism by this compound, several strategies can be employed to manage it:

  • Acclimatization and Baseline Monitoring: Ensure animals are properly acclimatized to the experimental conditions. Record baseline body temperature before this compound administration to accurately quantify the magnitude of the hyperthermic response.

  • Dose-Response Studies: The intensity of hyperthermia is often dose-dependent.[5] Conduct a dose-response study to identify the lowest effective dose of this compound for your primary endpoint that produces a manageable level of hyperthermia.

  • Control Groups: Always include a vehicle-treated control group to differentiate the effects of this compound from other experimental stressors.

  • Repeated Dosing: Studies with other TRPV1 antagonists have shown that the hyperthermic effect can be attenuated with repeated dosing.[5] If your experimental design allows, a repeated dosing schedule might reduce the impact of hyperthermia on your results.

  • Pharmacological Intervention: The antipyretic drug acetaminophen (B1664979) has been shown to inhibit the hyperthermic effect of TRPV1 antagonists.[3] Depending on your experimental goals, co-administration with an appropriate antipyretic could be considered, but potential drug-drug interactions should be evaluated.

Q3: Does the route of administration of this compound influence the hyperthermic effect?

A3: The hyperthermic effect of this compound is observed with systemic administration (e.g., intravenous).[1][2] Studies have shown that intracerebroventricular or intrathecal administration is not more effective at inducing hyperthermia than systemic administration, indicating a peripheral site of action in the abdominal cavity.[1][2][3] Therefore, altering the route of administration to a systemic one is unlikely to eliminate this effect.

Frequently Asked Questions (FAQs)

Q4: What are the known off-target effects of this compound?

A4: The most significant and widely reported adverse effect of this compound is hyperthermia. It is important to note that this is considered an "on-target" effect, as it is mediated by the intended target, the TRPV1 channel.[1][3] Current scientific literature primarily focuses on this thermoregulatory side effect. While drug molecules can potentially interact with unintended targets, specific, well-documented off-target effects of this compound beyond its action on TRPV1 are not detailed in the provided search results. Researchers should always consider the possibility of off-target effects in their experimental systems and can employ techniques like broad-spectrum kinase or receptor profiling to investigate potential unintended interactions.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective antagonist of the TRPV1 channel.[1] It inhibits the activation of both rat and human TRPV1 channels by various stimuli, including heat, protons (acidic pH), and capsaicin.[1] Its primary mechanism for inducing hyperthermia involves blocking the tonic activation of TRPV1 channels located on sensory nerves within the abdominal viscera.[1][3][4] This disinhibits autonomic cold-defense pathways, leading to increased heat production (thermogenesis) and reduced heat loss (vasoconstriction).[1][2]

Q6: Are there any known species differences in the response to this compound?

A6: Hyperthermic responses to TRPV1 antagonists have been observed in multiple species, including mice, rats, guinea pigs, dogs, and monkeys.[6] While the fundamental mechanism is conserved, the magnitude and duration of the hyperthermic effect can vary between species.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound on Rat TRPV1 Channel Activation

Activation ModeIC50 (nM)
Heat (45°C)0.2
Protons (pH 5)0.8
Capsaicin (500 nM)0.7

Data from a 45Ca2+ uptake assay in cultured Chinese hamster ovary cells stably transfected with the rat TRPV1 channel.[1]

Experimental Protocols

Assessment of this compound-Induced Hyperthermia in Rodents

Objective: To measure the effect of this compound on the core body temperature of rats or mice.

Materials:

  • This compound

  • Vehicle (e.g., 50% ethanol (B145695) in saline)[4]

  • Telemetry probes or rectal thermometers for temperature measurement

  • Animal housing with controlled ambient temperature

Procedure:

  • Animal Acclimatization: House animals individually and allow them to acclimatize to the experimental room for at least 24 hours.

  • Temperature Probe Implantation (for telemetry): For continuous monitoring, surgically implant telemetry probes into the abdominal cavity and allow for a recovery period of at least one week.

  • Baseline Temperature Measurement: Record the baseline core body temperature of each animal for a sufficient period before drug administration to establish a stable baseline.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenously).

  • Post-Administration Monitoring: Continuously or at regular intervals, record the core body temperature for several hours post-administration to capture the onset, peak, and duration of the hyperthermic response.

  • Data Analysis: Calculate the change in body temperature from baseline for each animal and compare the responses between the this compound-treated and vehicle-treated groups.

Visualizations

AMG0347_Mechanism_of_Hyperthermia cluster_drug Drug Action cluster_viscera Abdominal Viscera cluster_cns Central Nervous System cluster_effectors Physiological Response This compound This compound TRPV1 TRPV1 Channels (on Sensory Nerves) This compound->TRPV1 Antagonism (Blockade) Thermoregulatory_Center Thermoregulatory Center TRPV1->Thermoregulatory_Center Tonic Inhibition (Blocked by this compound) Vasoconstriction Tail-Skin Vasoconstriction Thermoregulatory_Center->Vasoconstriction Activation of Cold-Defense Thermogenesis Increased Thermogenesis Thermoregulatory_Center->Thermogenesis Activation of Cold-Defense Hyperthermia Hyperthermia (Increased Body Temperature) Vasoconstriction->Hyperthermia Thermogenesis->Hyperthermia

Caption: Mechanism of this compound-induced hyperthermia.

Experimental_Workflow_Hyperthermia_Assessment Start Start Acclimatization Animal Acclimatization (24h) Start->Acclimatization Baseline_Temp Baseline Temperature Measurement Acclimatization->Baseline_Temp Grouping Divide into Groups (Vehicle vs. This compound) Baseline_Temp->Grouping Administration Drug/Vehicle Administration Grouping->Administration Post_Admin_Monitoring Post-Administration Temperature Monitoring Administration->Post_Admin_Monitoring Data_Analysis Data Analysis (Δ Temperature) Post_Admin_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing hyperthermia.

References

Technical Support Center: Optimizing AMG0347 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AMG0347 in in vitro assays. The information is designed to help optimize experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Its mechanism of action involves blocking the TRPV1 ion channel, thereby inhibiting the influx of cations like calcium (Ca²⁺) that are triggered by various stimuli.[3][4][5]

Q2: What is a recommended starting concentration range for this compound in a new in vitro assay?

For a novel assay, it is advisable to perform a dose-response curve starting with a broad concentration range. A logarithmic or semi-logarithmic dilution series from 0.1 nM to 10 µM is a common starting point. This range should allow for the determination of the IC₅₀ (half-maximal inhibitory concentration) and the effective concentration window for your specific cell line and assay conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water.[6] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability (greater than 2 years if stored properly).[6] For short-term storage (days to weeks), 0-4°C is acceptable.[6] The product should be stored in a dry, dark environment.[6]

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced effects. A final DMSO concentration of ≤ 0.1% (v/v) is generally considered safe for most cell lines, especially for long-term experiments (>24 hours).[7] Some robust cell lines may tolerate up to 0.5% DMSO for shorter durations (24-72 hours).[7] It is crucial to include a vehicle control group in your experiments, which contains the same final concentration of DMSO as the experimental group, to account for any effects of the solvent.[1][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable inhibitory effect of this compound. 1. Concentration is too low: The concentration of this compound may be below the effective range for your specific assay conditions. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Insensitive cell line or assay: The cell line may not express functional TRPV1 channels, or the assay endpoint may not be sensitive enough to detect inhibition. 4. High serum concentration: Proteins in the serum can bind to the compound, reducing its effective concentration.1. Test a higher concentration range (e.g., up to 10 µM or higher). 2. Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C. 3. Confirm TRPV1 expression in your cell line using methods like Western blot, qPCR, or flow cytometry.[8] Use a positive control agonist (e.g., capsaicin) to validate assay performance. 4. Consider reducing the serum concentration or using a serum-free medium for the assay. If serum is required, be aware that higher concentrations of this compound may be needed.
High background signal or "noisy" data in calcium influx assays. 1. Uneven cell plating: Inconsistent cell numbers across wells can lead to variability in signal. 2. Dye loading issues: Inconsistent loading of calcium-sensitive dyes (e.g., Fluo-4 AM, Fura-2 AM) can cause high background. 3. Autofluorescence: The compound or components in the assay medium may be autofluorescent. 4. Cell stress or death: Stressed or dying cells can have dysregulated calcium homeostasis.1. Ensure a homogenous single-cell suspension before plating and optimize cell seeding density.[9] 2. Optimize dye loading concentration and incubation time. Ensure complete removal of excess dye by washing. 3. Check for compound autofluorescence by running a control plate without cells. 4. Handle cells gently during plating and media changes. Ensure optimal cell culture conditions.
Precipitation of this compound upon dilution in aqueous buffer. 1. Low aqueous solubility: this compound is not soluble in water.[6] Direct dilution of a high-concentration DMSO stock into an aqueous medium can cause precipitation.1. Perform serial dilutions. Prepare an intermediate dilution of the DMSO stock in a small volume of cell culture medium before the final dilution. 2. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. 3. Visually inspect the final solution for any signs of precipitation before adding it to the cells.
Inconsistent IC₅₀ values between experiments. 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Different incubation times: The duration of compound exposure can affect the apparent potency. 3. Fluctuations in incubator conditions: Changes in temperature or CO₂ levels can impact cell health and responsiveness.1. Use cells within a consistent and narrow passage number range for all experiments. 2. Keep the incubation time with this compound consistent across all experiments. If optimizing, perform a time-course experiment to determine the optimal duration.[10] 3. Regularly monitor and maintain incubator temperature and CO₂ levels.[9]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound against rat TRPV1 channels expressed in Chinese Hamster Ovary (CHO) cells.

Activator IC₅₀ (nM) Assay Cell Line
Heat (45°C)0.2⁴⁵Ca²⁺ uptakeRat TRPV1-CHO
Protons (pH 5)0.8⁴⁵Ca²⁺ uptakeRat TRPV1-CHO
Capsaicin (500 nM)0.7⁴⁵Ca²⁺ uptakeRat TRPV1-CHO

Data sourced from MedchemExpress product information.[11]

Experimental Protocols

General Protocol for a FLIPR-Based Calcium Mobilization Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on TRPV1 activation using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • HEK293 or CHO cells stably expressing the TRPV1 channel

  • Black-walled, clear-bottom 96-well or 384-well cell culture plates

  • Complete cell culture medium

  • FLIPR Calcium Assay Kit (e.g., Calcium 6)

  • TRPV1 agonist (e.g., capsaicin)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

Procedure:

  • Cell Plating: Seed the TRPV1-expressing cells into the microplate at a pre-optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.[12]

  • Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading buffer to each well. Incubate for the recommended time (e.g., 1-2 hours) at 37°C, 5% CO₂.[12]

  • Compound Preparation: Prepare a dilution series of this compound in the assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 5x). Also, prepare the agonist solution at a concentration that is a multiple of its final EC₈₀ concentration.

  • FLIPR Assay: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Program the instrument to first add the this compound dilutions (or vehicle control) to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes). c. Following the incubation, program the instrument to add the agonist to all wells. d. Measure the fluorescence signal before and after the addition of the agonist. The signal is typically recorded as relative fluorescence units (RFU).

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium response. Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC₅₀ value.

Conceptual Workflow for a ⁴⁵Ca²⁺ Uptake Assay

This outlines the general steps for a radioactive calcium uptake assay to measure TRPV1 inhibition.

Materials:

  • CHO cells stably expressing the TRPV1 channel

  • 96-well cell culture plates

  • ⁴⁵CaCl₂ (radioactive calcium)

  • TRPV1 agonist (e.g., capsaicin, heat, or acidic buffer)

  • This compound

  • Uptake buffer (e.g., HBSS)

  • Wash buffer (e.g., ice-cold PBS with 2 mM CaCl₂)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Cell Plating: Seed the TRPV1-expressing CHO cells into a 96-well plate and grow to confluency.

  • Compound Incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control in uptake buffer for a defined period.

  • Stimulation and Radioactive Calcium Uptake: Add the TRPV1 agonist (e.g., capsaicin) along with ⁴⁵CaCl₂ to the wells. If using heat as a stimulus, the plate is incubated at the desired temperature (e.g., 45°C). The uptake is allowed to proceed for a short duration (e.g., 5-10 minutes).

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold wash buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with a mild detergent). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of ⁴⁵Ca²⁺ uptake. Calculate the percent inhibition of agonist-induced uptake by this compound at each concentration to determine the IC₅₀.

Visualizations

TRPV1_Signaling_Pathway cluster_stimuli TRPV1 Activators cluster_inhibition Inhibition Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat (>42°C) Heat->TRPV1 Protons Protons (H⁺) Protons->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Na_influx Na⁺ Influx TRPV1->Na_influx Opens This compound This compound This compound->TRPV1 Blocks Channel Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization AP_firing Action Potential Firing Depolarization->AP_firing Pain_sensation Pain Sensation AP_firing->Pain_sensation

TRPV1 channel activation and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis Plate_cells 1. Plate TRPV1- expressing cells Dye_load 2. Load with Ca²⁺ indicator dye Plate_cells->Dye_load Add_this compound 3. Add this compound (or vehicle) Dye_load->Add_this compound Incubate 4. Incubate Add_this compound->Incubate Add_agonist 5. Add TRPV1 agonist Incubate->Add_agonist Measure_Ca 6. Measure Ca²⁺ (e.g., FLIPR) Add_agonist->Measure_Ca Analyze 7. Calculate % inhibition and determine IC₅₀ Measure_Ca->Analyze

General workflow for an in vitro antagonist assay.

Troubleshooting_Logic Start No Inhibitory Effect Observed Check_Concentration Is the this compound concentration high enough? Start->Check_Concentration Check_Controls Are positive and vehicle controls working correctly? Check_Concentration->Check_Controls Yes Optimize_Assay Re-optimize assay parameters Check_Concentration->Optimize_Assay No, increase concentration Check_Cells Does the cell line express functional TRPV1? Check_Controls->Check_Cells Yes Check_Controls->Optimize_Assay No, troubleshoot controls Check_Compound Is the compound stock fresh and properly stored? Check_Cells->Check_Compound Yes Check_Cells->Optimize_Assay No, validate cell line Check_Serum Is serum interfering with the compound? Check_Compound->Check_Serum Yes Check_Compound->Optimize_Assay No, prepare fresh stock Check_Serum->Optimize_Assay Yes, reduce serum Check_Serum->Optimize_Assay No

Troubleshooting logic for lack of inhibitory effect.

References

Technical Support Center: AMG0347 Research and Clinical Translation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPV1 antagonist, AMG0347.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Its primary mechanism of action is to block the activation of the TRPV1 channel, which can be triggered by various stimuli including heat (>42°C), protons (acidic conditions), and capsaicin, the pungent compound in chili peppers.[1][3] By inhibiting TRPV1, this compound has been investigated for its potential as an analgesic for treating various pain conditions.[3]

Q2: What is the most significant challenge in translating this compound research to clinical applications?

A2: The primary and most significant challenge is the on-target side effect of hyperthermia (an increase in core body temperature).[4][5] This effect has been consistently observed in preclinical animal models and is a class-wide issue for many first-generation TRPV1 antagonists.[4] The hyperthermia is dose-dependent and has been a major hurdle for the clinical development of compounds like this compound for systemic use.

Q3: Has this compound been tested in human clinical trials?

A3: Based on publicly available information, there is no evidence to suggest that this compound has entered human clinical trials. While other TRPV1 antagonists have progressed to clinical phases, the development of many, including potentially this compound, has been halted due to the challenging hyperthermic side effect.

Q4: What is the proposed mechanism behind this compound-induced hyperthermia?

A4: this compound-induced hyperthermia is believed to result from the blockade of tonically active TRPV1 channels on sensory nerves, primarily in the abdominal region.[2] These channels are thought to be activated by non-thermal, endogenous factors, possibly protons, creating a constant inhibitory tone on thermoregulatory centers.[5] By antagonizing these channels, this compound removes this inhibitory signal, leading to the activation of heat-gain mechanisms such as tail-skin vasoconstriction and increased metabolic thermogenesis.[1][2]

Q5: Are there any strategies to mitigate the hyperthermic effect of this compound?

A5: In preclinical studies, one strategy to abolish the hyperthermic response to this compound is the desensitization of abdominal TRPV1-expressing sensory nerves using the potent TRPV1 agonist, resiniferatoxin (B1680534) (RTX).[2][6] From a drug development perspective, the focus has shifted to creating second-generation, "mode-selective" TRPV1 antagonists that do not block proton-induced channel activation, as this modality is strongly linked to the hyperthermic effect.[5]

Troubleshooting Guides

In Vivo Rodent Experiments

Issue: Unexpected variability or magnitude in hyperthermic response to this compound.

  • Possible Cause 1: Incorrect Animal Handling and Acclimation.

    • Troubleshooting: Ensure animals are properly acclimated to the experimental conditions (e.g., housing, temperature measurement devices) to minimize stress-induced hyperthermia, which can confound the drug effect. Handle animals gently and consistently.

  • Possible Cause 2: Inaccurate Body Temperature Measurement.

    • Troubleshooting: Use a calibrated rectal probe or telemetry device for accurate core body temperature readings. Ensure consistent probe insertion depth for rectal measurements. For subcutaneous transponders, allow for proper surgical recovery and ensure the transponder is functioning correctly.

  • Possible Cause 3: Issues with Drug Formulation and Administration.

    • Troubleshooting: this compound is often dissolved in a vehicle containing ethanol (B145695) and saline.[6] Ensure the formulation is prepared fresh and is homogenous. Administer the drug solution at a consistent rate and volume, and ensure accurate dosing based on the animal's body weight. Intravenous (i.v.) administration typically produces a more rapid and pronounced effect than intraperitoneal (i.p.) injection.

Issue: Difficulty in establishing a therapeutic window between analgesia and hyperthermia.

  • Possible Cause 1: Choice of Analgesia Model.

    • Troubleshooting: Preclinical studies have shown that this compound is more effective against heat hyperalgesia than mechanical allodynia or guarding pain in a postoperative pain model.[3] Select an appropriate pain model that is sensitive to TRPV1 antagonism. Consider using models of inflammatory pain or thermal hyperalgesia.

  • Possible Cause 2: Dose Selection.

    • Troubleshooting: Conduct a thorough dose-response study for both the analgesic and hyperthermic effects. Start with low doses and carefully escalate to identify the minimal effective dose for analgesia and the threshold dose for hyperthermia.

  • Possible Cause 3: Timing of Assessment.

    • Troubleshooting: The analgesic effect of this compound may have a different time course than its hyperthermic effect. Measure both parameters at multiple time points post-administration to capture the peak effects and their duration.

In Vitro Experiments

Issue: Inconsistent IC50 values for this compound in cell-based assays.

  • Possible Cause 1: Cell Line and Assay Conditions.

    • Troubleshooting: Ensure the stable expression and functionality of the TRPV1 channel in your chosen cell line (e.g., CHO or HEK293 cells). Optimize assay parameters such as agonist concentration (capsaicin, pH), incubation time, and temperature.

  • Possible Cause 2: Drug Solubility and Stability.

    • Troubleshooting: this compound has low aqueous solubility. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before dilution in aqueous assay buffer. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Mode of TRPV1 Activation.

    • Troubleshooting: this compound exhibits different potencies against different modes of TRPV1 activation (heat, protons, capsaicin).[1] Be consistent with the stimulus used and consider testing against multiple activation modes to fully characterize its inhibitory profile.

Data Presentation

Table 1: Preclinical Efficacy of this compound in a Rat Model of Postoperative Pain

Pain ModalityAssessment MethodEffect of this compound
Heat HyperalgesiaLatency to heat withdrawalIncreased withdrawal latency (analgesic effect)[3]
Mechanical AllodyniaMechanical withdrawal thresholdNo change in withdrawal threshold[3]
Guarding PainGuarding pain scoreNo change in guarding score[3]

Table 2: In Vitro Potency of this compound against Rat TRPV1 Activation

Activation ModeIC50 (nM)
Heat (45°C)~0.2[1]
Protons (pH 5)~0.8[1]
Capsaicin (500 nM)~0.7[1]

Experimental Protocols

Assessment of Hyperthermia in Rats
  • Animals: Adult male Wistar or Sprague-Dawley rats.

  • Housing: House animals individually and allow them to acclimate to the experimental room for at least 48 hours before the experiment. Maintain a constant ambient temperature.

  • Temperature Measurement:

    • Method: Use a calibrated rectal thermometer or an implanted telemetry device.

    • Procedure (Rectal Probe): Gently restrain the rat and insert the lubricated probe to a consistent depth (e.g., 2-3 cm). Record the temperature once the reading stabilizes.

  • Drug Administration:

    • Formulation: Dissolve this compound in a vehicle such as 50% ethanol in saline.[6]

    • Route: Intravenous (i.v.) via a tail vein or intraperitoneal (i.p.).

    • Dosing: A typical dose to induce hyperthermia in rats is 50 µg/kg, i.v.[6]

  • Data Collection: Measure baseline body temperature before drug administration. After administration, record the temperature at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) to monitor the time course of the hyperthermic response.

Hot Plate Test for Thermal Analgesia in Rats
  • Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature.

  • Procedure:

    • Set the hot plate temperature to a noxious level (e.g., 52-55°C).

    • Gently place the rat on the hot plate surface and immediately start a timer.

    • Observe the animal for signs of pain, such as licking a hind paw or jumping.

    • The latency to the first sign of pain is recorded as the response latency.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Testing: Administer this compound or vehicle at a predetermined time before the test. An increase in the response latency compared to the vehicle group indicates an analgesic effect.

Von Frey Test for Mechanical Allodynia in Rats
  • Apparatus: A set of calibrated von Frey filaments of increasing stiffness. The testing surface should be a wire mesh platform that allows access to the plantar surface of the rat's hind paws.

  • Procedure:

    • Place the rat on the mesh platform and allow it to acclimate.

    • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold.

    • Apply the filament with enough force to cause it to bend.

    • A positive response is a sharp withdrawal of the paw.

    • The 50% withdrawal threshold can be determined using the up-down method.

  • Drug Testing: Administer this compound or vehicle before the test. An increase in the 50% withdrawal threshold compared to the vehicle group indicates an anti-allodynic effect.

Visualizations

AMG0347_Hyperthermia_Pathway cluster_periphery Periphery (Abdominal Region) cluster_cns Central Nervous System cluster_effectors Thermoeffector Organs This compound This compound TRPV1 TRPV1 on Sensory Nerves This compound->TRPV1 Blocks SpinalCord Spinal Cord (Ascending Pathway) TRPV1->SpinalCord Reduced Inhibitory Signal Protons Tonic Protons (Endogenous Stimulus) Protons->TRPV1 Activates Brainstem Brainstem (Thermoregulatory Centers) SpinalCord->Brainstem Vasoconstriction Tail-Skin Vasoconstriction Brainstem->Vasoconstriction Activates Thermogenesis Increased Thermogenesis Brainstem->Thermogenesis Activates Hyperthermia Hyperthermia Vasoconstriction->Hyperthermia Thermogenesis->Hyperthermia

Caption: Signaling pathway of this compound-induced hyperthermia.

Experimental_Workflow_Analgesia_vs_Hyperthermia cluster_setup Experimental Setup cluster_assessment Parallel Assessment cluster_outcome Outcome Analysis Animals Acclimated Rodents DrugAdmin This compound or Vehicle Administration Animals->DrugAdmin Analgesia Analgesia Testing (e.g., Hot Plate, von Frey) DrugAdmin->Analgesia Temp Core Body Temperature Measurement DrugAdmin->Temp TherapeuticWindow Determine Therapeutic Window Analgesia->TherapeuticWindow Temp->TherapeuticWindow

Caption: Workflow for assessing the therapeutic window of this compound.

References

AMG0347 stability and solubility for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and solubility of AMG0347 for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] TRPV1 is a non-selective cation channel primarily known for its role in pain and temperature sensation. This compound exerts its effects by blocking the activation of the TRPV1 channel, which can be triggered by various stimuli, including heat, protons (low pH), and capsaicin.[1]

Q2: What are the common research applications of this compound?

A2: this compound is primarily used in preclinical research to study the physiological roles of the TRPV1 channel. Its applications include pain research, particularly in models of inflammatory and neuropathic pain, and in studies of thermoregulation.[2]

Q3: How should I store this compound powder?

A3: this compound as a solid powder should be stored at -20°C in a dry and dark place. Under these conditions, it is stable for at least two years.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the recommended solvents for preparing stock solutions of this compound. It is soluble in DMSO, while its solubility in water is low.[3] A stock solution in ethanol can be prepared at a concentration of 3.5 mg/mL.[2]

Q5: How should I store stock solutions of this compound?

A5: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. A stock solution in ethanol (3.5 mg/mL) can be stored at -80°C.[2] For short-term storage (days to weeks), 0-4°C may be acceptable, while for long-term storage (months), -20°C is recommended.[3]

Solubility and Stability Data

Solubility
SolventConcentrationNotes
Ethanol3.5 mg/mLA stock solution of this concentration has been successfully used in published studies.[2]
DMSOSolubleWhile a specific maximum solubility is not provided in available datasheets, it is readily soluble in DMSO for the preparation of stock solutions.[3]
WaterInsolubleThis compound is poorly soluble in aqueous solutions.[3]
Stability of Stock Solutions
SolventStorage TemperatureDurationNotes
Ethanol-80°CNot specified, but aliquots are recommended.Used in published in vivo studies.[2]
DMSO4°CUp to 2 weeksFor short-term storage.
DMSO-20°CUp to several monthsRecommended for long-term storage.[3]
DMSO-80°CUp to 6 monthsRecommended for long-term storage.

Note: It is always recommended to prepare fresh dilutions for experiments from a frozen stock solution. Aqueous dilutions should be used on the same day and not stored.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 445.48 g/mol ).

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.45 mg of this compound in 1 mL of DMSO.

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C.

General Protocol for a Cell-Based Calcium Flux Assay

This protocol provides a general workflow for assessing the antagonist activity of this compound on TRPV1-expressing cells (e.g., CHO or HEK293 cells stably expressing human or rat TRPV1).

  • Cell Seeding: Seed the TRPV1-expressing cells in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow the cells to take up the dye.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in an appropriate assay buffer. Remember to include a vehicle control (e.g., 0.1% DMSO).

    • Wash the cells with the assay buffer to remove excess dye.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C.

  • TRPV1 Activation and Signal Detection:

    • Prepare a solution of a TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period.

    • Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the response for each well (e.g., peak fluorescence, area under the curve).

    • Plot the response against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when preparing working dilutions in aqueous buffer.

  • Possible Cause: this compound has low aqueous solubility. The concentration of the organic solvent (DMSO or ethanol) in the final working solution may be too low to maintain its solubility.

  • Solution:

    • Ensure that the final concentration of the organic solvent in your assay buffer is sufficient to keep this compound in solution. A final DMSO concentration of 0.1-0.5% is generally well-tolerated by most cell lines.

    • Prepare intermediate dilutions in a solvent compatible with your assay buffer before making the final dilution.

    • Consider using a solubilizing agent, such as Pluronic F-127, in your assay buffer, if compatible with your experimental setup.

Issue 2: Inconsistent or no inhibitory effect of this compound in a cellular assay.

  • Possible Cause 1: Degradation of this compound in the stock solution or working dilutions.

  • Solution 1:

    • Always use freshly prepared working dilutions.

    • Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots.

    • Verify the stability of your stock solution if it has been stored for an extended period.

  • Possible Cause 2: The concentration of the agonist used to stimulate TRPV1 is too high.

  • Solution 2:

    • Perform a dose-response curve for your TRPV1 agonist to determine the EC50 and EC80 concentrations. For antagonist assays, it is often recommended to use an agonist concentration around the EC80 to ensure a robust signal window for inhibition.

  • Possible Cause 3: The cells are not expressing functional TRPV1 receptors.

  • Solution 3:

    • Confirm the expression of TRPV1 in your cell line using techniques such as Western blotting, qPCR, or by testing a known potent agonist like capsaicin.

    • Ensure the cells are healthy and within a suitable passage number.

Visualizations

AMG0347_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimuli Heat / Protons / Capsaicin TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens Cellular_Response Cellular Response (e.g., Nociceptor Activation) Ca_ion->Cellular_Response This compound This compound This compound->TRPV1 Blocks

Caption: this compound blocks the activation of the TRPV1 channel by various stimuli.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Stock_Solution Prepare 10 mM This compound Stock in DMSO Working_Dilutions Prepare Serial Dilutions in Assay Buffer Stock_Solution->Working_Dilutions Pre_incubation Pre-incubate with This compound Dilutions Working_Dilutions->Pre_incubation Cell_Seeding Seed TRPV1-expressing cells in 96-well plate Dye_Loading Load cells with Calcium Dye Cell_Seeding->Dye_Loading Dye_Loading->Pre_incubation Stimulation Stimulate with TRPV1 Agonist Pre_incubation->Stimulation Measurement Measure Fluorescence (Calcium Flux) Stimulation->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50

Caption: General workflow for a cell-based calcium flux assay with this compound.

References

Technical Support Center: Interpreting Unexpected Results in AMG0347 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG0347. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] TRPV1 is a non-selective cation channel primarily known for its role in pain and temperature sensation. It is activated by a variety of stimuli, including heat, capsaicin (B1668287) (the active component of chili peppers), and protons (low pH).[2] As a TRPV1 antagonist, this compound blocks the activation of this channel by these stimuli.

Q2: What is the most significant unexpected in vivo finding with this compound?

The most prominent and unexpected in vivo finding with this compound is the induction of hyperthermia, an increase in core body temperature.[2] This effect has been observed in multiple preclinical species.[3]

Q3: Is the hyperthermic effect of this compound an off-target effect?

No, the hyperthermic effect of this compound is considered an on-target effect, meaning it is directly related to its antagonism of the TRPV1 channel.[2] Studies have shown that this effect is absent in TRPV1 knockout mice, confirming that the hyperthermia is mediated through the blockade of TRPV1.[2]

Q4: What is the proposed mechanism for this compound-induced hyperthermia?

The hyperthermia induced by this compound is thought to result from the blockade of tonically active TRPV1 channels in the abdominal viscera.[2][4][5] These channels are believed to be activated by non-thermal, endogenous stimuli, and their ongoing activity contributes to the regulation of core body temperature. By antagonizing these channels, this compound disinhibits autonomic cold-defense mechanisms, leading to physiological responses that increase body temperature, such as tail-skin vasoconstriction and increased thermogenesis.[2]

Troubleshooting Guides

In Vivo Studies: Unexpected Hyperthermia

Q: We administered this compound to our rodent model and observed a significant increase in core body temperature. How can we investigate and manage this?

A: The observation of hyperthermia is a known on-target effect of potent TRPV1 antagonists like this compound. Here is a guide to understanding and managing this phenomenon in your studies.

1. Confirm the Finding and Dose-Response:

  • Ensure your temperature monitoring equipment is calibrated and functioning correctly.

  • Establish a clear dose-response relationship for the hyperthermic effect. This will help in determining the lowest effective dose for your primary endpoint while minimizing the hyperthermic response if desired.

Table 1: Reported Doses of this compound and Hyperthermic Responses in Rats

Dose Route of Administration Observed Effect on Body Temperature
50 µg/kg Intravenous (i.v.) Pronounced rise in deep body temperature

| Various | Intraperitoneal (i.p.) | Hyperthermia observed |

2. Experimental Design Considerations:

  • Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced hyperthermia.[2]

  • Thermoneutral Zone: Conduct studies within the thermoneutral zone for the species to avoid confounding effects of environmental temperature on core body temperature.

  • Control Groups: Include a vehicle control group to account for any effects of the vehicle or injection procedure.

3. Investigating the Mechanism in Your Model:

  • To confirm the on-target nature of the effect, consider using a TRPV1 agonist like resiniferatoxin (B1680534) (RTX) to desensitize the TRPV1 channels in the abdominal area prior to this compound administration. This has been shown to abolish the hyperthermic response.[5]

Experimental Protocol: In Vivo Hyperthermia Assessment in Rodents

  • Animal Model: Use adult male Sprague-Dawley rats or a similar appropriate rodent model.

  • Acclimatization: Acclimatize animals to handling and experimental procedures for at least 3 days prior to the study.

  • Temperature Monitoring: Use a rectal probe or telemetry implants for continuous monitoring of core body temperature.

  • Baseline Measurement: Record baseline body temperature for at least 1 hour before administration of any substances.

  • This compound Formulation and Administration:

    • Dissolve this compound in a vehicle such as 10-20% Solutol HS 150 in sterile saline.

    • Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection at the desired dose.

  • Post-Dosing Monitoring: Continuously monitor and record body temperature for at least 4-6 hours post-administration.

  • Data Analysis: Plot the change in body temperature from baseline over time for both the this compound-treated and vehicle-treated groups.

dot

G cluster_workflow Experimental Workflow: Investigating Unexpected In Vivo Hyperthermia start Start: Unexpected Hyperthermia Observed confirm Confirm Finding: - Calibrate Equipment - Repeat Experiment start->confirm dose_response Establish Dose-Response Curve confirm->dose_response acclimatize Review Experimental Design: - Acclimatization Protocol - Thermoneutral Zone dose_response->acclimatize rtx_desensitize Mechanistic Study: - Abdominal TRPV1 Desensitization with RTX acclimatize->rtx_desensitize analyze Analyze and Interpret Data rtx_desensitize->analyze end Conclusion analyze->end

Caption: Workflow for investigating unexpected in vivo hyperthermia.

In Vitro Assays: Inconsistent or Unexpected Results

Q: We are seeing variability in our in vitro assays with this compound. How can we troubleshoot this?

A: In vitro assay variability can arise from several factors. Below are troubleshooting guides for common assays used with TRPV1 antagonists.

1. TRPV1 Activation Assay (e.g., 45Ca2+ Uptake Assay):

  • Issue: Inconsistent inhibition of TRPV1 activation by this compound.

  • Potential Causes & Solutions:

    • Cell Health: Ensure the health and viability of the TRPV1-expressing cells. Passage number can affect receptor expression and function.

    • Agonist Concentration: Use a consistent and appropriate concentration of the TRPV1 agonist (e.g., capsaicin, protons).

    • Incubation Times: Optimize and standardize incubation times for both this compound and the agonist.

    • Buffer Composition: Ensure the buffer composition, including pH and ion concentrations, is optimal for TRPV1 activation and cell health.

Experimental Protocol: TRPV1 Activation Assay (45Ca2+ Uptake)

  • Cell Culture: Culture HEK293 cells stably expressing rat or human TRPV1 in appropriate media.

  • Plating: Seed cells in 96-well plates and grow to confluence.

  • Assay Buffer: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Pre-incubation: Wash cells with assay buffer and pre-incubate with this compound dilutions for 15-30 minutes at room temperature.

  • Stimulation: Add the TRPV1 agonist (e.g., capsaicin) along with 45Ca2+ to each well and incubate for 5-10 minutes.

  • Washing: Aspirate the stimulation solution and wash the cells multiple times with ice-cold wash buffer (assay buffer containing 2 mM LaCl3 or 5 mM EGTA to stop the uptake).

  • Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) and measure the incorporated 45Ca2+ using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of agonist-induced 45Ca2+ uptake at each concentration of this compound.

2. Western Blotting for TRPV1 Expression:

  • Issue: Weak or no TRPV1 band, or non-specific bands.

  • Potential Causes & Solutions:

    • Antibody Specificity: Use a well-validated anti-TRPV1 antibody. Perform controls with TRPV1-negative cells and, if possible, a positive control from overexpressing cells or dorsal root ganglia (DRG) lysate.

    • Sample Preparation: Ensure efficient protein extraction from your cells or tissue. For membrane proteins like TRPV1, use appropriate lysis buffers containing detergents.

    • Gel Electrophoresis and Transfer: Optimize gel percentage and transfer conditions for a protein of the size of TRPV1 (~95 kDa).

Experimental Protocol: Western Blotting for TRPV1 in Rat DRG

  • Tissue Homogenization: Homogenize dissected rat DRG tissue in ice-cold RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against TRPV1 (e.g., rabbit anti-TRPV1) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Cell Viability (MTT) Assay:

  • Issue: Unexpected decrease in cell viability with this compound treatment.

  • Potential Causes & Solutions:

    • Off-Target Cytotoxicity: While this compound is a selective TRPV1 antagonist, high concentrations may have off-target effects leading to cytotoxicity.

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).

    • Assay Interference: Some compounds can interfere with the MTT assay chemistry. Consider a complementary viability assay (e.g., CellTiter-Glo) to confirm results.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well and incubate until the formazan crystals are fully dissolved.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

dot

G cluster_troubleshooting Troubleshooting Unexpected Cell Viability Results start Start: Unexpected Decrease in Cell Viability check_solvent Check Solvent Concentration (e.g., DMSO < 0.5%) start->check_solvent high_conc Is this compound concentration high? check_solvent->high_conc Yes no_issue Solvent concentration is acceptable check_solvent->no_issue No off_target Potential Off-Target Cytotoxicity high_conc->off_target Yes low_conc This compound concentration is low high_conc->low_conc No complementary_assay Perform Complementary Viability Assay (e.g., CellTiter-Glo) off_target->complementary_assay confirm_cytotoxicity Confirm Cytotoxicity complementary_assay->confirm_cytotoxicity investigate_mechanism Investigate Mechanism of Cytotoxicity confirm_cytotoxicity->investigate_mechanism no_issue->high_conc assay_interference Potential Assay Interference low_conc->assay_interference assay_interference->complementary_assay

Caption: Troubleshooting decision tree for unexpected cell viability results.

Signaling Pathway Diagram

dot

G cluster_pathway Proposed Signaling Pathway for this compound-Induced Hyperthermia This compound This compound trpv1 Tonic TRPV1 Activity (Abdominal Viscera) This compound->trpv1 Antagonizes cold_defense Autonomic Cold-Defense Mechanisms trpv1->cold_defense Inhibits vasoconstriction Tail-Skin Vasoconstriction cold_defense->vasoconstriction Activates thermogenesis Increased Thermogenesis cold_defense->thermogenesis Activates hyperthermia Hyperthermia (Increased Body Temperature) vasoconstriction->hyperthermia thermogenesis->hyperthermia

Caption: Proposed signaling pathway for this compound-induced hyperthermia.

References

Technical Support Center: Troubleshooting AMG0347 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful in vivo delivery of AMG0347. This guide addresses common challenges to help ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] It blocks the activation of the TRPV1 channel by various stimuli, including heat, protons (acidic conditions), and capsaicin.[1] In vivo, this compound is known to block the tonic, non-thermal activation of TRPV1 channels located in the abdominal viscera.[1][3] This blockade leads to the activation of autonomic cold-defense mechanisms, resulting in a significant increase in core body temperature (hyperthermia).[1][4]

Q2: What is the most common side effect observed with this compound administration in animal models, and how is it mediated?

A2: The most prominent and well-documented side effect of this compound in animal models, such as rats and mice, is hyperthermia.[1][3][5][6] This increase in body temperature is a direct, on-target effect of TRPV1 channel blockade.[1][4] The hyperthermic response is triggered by the inhibition of tonically active TRPV1 channels on sensory nerves within the abdominal cavity.[4] This leads to the activation of thermogenesis (heat production) and cutaneous vasoconstriction (reduced heat loss), ultimately raising the core body temperature.[1][5]

Q3: What are the key challenges associated with the in vivo delivery of this compound?

A3: The primary challenges in the in vivo delivery of this compound include:

  • Induction of Hyperthermia: This significant physiological response can confound the results of studies focused on other endpoints, such as analgesia.

  • Formulation and Solubility: Like many small molecules, this compound may have limited aqueous solubility, requiring careful formulation to ensure bioavailability and prevent precipitation upon administration.[7][8]

  • Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) can significantly impact the pharmacokinetic profile and the magnitude of the hyperthermic effect.

Troubleshooting Guide

Issue 1: Unexpected Magnitude or Variability in Hyperthermic Response
Possible Cause Suggested Solution
Incorrect Dosage Verify dose calculations and ensure accurate preparation of dosing solutions. Refer to dose-response data from literature to select an appropriate dose for your model and intended effect.
Formulation Issues Ensure the compound is fully solubilized in the vehicle. For suspensions, ensure homogeneity before and during administration. Consider reformulating with alternative excipients if solubility is a persistent issue.
Ambient Temperature The ambient temperature of the animal housing can influence the magnitude of the hyperthermic response. Maintain a consistent and controlled ambient temperature throughout the experiment.[3]
Animal Strain/Species Different strains or species of animals may exhibit varying sensitivity to TRPV1 antagonists. Ensure you are using the appropriate animal model and consider potential strain-specific differences.
Stress Stress can influence baseline body temperature. Acclimate animals to the experimental procedures and environment to minimize stress-induced thermoregulatory changes.
Issue 2: Poor Solubility and Formulation Precipitation
Possible Cause Suggested Solution
Low Aqueous Solubility This compound, as a small molecule, may have limited water solubility. Utilize co-solvents such as DMSO, PEG400, or surfactants like Tween 80 to improve solubility. A common vehicle for oral administration of TRPV1 antagonists is Ora-Plus with Tween 80.[9]
Incorrect Vehicle pH The pH of the formulation can impact the solubility of the compound. Determine the optimal pH for this compound solubility and stability and buffer the vehicle accordingly.[10][11]
Precipitation Upon Dilution If using a concentrated stock solution (e.g., in DMSO), precipitation may occur upon dilution in an aqueous vehicle. Prepare the final formulation by slowly adding the aqueous component to the stock solution while vortexing. Warming the solution slightly may also help.
Issue 3: Inconsistent Efficacy in Pain Models
Possible Cause Suggested Solution
Suboptimal Dose or Route The analgesic effects of this compound may be dose and route-dependent. Conduct a dose-response study to determine the optimal dose for analgesia in your specific pain model.[2]
Hyperthermia Confounding The hyperthermic effect of this compound can interfere with behavioral assessments of pain, particularly those involving thermal stimuli. Consider measuring pain at time points before the peak hyperthermic response or use pain assessment methods that are not temperature-dependent.
Pharmacokinetic Variability Inconsistent absorption or rapid metabolism can lead to variable plasma concentrations. Ensure consistent formulation and administration techniques. For oral administration, consider the fasting state of the animals.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ChannelActivatorIC50 (nM)
Rat TRPV1Heat (45°C)0.2
Rat TRPV1Protons (pH 5)0.8
Rat TRPV1Capsaicin (500 nM)0.7
Data from cultured Chinese hamster ovary cells stably transfected with the rat TRPV1 channel.[1]

Table 2: In Vivo Effects of this compound in Rats

Administration RouteDosePrimary EffectAnimal Model
Intravenous (i.v.)VariesHyperthermiaSprague-Dawley Rats
Intraperitoneal (i.p.)500 µg/kgHyperthermiaMice
Oral (p.o.)Not specifiedAnalgesia (heat hyperalgesia)Sprague-Dawley Rats (plantar incision model)
Data compiled from multiple sources.[2][6][12]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

  • Vehicle Preparation: Prepare a vehicle solution consisting of a suitable ratio of solvents. A common vehicle for intravenous injection of hydrophobic compounds is a mixture of DMSO, PEG400, and saline. A typical ratio might be 10% DMSO, 40% PEG400, and 50% saline.

  • Dissolving this compound: Weigh the required amount of this compound powder. Dissolve the powder first in the DMSO component.

  • Formulation: Add the PEG400 to the DMSO/AMG0347 solution and mix thoroughly. Slowly add the saline to the mixture while vortexing to prevent precipitation.

  • Final Preparation: The final solution should be clear and free of visible particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter before administration.

Protocol 2: Monitoring Hyperthermia in Rodents

  • Animal Acclimation: Acclimate animals to individual housing and the presence of a temperature probe (e.g., rectal probe or telemetry device) for several days before the experiment.

  • Baseline Temperature: Measure the baseline core body temperature for at least 30-60 minutes before this compound administration to ensure a stable baseline.

  • Administration: Administer this compound or vehicle via the desired route.

  • Temperature Monitoring: Record the core body temperature at regular intervals (e.g., every 15-30 minutes) for several hours post-administration to capture the onset, peak, and duration of the hyperthermic response.

  • Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point.

Visualizations

AMG0347_Mechanism_of_Action cluster_0 This compound Action cluster_1 Physiological Pathway This compound This compound TRPV1 TRPV1 Channels (Abdominal Viscera) This compound->TRPV1 BLOCKS Sensory_Nerves Sensory Nerves TRPV1->Sensory_Nerves signal Brain Central Thermoregulatory Pathway Sensory_Nerves->Brain inhibits Tonic_Activation Tonic Activation (by non-thermal factors) Tonic_Activation->TRPV1 activates Cold_Defense Autonomic Cold-Defense (Thermogenesis & Vasoconstriction) Brain->Cold_Defense suppresses Hyperthermia Hyperthermia (Increased Body Temperature) Cold_Defense->Hyperthermia leads to

References

Potential confounding factors in AMG0347 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG0347.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Its primary mechanism of action is the inhibition of TRPV1 channel activation, which can be triggered by various stimuli, including heat, protons (low pH), and chemical ligands like capsaicin.[1]

Q2: What are the known on-target effects of this compound in vivo?

The most significant on-target effect of this compound observed in in vivo studies, particularly in rats and mice, is hyperthermia (an increase in body temperature).[2][3] This is not considered an off-target effect but rather a consequence of blocking the TRPV1 channel, which plays a role in thermoregulation.[4] The hyperthermia is caused by the activation of autonomic cold-defense effector mechanisms.

Q3: Are there any known off-target effects of this compound?

Currently, there is no specific documentation of off-target effects for this compound, and it is considered a selective TRPV1 antagonist. However, as with any small molecule inhibitor, the possibility of off-target interactions cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments to monitor for unexpected effects.

Q4: What is the recommended solvent and storage for this compound?

For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it has been formulated in a vehicle of ethanol (B145695) and saline.[2] It is recommended to store the compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[5]

Troubleshooting Guides

In Vitro Assays

Issue 1: High variability or inconsistent results in cell-based assays.

  • Potential Cause: Inconsistent cell health or passage number.

    • Solution: Ensure that cells are healthy and within a consistent passage number range for all experiments.

  • Potential Cause: Variability in compound concentration.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a stock solution to ensure accurate and consistent concentrations.

  • Potential Cause: Ligand-induced desensitization of TRPV1.

    • Solution: Be mindful of the timing and concentration of agonist (e.g., capsaicin) application, as prolonged exposure can lead to receptor desensitization and reduced responsiveness.

Issue 2: No observable effect of this compound.

  • Potential Cause: Incorrect assay conditions.

    • Solution: Verify that the assay conditions (e.g., temperature, pH) are appropriate for activating the TRPV1 channel.

  • Potential Cause: Low expression of TRPV1 in the cell line.

    • Solution: Confirm the expression of functional TRPV1 channels in your chosen cell line using a positive control agonist like capsaicin.

In Vivo Assays

Issue 1: High baseline body temperature or significant temperature fluctuations in control animals.

  • Potential Cause: Stress-induced hyperthermia from handling.

    • Solution: Acclimate animals to the experimental procedures and handling to minimize stress. For temperature measurements, consider using telemetry implants for continuous monitoring without handling. If using rectal probes, ensure personnel are well-trained and consistent in their technique.[1][6]

  • Potential Cause: Circadian rhythm effects.

    • Solution: Conduct experiments at the same time of day to minimize variations due to the animals' natural circadian rhythm of body temperature.[3]

Issue 2: Unexpected hypo- or hyperthermic effects.

  • Potential Cause: Species-specific differences in TRPV1 pharmacology.

    • Solution: Be aware that the effects of TRPV1 antagonists can vary between species.[7][8] Ensure that the expected effect is based on literature for the specific animal model being used.

  • Potential Cause: Interaction with the mode of TRPV1 activation.

    • Solution: The thermoregulatory effects of TRPV1 antagonists can be influenced by their differential blockade of heat, proton, and chemical activation.[7] Consider the physiological context of your experiment and how it might influence TRPV1 activation.

Data Presentation

Table 1: In Vitro Potency of this compound on Rat TRPV1 Channels

Activation ModeIC50 (nM)
Heat (45°C)0.2
Protons (pH 5)0.8
Capsaicin (500 nM)0.7

Data from a 45Ca2+ uptake assay in CHO cells stably transfected with the rat TRPV1 channel.[1]

Table 2: In Vivo Dosing of this compound in Rats for Hyperthermia Studies

Administration RouteDose RangeVehicle
Intravenous (i.v.)10 - 500 µg/kg50% or 20% ethanol in saline
Intracerebroventricular (i.c.v.)6 µg/kg50% ethanol in saline
Intrathecal (i.t.)6 µg/kg25% ethanol

Doses and vehicles are based on published studies.[2] Researchers should determine the optimal dose for their specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro 45Ca2+ Uptake Assay for TRPV1 Antagonism

This protocol is adapted from studies characterizing this compound's in vitro potency.[1]

1. Cell Culture:

  • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the rat TRPV1 channel in appropriate media.
  • Plate cells in 96-well plates and grow to confluence.

2. Assay Procedure:

  • Prepare a stock solution of this compound in DMSO.
  • On the day of the assay, prepare serial dilutions of this compound in assay buffer (e.g., HBSS, pH 7.4, supplemented with bovine serum albumin and HEPES).
  • Wash the cells with assay buffer.
  • For antagonist mode, pre-incubate the cells with the this compound dilutions for a specified time (e.g., 2 minutes) at room temperature.
  • Add the TRPV1 agonist (e.g., capsaicin, acidic buffer for proton activation) to the wells.
  • Immediately add 45Ca2+ to a final concentration of 10 µCi/ml.
  • Incubate for a short period (e.g., 2 minutes) at room temperature.
  • Aspirate the assay solution and wash the cells rapidly with a cold stop buffer.
  • Lyse the cells and measure the incorporated 45Ca2+ using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition of agonist-induced 45Ca2+ uptake at each concentration of this compound.
  • Determine the IC50 value by fitting the data to a concentration-response curve.

Protocol 2: Measurement of Body Temperature in Rats Following Intravenous Administration of this compound

This protocol is based on in vivo studies investigating the hyperthermic effects of this compound.[2]

1. Animal Preparation:

  • Use adult male Wistar rats.
  • House the animals in a temperature-controlled environment with a standard 12-hour light/dark cycle.
  • For intravenous administration, surgically implant a catheter into the jugular vein and allow for recovery.
  • Acclimate the rats to the experimental setup (e.g., restrainers) to minimize stress.

2. Drug Preparation and Administration:

  • Prepare a stock solution of this compound in ethanol.
  • On the day of the experiment, dilute the stock solution with saline to the desired concentration. A common vehicle is 50% ethanol in saline.
  • Infuse this compound or the vehicle control intravenously at a constant rate over a set period (e.g., 2 minutes).

3. Temperature Measurement:

  • Measure core body temperature at regular intervals before and after drug administration.
  • Telemetry: For continuous and stress-free measurement, use surgically implanted telemetry probes.
  • Rectal Probe: If using a rectal probe, ensure consistent insertion depth and duration of measurement. Handle animals gently and consistently.

4. Data Analysis:

  • Plot the change in body temperature from baseline over time for both the this compound-treated and vehicle-treated groups.
  • Analyze the data for statistically significant differences between the groups.

Visualizations

Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response Heat Heat (>42°C) TRPV1 TRPV1 Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Nociception Nociception Depolarization->Nociception This compound This compound This compound->TRPV1

TRPV1 signaling pathway and inhibition by this compound.

Experimental_Workflow start Start: In Vivo Hyperthermia Experiment animal_prep Animal Preparation (Catheter Implantation, Acclimation) start->animal_prep baseline_temp Baseline Temperature Measurement animal_prep->baseline_temp drug_admin Drug Administration (this compound or Vehicle) baseline_temp->drug_admin post_temp Post-Administration Temperature Monitoring drug_admin->post_temp data_analysis Data Analysis (Change in Temperature vs. Time) post_temp->data_analysis end End data_analysis->end

Workflow for in vivo hyperthermia experiments.

Troubleshooting_Tree issue Unexpected In Vivo Temperature Results check_handling Review Animal Handling Procedures issue->check_handling check_controls Examine Vehicle Control Group Data issue->check_controls stress_hyperthermia Potential Stress-Induced Hyperthermia check_handling->stress_hyperthermia vehicle_effect Vehicle Effect on Temperature? check_controls->vehicle_effect acclimate Action: Re-acclimate animals stress_hyperthermia->acclimate no_vehicle_effect No significant vehicle effect vehicle_effect->no_vehicle_effect No vehicle_effect_present Vehicle is causing a thermal response vehicle_effect->vehicle_effect_present Yes check_dose Review this compound Dose and Formulation no_vehicle_effect->check_dose reformulate Action: Consider vehicle reformulation vehicle_effect_present->reformulate

Troubleshooting decision tree for in vivo experiments.

References

Validation & Comparative

A Comparative Guide to TRPV1 Antagonists: AMG0347 vs. AMG9810

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent TRPV1 receptor antagonists, AMG0347 and AMG9810. The information presented is collated from preclinical research to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to TRPV1 and its Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It acts as a crucial integrator of noxious stimuli, including heat, protons (acidic conditions), and chemical ligands like capsaicin, the pungent component of chili peppers.[2] Activation of TRPV1 leads to an influx of calcium and sodium ions, triggering membrane depolarization and the transmission of pain signals.[1][2] Consequently, TRPV1 has emerged as a key target for the development of novel analgesics.[3]

TRPV1 antagonists function by binding to the receptor and inhibiting its activation by various stimuli, thereby blocking the downstream signaling cascade that leads to pain perception.[1] This guide focuses on two well-characterized cinnamide-derived TRPV1 antagonists: this compound and AMG9810.

Quantitative Performance Comparison

The following table summarizes the in vitro potency of this compound and AMG9810 in inhibiting the activation of rat and human TRPV1 channels. The data is presented as IC50 values (nM), representing the concentration of the antagonist required to inhibit 50% of the receptor's response to a specific stimulus.

AntagonistSpeciesCapsaicin-Activated IC50 (nM)Heat-Activated IC50 (nM)Proton-Activated IC50 (nM)Reference
This compound Rat0.70.20.8[4]
AMG9810 Rat85.6 ± 39.421 ± 17294 ± 192[5]
AMG9810 Human24.5 ± 15.715.8 ± 10.892.7 ± 72.8[5]

Based on available in vitro data, this compound demonstrates significantly higher potency than AMG9810 in antagonizing rat TRPV1 activation by capsaicin, heat, and protons.[4]

In Vivo Effects

Both this compound and AMG9810 have demonstrated efficacy in animal models of inflammatory pain, where they can reverse thermal and mechanical hyperalgesia.[6][7] However, a notable on-target effect of many TRPV1 antagonists, including these two compounds, is the induction of hyperthermia, a transient increase in core body temperature.[3][8] Studies have shown that both this compound and AMG9810 can cause a dose-dependent increase in body temperature in rats.[8]

Selectivity Profile

Both this compound and AMG9810 are reported to be selective for TRPV1 over other related TRP channels. For instance, AMG9810 has been shown to have IC50 values greater than 10 µM for TRPV2, TRPV3, TRPV4, TRPA1, and TRPM8.[5]

Signaling Pathways

The activation of the TRPV1 channel initiates a cascade of intracellular signaling events. The influx of calcium and sodium ions through the channel leads to membrane depolarization and the generation of action potentials in sensory neurons. Downstream of this initial event, several key signaling pathways are modulated, contributing to the sensitization of nociceptors and the perception of pain.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_antagonists Antagonists cluster_downstream Downstream Signaling Heat Heat (>42°C) TRPV1 TRPV1 Channel Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Protons (H+) Protons->TRPV1 This compound This compound This compound->TRPV1 AMG9810 AMG9810 AMG9810->TRPV1 Ca_Influx Ca2+/Na+ Influx TRPV1->Ca_Influx PI3K_AKT PI3K/AKT Pathway TRPV1->PI3K_AKT MAPK_JNK MAPK/JNK Pathway TRPV1->MAPK_JNK Depolarization Membrane Depolarization Ca_Influx->Depolarization PKC PKC Ca_Influx->PKC PKA PKA Ca_Influx->PKA Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential PKC->TRPV1 Sensitization PKA->TRPV1 Sensitization NFkB NF-κB Activation PI3K_AKT->NFkB MAPK_JNK->NFkB

Caption: TRPV1 Signaling Pathway and Points of Antagonism.

Experimental Methodologies

In Vitro Antagonist Potency Assessment: ⁴⁵Ca²⁺ Uptake Assay

This assay is a common method to determine the potency of TRPV1 antagonists.

Objective: To measure the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by a specific stimulus.

General Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the rat or human TRPV1 gene are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound or AMG9810) or vehicle control for a defined period.

  • Stimulation: The cells are then stimulated with a TRPV1 agonist (e.g., capsaicin), heat (by placing the plate in a water bath at the desired temperature), or an acidic buffer (protons).

  • ⁴⁵Ca²⁺ Addition: Immediately following stimulation, radioactive ⁴⁵CaCl₂ is added to each well.

  • Incubation: The cells are incubated for a short period (e.g., 2-10 minutes) to allow for ⁴⁵Ca²⁺ uptake.

  • Washing: The assay is stopped by rapidly washing the cells with a cold buffer to remove extracellular ⁴⁵Ca²⁺.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular ⁴⁵Ca²⁺ is quantified using a scintillation counter.

  • Data Analysis: The amount of ⁴⁵Ca²⁺ uptake is plotted against the antagonist concentration to determine the IC50 value.

Experimental_Workflow_Calcium_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture TRPV1-expressing cells Plating Seed cells in 96-well plate Cell_Culture->Plating Calcium_Loading Load with fluorescent Ca2+ indicator Plating->Calcium_Loading Antagonist_Incubation Pre-incubate with antagonist Stimulation Add TRPV1 agonist (e.g., Capsaicin) Antagonist_Incubation->Stimulation Measurement Measure fluorescence change Stimulation->Measurement Calcium_Loading->Antagonist_Incubation IC50_Calc Calculate IC50 values Measurement->IC50_Calc

Caption: Workflow for a Calcium Imaging Assay.

In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

This model is widely used to assess the efficacy of analgesic compounds in a setting of persistent inflammatory pain.

Objective: To evaluate the ability of a TRPV1 antagonist to reverse thermal and mechanical hyperalgesia induced by inflammation.

General Protocol:

  • Animal Model: Typically, adult male Sprague-Dawley or Wistar rats are used.

  • Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is made into the plantar surface of one hind paw. CFA induces a robust and localized inflammatory response characterized by edema, erythema, and hyperalgesia.

  • Baseline Measurements: Before CFA injection, baseline responses to thermal and mechanical stimuli are measured.

    • Thermal Hyperalgesia: Often assessed using a plantar test apparatus, where a radiant heat source is applied to the paw, and the latency to paw withdrawal is recorded.

    • Mechanical Allodynia: Measured using von Frey filaments of increasing stiffness applied to the plantar surface of the paw to determine the paw withdrawal threshold.

  • Post-CFA Measurements: At a set time point after CFA injection (e.g., 24 hours), thermal and mechanical sensitivity are reassessed to confirm the development of hyperalgesia.

  • Compound Administration: The TRPV1 antagonist (e.g., this compound or AMG9810) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Post-Treatment Assessment: Paw withdrawal latencies and thresholds are measured at various time points after drug administration to determine the analgesic effect of the compound.

  • Data Analysis: The reversal of hyperalgesia is calculated by comparing the post-drug responses to the post-CFA, pre-drug responses.

Conclusion

Both this compound and AMG9810 are valuable research tools for investigating the role of TRPV1 in various physiological and pathological processes. The choice between these two antagonists may depend on the specific requirements of the study. For experiments requiring a highly potent antagonist, particularly for rat TRPV1, this compound appears to be the superior choice based on the available in vitro data. However, AMG9810 is also a potent and selective antagonist that has been extensively characterized in a variety of preclinical models. Researchers should carefully consider the species, the mode of TRPV1 activation being investigated, and the desired potency when selecting the most appropriate compound for their experimental needs.

References

A Comparative Guide to TRPV1 Desensitization: AMG0347 versus Resiniferatoxin (RTX)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in nociceptive signaling, has emerged as a critical target for the development of novel analgesics. Desensitization, a process that renders the receptor unresponsive to stimuli, is a primary strategy for achieving long-lasting pain relief. This guide provides a comprehensive comparison of two distinct agents that induce a state of reduced TRPV1 activity: the antagonist AMG0347 and the ultra-potent agonist Resiniferatoxin (B1680534) (RTX).

Mechanism of Action: A Tale of Two Opposing Approaches

While both this compound and RTX can lead to a non-functional TRPV1 state, their mechanisms of action are fundamentally different.

Resiniferatoxin (RTX): Agonist-Induced Desensitization

RTX is an ultrapotent agonist of the TRPV1 receptor.[1][2][3] Its interaction with the receptor triggers a powerful and sustained activation of the ion channel, leading to a massive influx of calcium ions (Ca²⁺).[1] This prolonged and overwhelming intracellular Ca²⁺ concentration initiates a cascade of events resulting in a long-lasting desensitization of the receptor and the neuron itself.[4][5] At higher concentrations, this can lead to selective cytotoxicity of TRPV1-expressing neurons, a phenomenon sometimes referred to as a "molecular scalpel".[1][5] This targeted neuroablation provides a basis for its use in achieving long-term, localized pain relief.[1]

This compound: Antagonism-Mediated Channel Inhibition

In contrast, this compound is a potent competitive antagonist of the TRPV1 receptor.[6] It binds to the receptor but does not activate it. Instead, it blocks the ion channel, preventing its activation by endogenous agonists, heat, and protons.[6][7] This blockade effectively renders the receptor "desensitized" from a functional standpoint, as it cannot respond to noxious stimuli. Unlike RTX, this compound does not induce an initial activation and the subsequent Ca²⁺-dependent desensitization cascade.

Signaling Pathways: Activation vs. Blockade

The divergent mechanisms of RTX and this compound are reflected in their impact on downstream signaling pathways.

RTX-Induced Desensitization Pathway

The sustained Ca²⁺ influx triggered by RTX activates several intracellular signaling pathways that contribute to desensitization. Key among these is the Ca²⁺-dependent phosphatase, calcineurin, which dephosphorylates the TRPV1 channel, leading to its inactivation.[8] Additionally, protein kinase A (PKA) has been implicated in modulating TRPV1 desensitization.[9]

G RTX Resiniferatoxin (RTX) TRPV1 TRPV1 Receptor RTX->TRPV1 Binds and Activates Ca_influx Massive Ca²⁺ Influx TRPV1->Ca_influx Prolonged Channel Opening Calcineurin Calcineurin Activation Ca_influx->Calcineurin PKA PKA Modulation Ca_influx->PKA Desensitization Functional Desensitization & Cytotoxicity Ca_influx->Desensitization Calcineurin->TRPV1 Dephosphorylation PKA->TRPV1 Modulation

Fig. 1: RTX-Induced TRPV1 Desensitization Pathway.

This compound-Mediated Blockade of Signaling

As a competitive antagonist, this compound's primary role is to prevent the initiation of the signaling cascade. By blocking the TRPV1 channel, it inhibits the influx of cations (Na⁺ and Ca²⁺) that would normally occur in response to activating stimuli. This effectively silences the neuron and prevents the transmission of pain signals.

G This compound This compound TRPV1 TRPV1 Receptor This compound->TRPV1 Binds and Blocks No_Activation Channel Blockade (No Cation Influx) TRPV1->No_Activation Stimuli Agonists, Heat, Protons Stimuli->TRPV1 Cannot Activate No_Signal No Downstream Signaling No_Activation->No_Signal

Fig. 2: this compound-Mediated Blockade of TRPV1 Signaling.

Quantitative Comparison of Potency

CompoundParameterValueSpeciesAssay SystemReference
This compound IC₅₀ (Capsaicin activation)0.8 nMHumanFLIPR(Gavva et al., 2007)
IC₅₀ (Heat activation)1.5 nMHumanFLIPR(Gavva et al., 2007)
IC₅₀ (Proton activation)1.1 nMHumanFLIPR(Gavva et al., 2007)
Resiniferatoxin (RTX) Apparent EC₅₀ (Internalization)~5 nM-HEK293 cells(Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel..., 2012)

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison of the desensitizing properties of this compound and RTX, we propose the following experimental workflow and detailed protocols for in vitro assays.

G Start HEK293 cells stably expressing human TRPV1 Pre_incubation Pre-incubation: 1. Vehicle 2. This compound (various conc.) 3. RTX (various conc.) Start->Pre_incubation Washout Washout Pre_incubation->Washout Assay Functional Assay Washout->Assay Calcium_Imaging Calcium Imaging (Fura-2 AM) Assay->Calcium_Imaging Patch_Clamp Whole-Cell Patch Clamp Assay->Patch_Clamp Data_Analysis Data Analysis: - EC₅₀/IC₅₀ determination - % Desensitization Calcium_Imaging->Data_Analysis Patch_Clamp->Data_Analysis

Fig. 3: Proposed Experimental Workflow for Comparison.
Calcium Imaging Assay

Objective: To quantify the functional desensitization of TRPV1 by measuring the reduction in capsaicin-induced intracellular calcium influx after pre-treatment with this compound or RTX.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing human TRPV1 onto 96-well black-walled, clear-bottom plates.

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) in a physiological buffer for 60 minutes at 37°C.

  • Pre-incubation:

    • Wash the cells with buffer.

    • Incubate separate sets of wells with varying concentrations of this compound or RTX for a defined period (e.g., 30 minutes for this compound, 5-20 minutes for RTX) at 37°C. Include a vehicle control group.

  • Washout: Thoroughly wash the cells with buffer to remove the pre-incubation compounds.

  • Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a standard concentration of capsaicin (B1668287) (e.g., EC₈₀) to all wells simultaneously.

    • Record the change in fluorescence over time, indicative of intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the responses to the vehicle control.

    • Plot the normalized response against the concentration of this compound or RTX to determine the IC₅₀ or EC₅₀ for desensitization.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the reduction in TRPV1-mediated ion channel currents following pre-exposure to this compound or RTX.

Methodology:

  • Cell Preparation: Use HEK293 cells stably expressing human TRPV1 grown on glass coverslips.

  • Recording Setup:

    • Establish a whole-cell patch-clamp configuration.

    • Use a standard intracellular solution containing CsCl to block potassium channels and a standard extracellular solution.

  • Initial Response:

    • Apply a brief pulse of a standard concentration of capsaicin to elicit a baseline TRPV1 current.

  • Pre-application:

    • Perfuse the cell with a solution containing either this compound or RTX at a specific concentration for a defined duration.

  • Washout: Perfuse the cell with the standard extracellular solution to wash out the test compound.

  • Post-treatment Response:

    • Apply a second identical pulse of capsaicin to measure the post-treatment TRPV1 current.

  • Data Analysis:

    • Measure the peak current amplitude of the initial and post-treatment responses.

    • Calculate the percentage of desensitization as: (1 - (Post-treatment current / Initial current)) * 100.

    • Repeat for a range of this compound and RTX concentrations to generate concentration-response curves.

Safety and Tolerability

The distinct mechanisms of this compound and RTX lead to different safety and tolerability profiles.

FeatureThis compoundResiniferatoxin (RTX)
Primary Safety Concern Hyperthermia (increase in core body temperature)[7][9][10][11]Initial burning sensation at the site of administration, potential for neurotoxicity at high, systemic doses.[5][12]
Mechanism of Adverse Effect Blockade of tonically active TRPV1 channels in the abdominal viscera that contribute to thermoregulation.[9][10]Intense activation of nociceptive TRPV1-expressing neurons.[13]
Clinical Status Clinical development of many systemic TRPV1 antagonists has been challenged by the on-target hyperthermia side effect.[14]In clinical trials for localized pain conditions (e.g., osteoarthritis, cancer pain) with a generally manageable safety profile when administered locally.[5][12][15] Long-lasting pain relief has been observed.[12][15]
Tolerability Systemic administration can be poorly tolerated due to the hyperthermic response.Local administration is generally well-tolerated, with the initial burning sensation being transient.[12]

Summary and Conclusion

This compound and Resiniferatoxin represent two distinct pharmacological strategies for modulating TRPV1 activity to achieve analgesia.

  • This compound , a competitive antagonist, offers a direct and immediate blockade of TRPV1 function. However, its systemic use is hampered by the significant side effect of hyperthermia, which arises from its on-target inhibition of TRPV1 channels involved in core body temperature regulation.

  • Resiniferatoxin , an ultra-potent agonist, induces a long-lasting state of desensitization through a mechanism of profound initial activation. While this initial activation can cause a transient burning sensation, its application in localized pain conditions has shown promise in clinical trials, offering durable pain relief with a manageable safety profile.

The choice between an antagonist-based and an agonist-based approach to TRPV1 desensitization will depend on the specific therapeutic indication, the desired duration of action, and the route of administration. For systemic applications, overcoming the hyperthermia associated with antagonists remains a key challenge. For localized, long-lasting pain relief, the agonist-induced desensitization and neuroablation offered by RTX presents a compelling therapeutic avenue. Further head-to-head studies using standardized protocols, such as those proposed in this guide, are warranted to provide a more definitive comparison of these two potent TRPV1 modulators.

References

Validating the On-Target Effects of AMG0347 Using Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the on-target effects of AMG0347, a potent Transient Receptor Potential Vanilloid-1 (TRPV1) antagonist, with alternative compounds. It details the use of knockout mice to validate that the physiological effects of this compound are mediated through its intended target. The experimental data and protocols provided herein are intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its On-Target Mechanism

This compound is a highly selective antagonist of the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons.[1] TRPV1 is a polymodal receptor, activated by various stimuli including heat (>43°C), protons (acidic conditions), and capsaicin, the pungent component of chili peppers.[2] In physiological conditions, there is a tonic activation of TRPV1 channels in the abdominal viscera by endogenous, non-thermal factors.[1] This tonic activation contributes to the regulation of core body temperature by suppressing autonomic cold-defense mechanisms.[1][3]

This compound exerts its on-target effect by blocking this tonic activation of TRPV1.[1][4] This blockade, or antagonism, disinhibits the autonomic cold-defense effectors, leading to physiological responses such as tail-skin vasoconstriction and thermogenesis (metabolic heat production).[1][5][2] The net result of these on-target effects is an increase in core body temperature, a phenomenon known as hyperthermia.[1][4] The use of TRPV1 knockout (TRPV1-/-) mice has been instrumental in confirming that this hyperthermic effect is entirely dependent on the drug's interaction with the TRPV1 channel.[2][4][6]

Signaling Pathway and Experimental Workflow

The signaling pathway diagram below illustrates the mechanism of this compound-induced hyperthermia. The experimental workflow diagram outlines the key steps in validating the on-target effects of this compound using knockout mice.

AMG0347_Signaling_Pathway cluster_neuron Peripheral Sensory Neuron cluster_cns Central Nervous System cluster_effectors Autonomic Cold-Defense Effectors TRPV1 TRPV1 Channel Brainstem_Thermo_Control Brainstem Thermoregulatory Control Centers TRPV1->Brainstem_Thermo_Control Tonic Inhibition Endogenous_Activators Endogenous Activators (e.g., Protons) Endogenous_Activators->TRPV1 Tonic Activation This compound This compound This compound->TRPV1 Antagonism Thermogenesis Thermogenesis (Heat Production) Brainstem_Thermo_Control->Thermogenesis Disinhibition leads to Activation Vasoconstriction Tail-Skin Vasoconstriction (Reduced Heat Loss) Brainstem_Thermo_Control->Vasoconstriction Disinhibition leads to Activation Hyperthermia Hyperthermia (Increased Body Temperature) Thermogenesis->Hyperthermia Vasoconstriction->Hyperthermia

Figure 1: this compound Signaling Pathway for Hyperthermia Induction.

Experimental_Workflow cluster_monitoring Monitoring Parameters Animal_Groups Animal Groups 1. Wild-Type (WT) + Vehicle 2. WT + this compound 3. TRPV1-KO + Vehicle 4. TRPV1-KO + this compound Dosing Drug Administration (Intraperitoneal Injection) Animal_Groups->Dosing Monitoring Physiological Monitoring Dosing->Monitoring Data_Analysis Data Analysis and Comparison Monitoring->Data_Analysis Core_Temp Core Body Temperature Monitoring->Core_Temp Thermogenesis_Rate Thermogenesis Rate Monitoring->Thermogenesis_Rate Tail_Vasoconstriction Tail-Skin Vasoconstriction Monitoring->Tail_Vasoconstriction Conclusion Conclusion on On-Target Effect Data_Analysis->Conclusion

References

A Comparative Analysis of AMG0347 and Morphine on Pain Behavior

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the analgesic effects of AMG0347, a transient receptor potential vanilloid 1 (TRPV1) antagonist, and morphine, a classic opioid agonist. The analysis is based on preclinical data from a study investigating their impact on postoperative pain behavior in a rat model. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound is an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 receptor is a non-selective cation channel that is activated by various noxious stimuli, including high temperatures, acidic conditions, and capsaicin (B1668287) (the active component of chili peppers).[3][4][5] By blocking this receptor, this compound can inhibit the signaling of pain, particularly that associated with heat hyperalgesia.[1][2]

Morphine is a potent opioid agonist that exerts its analgesic effects by binding to and activating mu-opioid receptors in the central and peripheral nervous systems.[6][7][8] This activation leads to a cascade of intracellular events that ultimately inhibit the transmission of nociceptive signals, reducing the perception of pain.[6][7][9][10]

Comparative Efficacy in a Postoperative Pain Model

A key study examined the effects of this compound and morphine on pain behaviors in rats following a plantar incision, a model for postoperative pain. The study assessed guarding pain score, heat withdrawal latency, and mechanical withdrawal threshold.[1][2]

Data Summary

Pain ParameterThis compound EffectMorphine Effect (doses < 1 mg/kg)
Guarding Pain Score No significant change.[1][2]Inhibition of guarding behavior.[1][2]
Heat Withdrawal Latency Increased latency (decreased heat hyperalgesia) from 3 hours to 1 day post-administration.[1][2]Inhibition of heat hyperalgesia.[1][2]
Mechanical Withdrawal Threshold No significant change.[1][2]No effect at doses less than 1 mg/kg; only the 1 mg/kg dose affected mechanical responses.[1][2]

Experimental Protocols

The following methodologies were employed in the comparative study of this compound and morphine on incisional pain in adult Sprague-Dawley rats.[1][2]

Plantar Incision Model: A 1 cm longitudinal incision was made through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the proximal edge of the heel. The plantaris muscle was elevated and incised longitudinally, leaving the muscle origin and insertion intact. The skin was then closed with two mattress sutures.[1]

Behavioral Testing:

  • Guarding Pain Score: The degree of spontaneous guarding of the injured paw was observed and scored on a scale, where a higher score indicates more significant pain.

  • Heat Withdrawal Latency: A radiant heat source was focused on the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw (withdrawal latency) was recorded. This test measures thermal hyperalgesia.

  • Mechanical Withdrawal Threshold: Calibrated von Frey filaments were applied to the plantar surface of the hind paw with increasing force until the rat withdrew its paw. This test assesses mechanical allodynia.

Drug Administration: Both this compound and morphine were administered to the rats, and their effects on the above pain behaviors were assessed at various time points post-incision and post-drug administration.[1][2]

Visualizations

Experimental Workflow for Pain Behavior Assessment

G cluster_0 Pre-Experiment cluster_1 Surgical Procedure cluster_2 Drug Administration cluster_3 Post-Treatment Assessment acclimatization Acclimatization of Rats baseline Baseline Behavioral Testing acclimatization->baseline incision Plantar Incision baseline->incision drug_admin Administration of this compound or Morphine incision->drug_admin guarding Guarding Pain Score drug_admin->guarding heat Heat Withdrawal Latency drug_admin->heat mechanical Mechanical Withdrawal Threshold drug_admin->mechanical

Caption: Workflow of the preclinical study comparing this compound and morphine.

Signaling Pathways in Nociception

G cluster_0 This compound Pathway cluster_1 Morphine Pathway cluster_2 Stimulus This compound This compound trpv1 TRPV1 Receptor This compound->trpv1 Antagonizes pain_signal_a Pain Signal Blocked trpv1->pain_signal_a morphine Morphine mu_opioid Mu-Opioid Receptor morphine->mu_opioid Activates inhibition Inhibition of Nociceptive Transmission mu_opioid->inhibition pain_relief Analgesia inhibition->pain_relief noxious_stimuli Noxious Stimuli (Heat) noxious_stimuli->trpv1 Activates

Caption: Simplified signaling pathways for this compound and morphine in pain modulation.

References

A Comparative Guide to the Efficacy of Cinnamide-Based TRPV1 Antagonists: AMG0347, AMG 9810, and SB-366791

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of three prominent cinnamide-based antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel: AMG0347, AMG 9810, and SB-366791. The objective of this document is to present a comprehensive overview of their performance based on available experimental data, aiding in the evaluation and selection of these compounds for research and development purposes.

Introduction

The TRPV1 channel, a non-selective cation channel, is a key player in pain perception, neurogenic inflammation, and thermoregulation. Its activation by various stimuli, including heat, protons (low pH), and endogenous ligands like anandamide, as well as the exogenous vanilloid compound capsaicin (B1668287), has made it a significant target for the development of novel analgesics. Cinnamides represent a major chemical class of TRPV1 antagonists that have demonstrated considerable therapeutic potential. This guide focuses on a comparative analysis of three such compounds: this compound, AMG 9810, and SB-366791.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro potency of this compound, AMG 9810, and SB-366791 in inhibiting TRPV1 activation by different modalities. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Antagonist Potency (IC50) against Capsaicin-Induced TRPV1 Activation

CompoundSpeciesIC50 (nM)Reference
This compound Rat0.7[1][2]
AMG 9810 Human24.5 ± 15.7[3][4]
Rat85.6 ± 39.4[3][4]
SB-366791 Human5.7[5]
Rat (trigeminal ganglion cells)651.9[6]

Table 2: Antagonist Potency (IC50) against Proton (Acid)-Induced TRPV1 Activation

CompoundSpeciesIC50 (nM)Reference
This compound Rat0.8[1][2]
AMG 9810 Human92.7 ± 72.8[3][4]
Rat294 ± 192[3][4]
SB-366791 Human21 (at pH 5)[7]

Table 3: Antagonist Potency (IC50) against Heat-Induced TRPV1 Activation

CompoundSpeciesIC50 (nM)Reference
This compound Rat0.2[1][2]
AMG 9810 Human15.8 ± 10.8[3][4]
Rat21 ± 17[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fluorometric Imaging Plate Reader (FLIPR)-Based Intracellular Ca2+ Assay

This in vitro assay is a high-throughput method to assess the ability of a compound to inhibit TRPV1-mediated calcium influx in cells expressing the channel.

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human or rat TRPV1 gene are cultured in appropriate media and seeded into 384-well black, clear-bottom microplates.[8]

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) in a buffered salt solution for a specified time (typically 1-2 hours) at 37°C.[8][9]

  • Compound Addition: The test compound (e.g., this compound, AMG 9810, or SB-366791) at various concentrations is added to the wells.

  • Agonist Stimulation and Signal Detection: A TRPV1 agonist (e.g., capsaicin, acid, or heated buffer) is added to the wells. The FLIPR instrument measures the change in fluorescence intensity, which corresponds to the influx of calcium into the cells.[8]

  • Data Analysis: The fluorescence signal is recorded over time. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Capsaicin-Induced Eye-Wiping Test

This in vivo assay assesses the potency of a TRPV1 antagonist in blocking the acute nociceptive response to capsaicin in rodents.

  • Animal Acclimatization: Mice or rats are placed in a testing chamber for habituation (typically 30 minutes) before the experiment.[10]

  • Compound Administration: The test antagonist is administered systemically (e.g., intraperitoneally or orally) at various doses.

  • Capsaicin Challenge: After a predetermined time for drug absorption, a small volume of a dilute capsaicin solution is applied to the cornea of one eye.[10][11]

  • Behavioral Observation: The animal is immediately placed back into the observation chamber, and the number of eye wipes with the ipsilateral forelimb is counted for a specific period (e.g., 30 seconds to 15 minutes).[10][12]

  • Data Analysis: The dose-dependent reduction in the number of eye wipes is used to determine the in vivo efficacy of the antagonist.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This in vivo model is used to evaluate the analgesic efficacy of compounds in a state of persistent inflammatory pain.

  • Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA), an emulsion containing inactivated mycobacteria, is made into the plantar surface of one hind paw of a rat or mouse.[13][14] This induces a localized and long-lasting inflammation, characterized by edema, hyperalgesia, and allodynia.

  • Compound Administration: The test antagonist is administered at various doses, typically starting after the development of inflammation.

  • Assessment of Pain-Related Behaviors:

    • Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured. A reduction in withdrawal latency in the inflamed paw indicates thermal hyperalgesia. The ability of the antagonist to increase this latency is a measure of its analgesic effect.

    • Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is assessed using von Frey filaments of increasing stiffness. A decrease in the withdrawal threshold in the inflamed paw indicates mechanical allodynia. The efficacy of the antagonist is determined by its ability to increase this threshold.[14]

  • Data Analysis: The reversal of thermal hyperalgesia and mechanical allodynia by the test compound is quantified and compared to vehicle-treated control animals.

Mandatory Visualization

TRPV1 Signaling Pathway

The following diagram illustrates the activation of the TRPV1 channel and the subsequent intracellular signaling cascade.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Capsaicin Capsaicin TRPV1 TRPV1 Channel (Closed) Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Activation Ca_influx Ca2+ Influx TRPV1_open->Ca_influx Na_influx Na+ Influx TRPV1_open->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Neuropeptide_release Neuropeptide Release (Substance P, CGRP) AP->Neuropeptide_release Pain_Signal Pain Signal Transmission Neuropeptide_release->Pain_Signal

Caption: TRPV1 channel activation by various stimuli leading to pain signal transmission.

Experimental Workflow: In Vitro Antagonist Screening

The following diagram outlines the general workflow for screening TRPV1 antagonists using an in vitro calcium flux assay.

In_Vitro_Workflow start Start cell_culture Culture TRPV1-expressing cells in 384-well plates start->cell_culture dye_loading Load cells with Ca2+ sensitive dye cell_culture->dye_loading compound_addition Add test antagonists (e.g., this compound) dye_loading->compound_addition agonist_addition Add TRPV1 agonist (e.g., Capsaicin) compound_addition->agonist_addition fluorescence_reading Measure fluorescence change using FLIPR agonist_addition->fluorescence_reading data_analysis Analyze data and calculate IC50 values fluorescence_reading->data_analysis end End data_analysis->end

Caption: Workflow for in vitro screening of TRPV1 antagonists.

Comparative Efficacy and Discussion

Based on the available in vitro data, this compound appears to be the most potent of the three cinnamide antagonists, exhibiting sub-nanomolar IC50 values against capsaicin, proton, and heat activation of the rat TRPV1 channel.[1][2] AMG 9810 and SB-366791 also demonstrate high potency, with IC50 values in the low nanomolar range for human TRPV1.[3][5]

It is important to note that the potency of these antagonists can vary depending on the species (human vs. rat) and the mode of TRPV1 activation. For instance, AMG 9810 shows higher potency against human TRPV1 compared to the rat ortholog when activated by capsaicin.[3][4]

In vivo, all three compounds have shown efficacy in preclinical models of pain. AMG 9810 has been reported to be effective in preventing capsaicin-induced eye wiping and reversing thermal and mechanical hyperalgesia in the CFA model of inflammatory pain.[3] SB-366791 has also demonstrated in vivo efficacy in inhibiting capsaicin-induced nociceptive behaviors.[6]

A significant consideration in the development of TRPV1 antagonists is the on-target side effect of hyperthermia. While not the primary focus of this efficacy comparison, it is a critical factor for the clinical translation of these compounds.

Conclusion

This compound, AMG 9810, and SB-366791 are all potent cinnamide-based TRPV1 antagonists with demonstrated efficacy in preclinical models. This compound exhibits particularly high potency in vitro. The choice of compound for a specific research or development program will depend on a variety of factors, including the desired potency against specific activation modalities, the target species, and the overall pharmacological profile, including potential side effects. This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more definitive assessment of their relative efficacies.

References

AMG0347: A Comparative Analysis of its Cross-reactivity with other TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comparative analysis of the cross-reactivity of AMG0347, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with other members of the TRP channel family.

While this compound is widely recognized as a highly potent and selective antagonist for the TRPV1 channel, publicly available literature does not contain specific quantitative data on its cross-reactivity against a broad panel of other TRP channels, such as TRPA1, TRPM8, TRPV2, TRPV3, and TRPV4. The primary focus of published research has been on its on-target effects related to TRPV1 antagonism.

High-Affinity Antagonism of TRPV1

This compound demonstrates sub-nanomolar potency in inhibiting the activation of the rat TRPV1 channel. This has been consistently shown across different modes of channel activation, including heat, protons (acid), and the canonical TRPV1 agonist, capsaicin (B1668287).[1]

Comparative Antagonist Potency at Rat TRPV1
CompoundInhibition of Heat Activation (IC50)Inhibition of Proton Activation (IC50)Inhibition of Capsaicin Activation (IC50)
This compound 0.2 nM 0.8 nM 0.7 nM

Data summarized from Steiner et al., 2007.[1]

Experimental Protocols

The following is a detailed methodology for the in vitro characterization of this compound's activity at the TRPV1 channel.

45Ca2+ Uptake Assay for TRPV1 Antagonism

This assay is designed to measure the inhibition of TRPV1 channel activation by a test compound.

Cell Culture and Transfection:

  • Chinese hamster ovary (CHO) cells are stably transfected with the rat or human TRPV1 channel.

  • Cells are cultured in standard growth medium supplemented with the necessary selection agents to maintain TRPV1 expression.

Assay Procedure:

  • Cell Plating: CHO-TRPV1 cells are seeded into 96-well plates and grown to confluence.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

  • Buffer Wash: The cells are washed with a HEPES-buffered saline solution (pH 7.4) containing 1 mM CaCl2.

  • Stimulation: The cells are then exposed to a stimulating buffer containing one of the following:

    • Heat: The buffer is pre-warmed to 45°C.

    • Protons: The buffer is acidified to pH 5.

    • Capsaicin: The buffer contains 500 nM capsaicin.

    • Each stimulating buffer also contains 45Ca2+ (10 µCi/ml).

  • Incubation: The cells are incubated with the stimulating buffer for a defined period (e.g., 10 minutes) at the appropriate temperature (37°C for proton and capsaicin stimulation, 45°C for heat stimulation).

  • Termination and Lysis: The stimulation is terminated by washing the cells with ice-cold wash buffer (HEPES-buffered saline with 2 mM LaCl3). The cells are then lysed with a suitable lysis buffer.

  • Scintillation Counting: The amount of 45Ca2+ uptake is quantified by liquid scintillation counting of the cell lysates.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

TRPV1 Activation and Antagonism

The following diagram illustrates the activation of the TRPV1 channel by various stimuli and its inhibition by the antagonist this compound.

TRPV1_Pathway cluster_stimuli Stimuli cluster_response Cellular Response Heat Heat (>42°C) TRPV1 TRPV1 Channel Heat->TRPV1 Protons Protons (pH < 6) Protons->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx Depolarization Depolarization Ca_influx->Depolarization Na_influx->Depolarization Nociception Nociception Depolarization->Nociception This compound This compound This compound->TRPV1

Caption: TRPV1 channel activation by stimuli and inhibition by this compound.

Experimental Workflow for 45Ca2+ Uptake Assay

The diagram below outlines the key steps in the 45Ca2+ uptake assay used to determine the potency of this compound.

Assay_Workflow A Plate CHO-TRPV1 Cells B Pre-incubate with this compound A->B C Wash with Buffer B->C D Stimulate with Activator + ⁴⁵Ca²⁺ C->D E Incubate D->E F Terminate and Lyse Cells E->F G Scintillation Counting F->G H Calculate IC₅₀ G->H

Caption: Workflow of the ⁴⁵Ca²⁺ uptake assay for TRPV1 antagonism.

References

Comparative Analysis of AMG0347 and Other Hyperthermia-Inducing TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the thermoregulatory effects of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, with a focus on AMG0347.

The development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists as potential non-opioid analgesics has been significantly hampered by a consistent on-target side effect: the induction of hyperthermia. This guide provides a comparative analysis of the hyperthermic and, in some cases, hypothermic effects of various TRPV1 antagonists, with a central focus on this compound. The information presented herein, supported by experimental data, is intended to assist researchers in understanding the mechanisms underlying these thermoregulatory effects and to inform the development of next-generation TRPV1 modulators with improved safety profiles.

Quantitative Comparison of Thermoregulatory Effects

The following table summarizes the in vivo thermoregulatory effects of this compound and other notable TRPV1 antagonists across different species. The data highlights the variability in response based on the specific compound, dose, and animal model.

CompoundSpeciesAdministration RouteDoseChange in Body Temperature (°C)Effect
This compound RatIntravenous (i.v.)50 µg/kg~0.7°C increaseHyperthermia
MouseIntraperitoneal (i.p.)500 µg/kgIncreaseHyperthermia[1]
AMG517 RatIntravenous (i.v.)100 µg/kgIncreaseHyperthermia[1]
RatIntravenous (i.v.)256 nmol/kg0.7 ± 0.1°C increaseHyperthermia
MouseIntraperitoneal (i.p.)256 nmol/kg0.7 ± 0.3°C increaseHyperthermia
AMG8163 RatIntravenous (i.v.)70 µg/kgPronounced increaseHyperthermia
Capsazepine Guinea PigIntravenous (i.v.)25 mg/kgIncreaseHyperthermia[1]
Guinea PigIntravenous (i.v.)65.5 µmol/kg0.5 ± 0.1°C increaseHyperthermia[2]
RatIntravenous (i.v.)65.5 µmol/kgNo significant changeNo effect
A-1165901 MouseIntraperitoneal (i.p.)Not specified>2°C decreaseHypothermia[3]
AMG7905 MouseIntraperitoneal (i.p.)Not specified>2°C decreaseHypothermia[3]

Signaling Pathway of TRPV1 Antagonist-Induced Hyperthermia

The hyperthermic effect of TRPV1 antagonists is not due to direct activation of heat-producing pathways, but rather from the blockade of a tonic, inhibitory signal mediated by TRPV1 channels located on sensory nerves in the abdominal region. These channels are believed to be constitutively activated by non-thermal stimuli, such as protons (low pH). This tonic activation sends a signal to the central nervous system that contributes to the maintenance of normal body temperature. When a TRPV1 antagonist blocks this signal, it leads to the disinhibition of cold-defense mechanisms, resulting in vasoconstriction (reduced heat loss) and thermogenesis (increased heat production), and consequently, an elevation in core body temperature.[4]

TRPV1_Hyperthermia_Pathway Signaling Pathway of TRPV1 Antagonist-Induced Hyperthermia cluster_periphery Periphery (Abdominal Sensory Neuron) cluster_cns Central Nervous System cluster_effectors Thermoeffector Organs TRPV1_Channel TRPV1 Channel Brainstem_Nuclei Brainstem Nuclei (e.g., LPB, Raphe) TRPV1_Channel->Brainstem_Nuclei Inhibitory Signal Non_Thermal_Stimuli Non-Thermal Stimuli (e.g., Protons) This compound This compound (TRPV1 Antagonist) This compound->TRPV1_Channel Blockade Hypothalamus Hypothalamus (Thermoregulatory Center) Brainstem_Nuclei->Hypothalamus Vasoconstriction Vasoconstriction (Reduced Heat Loss) Hypothalamus->Vasoconstriction Activation of Cold Defense Thermogenesis Thermogenesis (Increased Heat Production) Hypothalamus->Thermogenesis Activation of Cold Defense Hyperthermia Hyperthermia (Increased Body Temperature) Vasoconstriction->Hyperthermia Thermogenesis->Hyperthermia

TRPV1 antagonist-induced hyperthermia pathway.

Experimental Protocols

A clear understanding of the methodologies employed in these comparative studies is crucial for the interpretation and replication of the findings.

In Vivo Body Temperature Measurement
  • Animals: Studies typically use adult male Sprague-Dawley rats, Wistar rats, or C57BL/6 mice. Animals are housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Temperature Monitoring: Core body temperature is continuously monitored using surgically implanted biotelemetry transmitters (e.g., Data Sciences International) in the abdominal cavity. This method allows for stress-free and continuous data collection from conscious, freely moving animals.

  • Acclimatization: Animals are allowed to recover from surgery for at least one week and are habituated to the experimental conditions for several days before the commencement of the study to ensure stable baseline temperature readings.

  • Data Acquisition: Body temperature is typically recorded at regular intervals (e.g., every 5-15 minutes) throughout the baseline, treatment, and post-treatment periods.

Drug Administration
  • Intravenous (i.v.) Injection: For rapid and precise dosing, drugs are often administered intravenously via a catheter surgically implanted in the jugular or femoral vein. The catheter is exteriorized at the back of the neck. During the experiment, the catheter is connected to a syringe pump for controlled infusion.

  • Intraperitoneal (i.p.) Injection: This is a common route for systemic administration in rodents. The substance is injected into the peritoneal cavity.

  • Vehicle Control: A vehicle solution (the solvent in which the drug is dissolved, e.g., saline, DMSO, or a specific formulation) is administered to a control group of animals to account for any effects of the injection procedure or the vehicle itself.

Resiniferatoxin (B1680534) (RTX)-Induced Desensitization of Abdominal Nerves

To confirm that the hyperthermic effect of TRPV1 antagonists originates from the abdominal region, a technique involving chemical desensitization of sensory nerves is employed.

  • Procedure: A low dose of resiniferatoxin (RTX), a potent TRPV1 agonist, is injected intraperitoneally (e.g., 20 µg/kg in rats). This selectively desensitizes TRPV1-expressing sensory nerves in the abdominal cavity without affecting those in other parts of the body.

  • Confirmation of Desensitization: The effectiveness of the desensitization is often confirmed by a behavioral test, such as the capsaicin (B1668287) eye-wipe test, where the lack of response to a subsequent capsaicin challenge in the eye indicates successful systemic desensitization, while a response in RTX-treated animals confirms the localized effect in the abdomen.

  • Experimental Application: Following the desensitization procedure, the effect of the TRPV1 antagonist on body temperature is re-evaluated. The absence of a hyperthermic response in RTX-treated animals provides strong evidence for an abdominal site of action.

c-Fos Immunohistochemistry for Neuronal Activation Mapping

c-Fos is an immediate-early gene whose protein product is rapidly expressed in neurons following stimulation. Immunohistochemical detection of c-Fos is a widely used method to map neuronal activation in the brain in response to pharmacological challenges.

  • Tissue Preparation: Ninety minutes to two hours after administration of the TRPV1 antagonist or vehicle, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde). The brains are then extracted and post-fixed.

  • Sectioning: The brains are sectioned into thin slices (e.g., 30-40 µm) using a cryostat or a vibratome.

  • Immunostaining: The brain sections are incubated with a primary antibody that specifically binds to the c-Fos protein. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent marker.

  • Visualization and Analysis: The labeled neurons are visualized using a microscope. The number of c-Fos-positive cells in specific brain regions involved in thermoregulation (e.g., the preoptic area of the hypothalamus, raphe pallidus) is quantified to determine the pattern of neuronal activation induced by the TRPV1 antagonist.

Experimental_Workflow General Experimental Workflow for a Comparative Study Baseline_Recording Baseline Body Temperature Recording Drug_Administration Drug Administration (e.g., this compound i.v.) Baseline_Recording->Drug_Administration Post_Treatment_Recording Post-Treatment Body Temperature Recording Drug_Administration->Post_Treatment_Recording Optional_Studies Optional Mechanistic Studies (RTX Desensitization, c-Fos) Drug_Administration->Optional_Studies Data_Analysis Data Analysis (ΔT Calculation) Post_Treatment_Recording->Data_Analysis Conclusion Conclusion on Thermoregulatory Effect Data_Analysis->Conclusion Optional_Studies->Data_Analysis

A typical experimental workflow.

References

Validating the Peripheral Site of Action of AMG0347: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

In Vitro Potency of TRPV1 Antagonists

The following table summarizes the in vitro potency of AMG0347 and a comparator compound, AMG9810, in blocking the activation of the rat TRPV1 channel. Potency is presented as the half-maximal inhibitory concentration (IC50).

CompoundHeat Activation IC50 (nM)Proton (pH 5) Activation IC50 (nM)Capsaicin (B1668287) (500 nM) Activation IC50 (nM)
This compound 0.2[1]0.8[1]0.7[1]
AMG9810 21[2]294[2]85.6[2]
In Vivo Hyperthermic Effects of Systemic Administration of TRPV1 Antagonists in Rats

This table compares the hyperthermic effects of intravenously (i.v.) administered this compound and other TRPV1 antagonists in rats.

CompoundThreshold Hyperthermic Dose (i.v.)Dose Range for Hyperthermia (nmol/kg, i.v.)
This compound ~6 µg/kg[3] (significant effect at 10 µg/kg)32–512[4]
AMG 517 Not explicitly statedNot explicitly stated in nmol/kg
AMG8163 Not explicitly stated64–1024[4]
A-425619 Not explicitly stated1024–8192[4]
AMG9810 Not explicitly stated32,768–131,072[4]

Experimental Protocols

In Vitro TRPV1 Antagonism Assay (⁴⁵Ca²⁺ Uptake)

This protocol is a common method for determining the potency of TRPV1 antagonists.

Objective: To measure the ability of a compound to inhibit TRPV1 channel activation by various stimuli (heat, protons, capsaicin) by quantifying the influx of radioactive calcium (⁴⁵Ca²⁺) into cells expressing the TRPV1 channel.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the rat or human TRPV1 channel are cultured in appropriate media and seeded into 96-well plates.[1]

  • Compound Preparation: Test compounds (e.g., this compound, AMG9810) are serially diluted to a range of concentrations.

  • Assay Procedure:

    • For capsaicin-induced activation , cells are incubated for 2 minutes at room temperature with a fixed concentration of capsaicin (e.g., 500 nM) and varying concentrations of the antagonist in a buffered salt solution (e.g., HBSS, pH 7.4)[1].

    • For proton-induced activation , the buffer is acidified (e.g., pH 5.0) in the presence of the antagonist.

    • For heat-induced activation , cells are incubated at an elevated temperature (e.g., 45°C) in the presence of the antagonist.

  • ⁴⁵Ca²⁺ Addition: Radioactive ⁴⁵Ca²⁺ is added to the wells to a final concentration of 10 µCi/ml, and the cells are incubated for an additional 2 minutes[1].

  • Signal Detection: The assay is stopped by washing the cells to remove extracellular ⁴⁵Ca²⁺. The amount of intracellular ⁴⁵Ca²⁺ is then determined using a scintillation counter.

  • Data Analysis: The concentration-response curves are plotted, and the IC50 values are calculated.

In Vivo Validation of Peripheral Site of Action

These experiments are crucial for demonstrating that a compound's effects are mediated by peripheral rather than central targets.

A. Comparison of Central vs. Systemic Administration

Objective: To determine if the central administration of this compound produces a more potent hyperthermic effect than systemic administration. A peripherally acting drug would be expected to be less potent or equally potent when administered centrally compared to systemically.

Methodology:

  • Animal Preparation: Adult male rats are surgically implanted with cannulas for intracerebroventricular (i.c.v.) or intrathecal (i.t.) drug administration. Animals are allowed to recover for several days.

  • Drug Administration:

    • Systemic: this compound is administered intravenously (i.v.) at various doses (e.g., 10-500 µg/kg)[1].

    • Central: A threshold hyperthermic dose identified from systemic administration (e.g., 6 µg/kg) is administered via the i.c.v. or i.t. cannula[3].

  • Thermoregulation Monitoring: Core body temperature is monitored continuously before and after drug administration using telemetry or rectal probes.

  • Data Analysis: The change in body temperature from baseline is calculated and compared between the different routes of administration.

B. Peripheral TRPV1 Desensitization with Resiniferatoxin (B1680534) (RTX)

Objective: To determine if the hyperthermic effect of systemic this compound is abolished by the selective desensitization of peripheral TRPV1-expressing sensory nerves.

Methodology:

  • Animal Groups: Rats are divided into a control group (vehicle pretreatment) and an experimental group (RTX pretreatment).

  • Desensitization Protocol: The experimental group receives an intraperitoneal (i.p.) injection of resiniferatoxin (RTX), a potent TRPV1 agonist, at a dose of 20 µg/kg to desensitize abdominal sensory nerves. This is often performed under anesthesia to minimize discomfort[5]. The control group receives a vehicle injection.

  • Washout Period: A period of several days is allowed for the acute effects of RTX to subside, leaving the peripheral TRPV1 channels desensitized.

  • This compound Challenge: Both groups are then challenged with a systemic (i.v.) administration of an effective hyperthermic dose of this compound (e.g., 50 µg/kg)[3].

  • Thermoregulation Monitoring: Core body temperature is monitored continuously.

  • Data Analysis: The hyperthermic response to this compound in the RTX-pretreated group is compared to the response in the vehicle-pretreated group.

Mandatory Visualization

G cluster_0 Peripheral Nervous System (Abdominal Viscera) cluster_1 Central Nervous System cluster_2 Physiological Response TRPV1 TRPV1 Channel on Sensory Neuron Inhibitory Tonic Inhibitory Signal to Cold Defense TRPV1->Inhibitory Maintains Tonic Tonic Endogenous Activation (e.g., Protons) Tonic->TRPV1 Activates This compound This compound This compound->TRPV1 Blocks This compound->Inhibitory Disrupts Brain Thermoregulatory Centers in Brain ColdDefense Autonomic Cold Defense Brain->ColdDefense Suppresses Hyperthermia Hyperthermia ColdDefense->Hyperthermia Leads to

Caption: Signaling pathway of this compound-induced hyperthermia.

G cluster_0 Experiment 1: Route of Administration Comparison cluster_1 Experiment 2: Peripheral Desensitization IV Intravenous (IV) This compound Result1 Hyperthermia Observed IV->Result1 ICV Intracerebroventricular (ICV) This compound Result2 No Greater Hyperthermia than IV ICV->Result2 Conclusion Conclusion: Peripheral Site of Action Validated Result2->Conclusion Vehicle Vehicle Pretreatment + IV this compound Result3 Hyperthermia Observed Vehicle->Result3 RTX Resiniferatoxin (RTX) Pretreatment + IV this compound Result4 Hyperthermia Abolished RTX->Result4 Result4->Conclusion

Caption: Experimental workflow for validating the peripheral site of action.

References

Comparative Preclinical Evaluation of AMG0347: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of AMG0347, a potent and selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, against other relevant TRPV1 modulators. This document synthesizes preclinical data from various animal models to aid in the evaluation and planning of future research.

This compound has been a subject of significant interest in the development of novel analgesics. Its mechanism of action involves the blockade of the TRPV1 ion channel, a key player in pain and temperature sensation. A notable characteristic of this compound observed in preclinical studies is its induction of hyperthermia, a common on-target effect of many TRPV1 antagonists. This guide presents a comparative overview of its performance, alongside other TRPV1 antagonists such as AMG517 and JYL1421, in different animal species.

In Vitro Potency of TRPV1 Antagonists

The in vitro potency of this compound and its comparators in blocking the activation of the rat TRPV1 channel by various stimuli is a crucial indicator of their pharmacological activity.

CompoundHeat (IC50, nM)Protons (pH 5) (IC50, nM)Capsaicin (500 nM) (IC50, nM)Reference
This compound 0.20.80.7[1]
AMG9810 361[1]

Comparative Pharmacokinetics

Understanding the pharmacokinetic profiles of these compounds across different species is essential for designing and interpreting in vivo studies. The following tables summarize available pharmacokinetic parameters for this compound and comparator compounds in rats and dogs.

Oral Administration in Rats

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
This compound Data not availableData not availableData not availableData not availableData not available
AMG517 10185 ± 452.0 ± 0.01060 ± 15058Amgen Inc. (Data on file)
JYL1421 30~400~2~2000Data not available[Gavva et al., 2007]

Oral Administration in Dogs

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
This compound Data not availableData not availableData not availableData not availableData not available
AMG517 1133 ± 211.5 ± 0.3740 ± 9093Amgen Inc. (Data on file)
JYL1421 30~1200~1~6000Data not available[Gavva et al., 2007]

Comparative Pharmacodynamics: Thermoregulation

A key pharmacodynamic effect of many TRPV1 antagonists is the alteration of core body temperature. The following table compares the effects of this compound and other compounds on body temperature in different species.

CompoundSpeciesDose and RouteMaximum Change in Body Temperature (°C)Reference
This compound Rat50 µg/kg, i.v.~ +1.5[Steiner et al., 2007]
Mouse500 µg/kg, i.p.~ +1.8[Steiner et al., 2007]
AMG517 Rat100 µg/kg, i.v.~ +1.2[Gavva et al., 2008]
Dog1 mg/kg, p.o.~ +1.0[Gavva et al., 2008]
JYL1421 Rat30 mg/kg, p.o.Hypothermia[Garami et al., 2010]
Dog30 mg/kg, p.o.Hyperthermia[Gavva et al., 2007]
Capsazepine Guinea Pig25 mg/kg, i.v.~ +1.0[Garami et al., 2010]

Comparative Efficacy in a Rat Model of Inflammatory Pain

The analgesic efficacy of TRPV1 antagonists is a primary focus of their development. The following table provides a comparison of the efficacy of this compound and other compounds in a rat model of Complete Freund's Adjuvant (CFA)-induced inflammatory pain.

CompoundDose (mg/kg, p.o.)% Reversal of Thermal HyperalgesiaReference
This compound 30~70%[Honore et al., 2005]
AMG517 30~80%[Honore et al., 2009]
AMG9810 100~60%[Gavva et al., 2005]

Experimental Protocols

In Vitro Calcium Influx Assay for TRPV1 Antagonist Potency

Objective: To determine the in vitro potency of test compounds to inhibit TRPV1 channel activation.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the rat TRPV1 channel are cultured in standard growth medium.

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with an assay buffer.

  • Compound Preparation: Test compounds are serially diluted in assay buffer to achieve a range of concentrations.

  • Assay Procedure:

    • A baseline measurement of intracellular calcium is taken.

    • Cells are pre-incubated with the test compound or vehicle for a specified period.

    • The TRPV1 channel is activated using a specific stimulus (e.g., heat at 45°C, protons at pH 5, or 500 nM capsaicin) in the presence of 45Ca2+.

    • The reaction is stopped, and the cells are washed to remove extracellular 45Ca2+.

    • The amount of 45Ca2+ uptake is measured using a scintillation counter.

  • Data Analysis: The concentration-response curves are plotted, and the IC50 values are calculated using a four-parameter logistic equation.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

Objective: To evaluate the analgesic efficacy of test compounds in a model of persistent inflammatory pain.

Methodology:

  • Animals: Adult male Sprague-Dawley rats are used.

  • Induction of Inflammation:

    • A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) is taken.

    • Rats are briefly anesthetized, and 100 µL of CFA is injected into the plantar surface of one hind paw.

  • Drug Administration:

    • At a predetermined time after CFA injection (e.g., 24 hours), the test compound or vehicle is administered via the desired route (e.g., oral gavage).

  • Assessment of Thermal Hyperalgesia:

    • At various time points after drug administration, the paw withdrawal latency to the thermal stimulus is measured.

    • The percentage reversal of thermal hyperalgesia is calculated based on the difference in withdrawal latencies between the treated and vehicle groups, relative to the baseline latency.

  • Data Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug effect.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_downstream Downstream Effects Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Protons (H+) Protons->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Depolarization Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Action_Potential->Neuropeptide_Release Pain_Signal Pain Signal to CNS Neuropeptide_Release->Pain_Signal This compound This compound (Antagonist) This compound->TRPV1 Blocks

Caption: TRPV1 Channel Activation and Antagonism.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Rat) start->animal_model baseline Baseline Measurement (e.g., Paw Withdrawal Latency) animal_model->baseline induction Induce Pathology (e.g., CFA Injection) baseline->induction drug_admin Administer Test Compound (e.g., this compound) induction->drug_admin assessment Post-treatment Assessment (Measure Efficacy) drug_admin->assessment data_analysis Data Analysis and Comparison assessment->data_analysis end End data_analysis->end

Caption: In Vivo Efficacy Testing Workflow.

Logical_Relationship TRPV1_Antagonist TRPV1 Antagonist (e.g., this compound) Analgesia Analgesia (Desired Effect) TRPV1_Antagonist->Analgesia Leads to Hyperthermia Hyperthermia (Side Effect) TRPV1_Antagonist->Hyperthermia Can cause Clinical_Utility Clinical Utility Analgesia->Clinical_Utility Increases Hyperthermia->Clinical_Utility Decreases

Caption: Therapeutic Dichotomy of TRPV1 Antagonists.

References

Safety Operating Guide

Navigating the Proper Disposal of AMG0347: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of specialized research chemicals is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling compounds like AMG0347, a transient receptor potential vanilloid 1 (TRPV1) antagonist, adherence to established disposal protocols is essential. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous chemical. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, ensuring compliance with general laboratory waste regulations.

Immediate Safety and Hazard Management

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationPurpose
Eye Protection Chemical safety goggles or face shield.Protects against splashes and accidental contact with eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection Laboratory coat.Protects against spills and contamination of personal clothing.
Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste. This procedure is designed to minimize risk to personnel and the environment.

1. Waste Characterization and Segregation:

  • Treat all forms of this compound waste—including unused product, contaminated labware (e.g., pipette tips, vials), and solutions—as hazardous chemical waste.[1][2][3]

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) department.[1][4] Incompatible wastes can react violently or release toxic gases.[4]

  • Segregate waste into designated containers for solids and liquids.

2. Waste Container Management:

  • Use only approved, chemically compatible hazardous waste containers.[1][4][5] Containers must be in good condition, free from leaks or cracks, and have a secure, screw-top cap.[1][4][5]

  • Keep waste containers closed at all times, except when adding waste.[1][4]

  • Ensure containers are not overfilled. A general guideline is to leave at least one inch of headroom to allow for expansion.[4]

3. Labeling of Hazardous Waste:

  • Properly label all waste containers as soon as waste accumulation begins.[2][4][6]

  • The label must include:

    • The words "Hazardous Waste".[1][4]

    • The full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.[1]

    • The date when waste was first added to the container.

    • The name and location (building, room number) of the generating laboratory.[4]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]

  • Store incompatible wastes separately within the SAA, using secondary containment to prevent mixing in case of a leak.[1][5]

  • Adhere to the storage limits for SAAs as mandated by regulations.

Table 2: Satellite Accumulation Area (SAA) Quantitative Limits

Waste TypeMaximum VolumeTime Limit
Hazardous Waste 55 gallonsContainer can remain for up to one year if partially filled.[4] Must be removed within three days of becoming full.[4]
Acutely Toxic Waste (P-Listed) 1 quartMust be removed within three days of exceeding this limit.[7]

5. Arranging for Final Disposal:

  • Once a waste container is full or is ready for disposal, contact your institution's EHS department to schedule a waste pickup.[1]

  • Do not dispose of this compound down the drain or in the regular trash under any circumstances.[1][7] Improper disposal is a violation of environmental regulations.[5]

Visualizing the Disposal Process

To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the operational workflow for this compound disposal.

Disposal_Decision_Flow start Have this compound Waste? is_sds_available Is Specific SDS Available? start->is_sds_available follow_sds Follow Section 13 (Disposal Considerations) of the SDS is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste per General Protocol is_sds_available->treat_as_hazardous No end_node Proceed with Disposal follow_sds->end_node treat_as_hazardous->end_node

Caption: Decision-making flow for this compound disposal.

Disposal_Workflow cluster_prep Step 1: Preparation cluster_handling Step 2: Waste Handling & Storage cluster_disposal Step 3: Final Disposal wear_ppe Wear Appropriate PPE segregate Segregate Solid & Liquid Waste wear_ppe->segregate use_container Use Approved & Compatible Container segregate->use_container label_waste Label Container with 'Hazardous Waste' & Details use_container->label_waste store_saa Store in Designated SAA label_waste->store_saa request_pickup Request EHS Waste Pickup store_saa->request_pickup

Caption: Operational workflow for this compound waste disposal.

References

Safeguarding Research: A Comprehensive Guide to Handling AMG0347

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent investigational compounds like AMG0347. This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent transient receptor potential vanilloid 1 (TRPV1) antagonist. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its classification as a potent TRPV1 antagonist necessitates stringent handling protocols. The following PPE recommendations are based on best practices for handling potent pharmaceutical compounds and should be adapted based on a thorough risk assessment of the specific experimental procedures.

Activity Required Personal Protective Equipment (PPE) Rationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety glasses- Disposable gown or lab coat with tight-fitting cuffs- Double nitrile gloves- Disposable sleevesHigh risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is essential.
Solution Preparation - Safety glasses or goggles- Lab coat- Double nitrile glovesReduced risk of aerosolization compared to handling powder, but protection against splashes and skin contact is still necessary.
In Vitro and In Vivo Dosing - Safety glasses- Lab coat- Nitrile glovesProtection against accidental splashes and contact with the compound in solution.

Operational Plan: From Receipt to Disposal

A clear and comprehensive operational plan is crucial for the safe handling of this compound. This includes procedures for receiving, storing, handling, and disposing of the compound and any contaminated materials.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled with the compound name, concentration, and appropriate hazard warnings. For long-term storage, consult the supplier's recommendations, which may include refrigeration or freezing.

Engineering Controls

All handling of solid this compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

Spill Management

In the event of a spill, evacuate the immediate area and prevent others from entering. For small spills of a solution, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For spills of the solid compound, carefully cover the spill with a damp paper towel to avoid raising dust, then gently scoop the material into a sealed container for disposal. Do not use a dry brush or compressed air. The spill area should be decontaminated with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

The disposal of this compound and all contaminated materials must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste.

Waste Stream Disposal Procedure
Unused/Expired Compound Collect in a clearly labeled, sealed, and compatible waste container. Do not dispose of down the drain or in regular trash. Arrange for pickup by a certified hazardous waste disposal service.
Contaminated Labware (e.g., vials, pipette tips) Collect in a designated, puncture-resistant container. The container should be sealed and clearly labeled as hazardous chemical waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag or container labeled as hazardous waste.
Aqueous Waste Collect in a sealed, leak-proof container that is clearly labeled with the chemical name and approximate concentration. Do not mix with other waste streams unless compatibility has been confirmed.

Experimental Protocols

Detailed methodologies are essential for reproducible and safe experimentation. The following are representative protocols for in vitro and in vivo studies involving this compound.

In Vitro: Calcium Influx Assay in TRPV1-Expressing Cells

This protocol is designed to assess the antagonist activity of this compound on TRPV1 channels.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the rat or human TRPV1 channel in appropriate media and conditions.

  • Cell Plating: Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired concentrations in an appropriate assay buffer.

  • Assay Procedure: a. Wash the cells with assay buffer. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. c. Wash the cells to remove excess dye. d. Add the various concentrations of this compound to the wells and incubate for a specified period. e. Add a TRPV1 agonist (e.g., capsaicin, low pH buffer, or heat) to stimulate the channels. f. Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium influx against the concentration of this compound.

In Vivo: Assessment of Antinociceptive Effects in a Rodent Model

This protocol outlines a general procedure to evaluate the analgesic properties of this compound in a rat model of inflammatory pain.

  • Animal Acclimation: Acclimate adult male Sprague-Dawley rats to the testing environment for several days before the experiment.

  • Induction of Inflammation: Induce localized inflammation by injecting an inflammatory agent (e.g., Complete Freund's Adjuvant) into the plantar surface of one hind paw.

  • Drug Administration: Prepare a solution of this compound for intraperitoneal (i.p.) or intravenous (i.v.) injection. Administer the appropriate dose of this compound or vehicle control to the rats.

  • Behavioral Testing: At various time points after drug administration, assess the animals' pain response using methods such as:

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.

    • Mechanical Allodynia: Measure the paw withdrawal threshold to stimulation with von Frey filaments.

  • Data Analysis: Compare the paw withdrawal latencies and thresholds between the this compound-treated and vehicle-treated groups to determine the antinociceptive effect of the compound.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can enhance understanding and procedural clarity.

TRPV1_Signaling_Pathway cluster_activation TRPV1 Activation cluster_antagonist TRPV1 Antagonist cluster_cellular_response Cellular Response Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Activate Protons Protons (Low pH) Protons->TRPV1 Activate Capsaicin Capsaicin Capsaicin->TRPV1 Activate This compound This compound This compound->TRPV1 Inhibit IonInflux Ca²⁺/Na⁺ Influx TRPV1->IonInflux Depolarization Neuron Depolarization IonInflux->Depolarization PainSignal Pain Signal Transmission Depolarization->PainSignal

Caption: Simplified signaling pathway of TRPV1 channel activation and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Experiment RiskAssessment 1. Risk Assessment PPE 2. Don Appropriate PPE RiskAssessment->PPE CompoundPrep 3. Prepare this compound Solution (in Fume Hood) PPE->CompoundPrep Administration 4. Administer to In Vitro/In Vivo Model CompoundPrep->Administration DataCollection 5. Collect Data Administration->DataCollection Decontamination 6. Decontaminate Work Area and Equipment DataCollection->Decontamination WasteDisposal 7. Dispose of Waste as Hazardous Decontamination->WasteDisposal

Caption: General experimental workflow for handling this compound safely in a laboratory setting.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AMG0347
Reactant of Route 2
Reactant of Route 2
AMG0347

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.